3,4-Dichlorophenethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUAVYKVIHUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276921 | |
| Record name | 3,4-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-45-3 | |
| Record name | 3,4-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dichlorophenethylamine: Chemical Properties, Structure, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichlorophenethylamine (3,4-DCPEA), a halogenated derivative of the trace amine β-phenethylamine. While not a therapeutic agent itself, 3,4-DCPEA serves as a critical chemical intermediate and a valuable molecular probe for neuropharmacological research. Its structure, characterized by a 3,4-dichloro substitution pattern on the phenyl ring, imparts unique properties that make it a subject of interest in drug development and neuroscience. This document delves into its chemical and physical properties, established synthesis protocols, and its significant role in elucidating the function of monoamine transporters, particularly the dopamine transporter. This guide is intended for researchers, chemists, and pharmacologists engaged in neurotransmitter transporter research and the development of novel central nervous system (CNS) active agents.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is foundational to all scientific inquiry. This compound is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number and other standard chemical identifiers.
-
Systematic IUPAC Name : 2-(3,4-dichlorophenyl)ethanamine[1]
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Common Names : this compound; 3,4-Dichlorophenylethylamine[2]
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CAS Number : 21581-45-3[2]
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Molecular Formula : C₈H₉Cl₂N[2]
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Molecular Weight : 190.07 g/mol [2]
-
InChI Key : MQPUAVYKVIHUJP-UHFFFAOYSA-N
-
SMILES : NCCc1ccc(Cl)c(Cl)c1
Physicochemical Properties
The physicochemical properties of 3,4-DCPEA dictate its handling, storage, and application in both synthetic and biological contexts. It is a clear, colorless to light yellow liquid at room temperature.[3] It is crucial to note that the compound readily absorbs carbon dioxide from the air, which can affect its purity and reactivity over time.
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Appearance | Clear colorless to light yellow | [3] |
| Boiling Point | 280 °C (lit.) | |
| Density | 1.268 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.567 (lit.) | |
| Flash Point | 110 °C - 116.4 °C (closed cup) | [3] |
| pKa (Predicted) | 9.30 ± 0.10 | [3] |
| LogP (Predicted) | 3.19 | [3] |
Chemical Structure
The structure of this compound consists of a phenethylamine core with two chlorine atoms substituted at the 3 and 4 positions of the benzene ring. This substitution pattern is critical to its biological interactions, as it mimics the catechol hydroxyl groups of dopamine but with increased lipophilicity and metabolic stability.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The synthesis of 3,4-DCPEA is most commonly achieved through the reduction of a nitrile intermediate, a robust and well-documented method in organic chemistry.
Primary Synthesis Route: Reduction of 3,4-Dichlorophenylacetonitrile
The most direct and widely cited laboratory-scale synthesis involves the reduction of 3,4-dichlorophenylacetonitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for converting nitriles to primary amines. The choice of LiAlH₄ is driven by its high reactivity and efficiency, which typically results in high yields.
Caption: Synthesis of 3,4-DCPEA via nitrile reduction.
Experimental Protocol: LiAlH₄ Reduction
-
System Integrity: The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) prior to use. LiAlH₄ reacts violently with water; therefore, anhydrous conditions are paramount for both safety and reaction efficiency.
-
Step 1: Reagent Suspension: A suspension of lithium aluminum hydride (LiAlH₄) is prepared in a flask containing dry diethyl ether under an inert atmosphere. The suspension is typically cooled in an ice bath to moderate the exothermic reaction.
-
Step 2: Substrate Addition: A solution of 3,4-dichlorophenylacetonitrile in dry diethyl ether is added dropwise to the stirred LiAlH₄ suspension. The slow addition rate is critical to control the reaction temperature and prevent dangerous exotherms.
-
Step 3: Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Quenching: The reaction is carefully quenched to neutralize the excess LiAlH₄ and hydrolyze the aluminate complex. This is a hazardous step and must be performed with extreme caution, typically by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Step 5: Isolation and Purification: The granular salts are removed by filtration, and the ether filtrate is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Applications and Biological Activity
While 3,4-DCPEA is primarily a synthetic intermediate, its structural similarity to dopamine has made it an invaluable tool in neuroscience, particularly in the study of monoamine transporters.
Dopamine Transporter (DAT) Research
The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. It is a primary target for psychostimulants like cocaine and amphetamine, as well as for drugs used to treat conditions like ADHD.
3,4-DCPEA has been identified as a high-affinity analog of dopamine.[3] The dichloro-substituents are isosteric to the catechol hydroxyls of dopamine but are not susceptible to the rapid oxidation that complicates studies with dopamine itself. This stability was instrumental in obtaining high-resolution X-ray crystal structures of the Drosophila melanogaster dopamine transporter (dDAT) in complex with a substrate-like ligand.[3] These structures have provided unprecedented insight into how substrates and inhibitors bind to the central binding site of the transporter, revealing the conformational changes that distinguish these two classes of ligands.[3]
Structure-Activity Relationship (SAR) Insights
The 3,4-dichloro substitution pattern is a key structural motif found in several pharmacologically active compounds, most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline (Zoloft®).[4] Sertraline's chemical name is (1S,4S)-N-methyl-4-(3,4-dichlorophenyl )-1,2,3,4-tetrahydro-1-naphthylamine.[4] The presence of the 3,4-dichlorophenyl group in both 3,4-DCPEA and Sertraline highlights its importance in conferring high affinity for monoamine transporters.
The closely related compound, 3,4-dichloroamphetamine (3,4-DCA), is a potent and selective serotonin releasing agent (SSRA) that binds with high affinity to the serotonin transporter (SERT).[5] This suggests that the 3,4-dichlorophenylethylamine scaffold is a privileged structure for interacting with monoamine transporters, with subtle modifications (like the alpha-methylation in amphetamine or the complex tetracyclic structure of sertraline) dramatically shifting selectivity between the dopamine transporter and the serotonin transporter.
Chemical Synthesis Intermediate
As a primary amine, 3,4-DCPEA is a versatile building block in medicinal chemistry. It is explicitly mentioned as a precursor for the synthesis of complex molecules like N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol. Its utility lies in its ability to introduce the biologically relevant 3,4-dichlorophenyl moiety into larger, more complex scaffolds.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
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GHS Hazard Statements :
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements : Standard precautions include avoiding contact with skin and eyes, avoiding breathing vapors, and using only in a well-ventilated area.
-
Personal Protective Equipment (PPE) : Mandated PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. A respirator with an appropriate filter (e.g., type ABEK) may be required for handling larger quantities or in case of poor ventilation.
-
In case of Exposure :
-
Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
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Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible liquid.
Conclusion
This compound is more than a simple chemical intermediate; it is a key research tool that has enabled fundamental discoveries in the field of neuroscience. Its utility as a stable dopamine analog has allowed for the structural elucidation of the dopamine transporter, providing a roadmap for the rational design of new drugs targeting this critical protein. The prevalence of its core structure in other potent neuropharmacological agents underscores the importance of the 3,4-dichlorophenyl moiety for high-affinity binding to monoamine transporters. A thorough understanding of its properties, synthesis, and handling is essential for any researcher leveraging this valuable compound in their work.
References
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- Coffen, D. L., et al. (1992). Synthesis of 7‐3H‐(IS, 4S)‐4‐(3,4‐dichlorophenyl)‐1,2,3,4‐tetrahydro‐N‐methyl‐I‐I‐naphthalenamine hydrochloride (7‐3H‐Sertraline). Journal of Labelled Compounds and Radiopharmaceuticals, 31(10), 785-791.
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The Alchemist's Halogen: A Technical History of Chlorinated Phenethylamine Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Power of a Single Atom
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1][2] The history of its exploration is a story of subtle molecular modifications leading to profound changes in biological activity. Among the most impactful of these modifications has been the introduction of chlorine. The strategic placement of a chlorine atom on the phenethylamine molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties, fine-tuning its interaction with monoamine transporters and receptors.[3][4] This guide provides a comprehensive technical history of the synthesis of chlorinated phenethylamines, tracing the evolution of chemical strategies from foundational methods to the modern era, with a focus on the causal reasoning behind key experimental choices.
Part 1: The Genesis of a Scaffold - Early Phenethylamine Synthesis
The story begins not with a chlorinated derivative, but with the parent compound. While phenethylamine exists in nature, its chemical journey began in the late 19th and early 20th centuries. Amphetamine (α-methylphenethylamine) was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu, who named it phenylisopropylamine.[5] However, its psychoactive properties remained unexplored for decades.
It was the American chemist Gordon Alles who, in the late 1920s, independently re-synthesized amphetamine while searching for a synthetic substitute for ephedrine.[6][7] Alles' self-experimentation in 1929 revealed its potent central nervous system stimulant effects, paving the way for its medical use and setting the stage for decades of research into its derivatives.[8][9] These early syntheses laid the groundwork for future chemists to build upon, providing reliable methods to construct the core phenethylamine structure, which would later be subjected to halogenation.
Part 2: The Rationale for Chlorination - A Structure-Activity Relationship (SAR) Perspective
Why introduce a chlorine atom? The answer lies in the intricate dance between a molecule's structure and its biological target. Medicinal chemists soon discovered that adding substituents to the phenyl ring could drastically modulate a phenethylamine's activity. Halogenation, particularly chlorination, proved to be a powerful tool for several reasons:
-
Modulating Transporter Affinity and Selectivity: The addition of a chlorine atom, particularly at the 4-position of the phenyl ring, was found to increase a compound's affinity for the serotonin transporter (SERT).[3] This shifts the pharmacological profile from a primarily dopaminergic/noradrenergic agent towards a more serotonergic one, a key feature of many entactogens and antidepressants.[4]
-
Altering Metabolic Stability: The carbon-chlorine bond is strong and not easily metabolized by the body. Introducing chlorine can block sites of metabolic oxidation, increasing the compound's half-life and duration of action.[10]
-
Influencing Receptor Binding: The electronegativity and size of the chlorine atom can influence how the molecule fits into and interacts with the binding pockets of G-protein coupled receptors, such as the serotonin 5-HT2A receptor, which is central to the action of psychedelic phenethylamines.[11][12]
The pursuit of compounds with specific pharmacological profiles—longer-lasting, more potent, or with a desired balance of stimulant and psychedelic effects—was the primary driver for the development of chlorinated phenethylamine synthesis. The toxicity of some compounds, such as para-Chloroamphetamine (PCA), which was found to be a serotonergic neurotoxin, also spurred research into the synthesis of other chlorinated analogues to understand the SAR of this toxicity.[13]
Part 3: Foundational Synthetic Strategies for Ring-Chlorinated Phenethylamines
The synthesis of phenethylamines with a chlorine atom on the aromatic ring has historically followed two principal strategic paths: building the molecule from an already chlorinated starting material, or adding the chlorine atom at a later stage to a pre-formed phenethylamine precursor.
Strategy A: Synthesis from Chlorinated Aromatic Precursors
This is arguably the most common and controlled approach. The strategy involves starting with a simple, commercially available chlorinated benzene derivative and elaborating it to introduce the ethylamine side chain. This method offers excellent control over the position of the chlorine atom (regiocontrol).
A typical workflow begins with a chlorinated phenylacetic acid or a related derivative.[6][14] These precursors provide the phenyl ring and the first carbon of the eventual ethylamine side chain.
Caption: Workflow for Strategy A: Building from a chlorinated precursor.
Exemplary Protocol: Synthesis of 4-Chlorophenethylamine from 4-Chlorobenzyl Cyanide
This protocol illustrates the reduction of a nitrile to a primary amine, a fundamental transformation in this synthetic strategy. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation is standard.
1. Reaction Setup:
- A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask, followed by a stoichiometric amount of Lithium Aluminum Hydride (LiAlH₄), creating a slurry. The flask is cooled in an ice bath.
2. Addition of Precursor:
- 4-Chlorobenzyl cyanide is dissolved in the same anhydrous solvent and added dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a rate that maintains a gentle reflux.
- Causality: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between LiAlH₄ and the nitrile, preventing dangerous temperature spikes and side reactions.
3. Reaction and Quenching:
- After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.
- The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
- Causality: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.
4. Isolation and Purification:
- The resulting solids are removed by filtration, and the filter cake is washed with additional solvent.
- The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.
- The crude product is then purified by vacuum distillation to yield pure 4-chlorophenethylamine.
Strategy B: Late-Stage Aromatic Chlorination
In some cases, it is more efficient to introduce the chlorine atom onto a pre-existing aromatic ring. This is typically achieved through electrophilic aromatic substitution, where an electrophilic chlorine species is generated to attack the electron-rich phenyl ring.
1. Direct Electrophilic Chlorination: This method involves treating a phenethylamine precursor, often with its amine group protected, with a chlorinating agent. The ethylamine group is an ortho-, para-directing activator.[15][16] However, the high reactivity of the amine group often necessitates its protection (e.g., as an amide) to prevent side reactions and to control the regioselectivity of the chlorination.
2. The Sandmeyer Reaction: A more versatile and historically significant method for introducing a halogen is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[1][17] This reaction provides a pathway to install a chlorine atom in a specific position by starting with an aromatic amine (aniline derivative), which can be prepared in a position that might be inaccessible through direct substitution.
Caption: The Sandmeyer reaction workflow for aryl chloride synthesis.
The process involves two key steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[11] Causality: Low temperature is critical as diazonium salts are unstable and can decompose explosively at higher temperatures.
-
Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). This catalyzes the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas.[18] The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, which then abstracts a chlorine atom from a copper(II) species.[11][17]
Part 4: The Shulgin Era and the Synthesis of the "2C" Family
No discussion of phenethylamine synthesis is complete without acknowledging the monumental contributions of Alexander "Sasha" Shulgin. In his seminal 1991 book, PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin, he detailed the synthesis of 179 different phenethylamine compounds, many of which were his own discovery.[19][20][21]
His work on the "2C" family, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, provides a masterclass in synthetic strategy.[7][22] The synthesis of 2C-C (4-chloro-2,5-dimethoxyphenethylamine) is a perfect illustration of building from a substituted precursor.[3]
Shulgin's Synthesis of 2C-C (Abridged Protocol from PiHKAL)
-
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
-
Chlorination: The aromatic ring is first chlorinated. This is a crucial step that installs the key halogen.
-
Nitrostyrene Formation: The resulting 4-chloro-2,5-dimethoxybenzaldehyde is then condensed with nitromethane in the presence of a base (like ammonium acetate) to form 2,5-dimethoxy-4-chloro-β-nitrostyrene. This is a Henry reaction, which builds the two-carbon side chain.
-
Reduction: The final step is the reduction of the nitrostyrene. Shulgin employed Lithium Aluminum Hydride (LiAlH₄) for this transformation. This powerful reagent reduces both the nitro group to an amine and the alkene double bond to a single bond in a single operation, yielding the final product, 2C-C.
This elegant and efficient route highlights a key principle: performing sensitive reactions like chlorination on a robust, simple precursor before building the more delicate ethylamine side chain.
Part 5: Synthesis of Side-Chain Chlorinated Phenethylamines
While less common, phenethylamines with chlorine on the ethylamine side chain have also been synthesized. These are often valuable as intermediates or reactive probes. A primary route to these compounds involves the amidation of a side-chain chlorinated precursor.
Exemplary Protocol: Synthesis of 2-Chloro-N-phenethylacetamide
This compound is an important intermediate. Its synthesis is typically achieved via the Schotten-Baumann reaction, acylating phenethylamine with chloroacetyl chloride.[17]
1. Reaction Setup:
- Phenethylamine and a non-nucleophilic base (e.g., triethylamine) are dissolved in an anhydrous solvent like dichloromethane (DCM) in a flask cooled in an ice bath (0-5 °C).
- Causality: A base is required to neutralize the HCl byproduct generated during the reaction. Anhydrous conditions are essential as chloroacetyl chloride is readily hydrolyzed by water.
2. Acylation:
- Chloroacetyl chloride is added dropwise to the cooled, stirring solution.
- Causality: The slow addition at low temperature controls the exothermic acylation reaction.
3. Workup and Isolation:
- After the reaction is complete, the mixture is washed sequentially with dilute acid, water, and brine to remove unreacted starting materials and salts.
- The organic layer is dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization.
Part 6: Modern Synthetic Methodologies
Contemporary organic chemistry has introduced even more sophisticated and direct methods for chlorination, which are increasingly being applied to complex molecules.
-
Catalytic C-H Activation/Chlorination: This cutting-edge strategy involves using a transition metal catalyst (e.g., palladium) to selectively activate a specific C-H bond on the aromatic ring and replace the hydrogen with a chlorine atom.[23] These methods can offer high regioselectivity and functional group tolerance, potentially simplifying synthetic routes by avoiding the need for pre-functionalized starting materials.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions.[24][25] This has enabled new types of C-H chlorination reactions that proceed through radical mechanisms, offering alternative selectivity compared to traditional electrophilic methods.
Table 1: Comparison of Key Synthetic Strategies for Ring Chlorination
| Strategy | Key Reagents | Common Precursor | Key Advantages | Key Limitations |
| From Chlorinated Precursor | LiAlH₄, H₂/Catalyst | Chlorobenzyl Cyanide, Chloronitrostyrene | Excellent regiocontrol; reliable and scalable. | Relies on the availability of the chlorinated starting material. |
| Electrophilic Aromatic Sub. | Cl₂, SO₂Cl₂, NCS | Phenethylamine, Acetanilide | Direct; can be used late-stage. | Can lead to mixtures of isomers; may require protecting groups. |
| Sandmeyer Reaction | NaNO₂, CuCl | Aromatic Amine (Aniline) | Excellent regiocontrol; versatile for various substitutions. | Diazonium salts can be unstable; requires a multi-step sequence. |
| Catalytic C-H Activation | Pd, Rh, or Ir catalysts | Unactivated Aromatic Ring | High atom economy; novel selectivity. | Catalyst cost and sensitivity; substrate scope can be limited. |
Conclusion
The history of chlorinated phenethylamine synthesis is a compelling narrative of chemical innovation driven by the desire to understand and manipulate neuropharmacology. From the foundational reductions and electrophilic substitutions to the elegant multi-step sequences of Shulgin and the precision of modern catalytic methods, the field has continuously evolved. Each synthetic strategy carries with it a logical framework of causality, where the choice of reagents, reaction conditions, and overall route is dictated by principles of reactivity, selectivity, and efficiency. For researchers and drug development professionals, understanding this history is not merely an academic exercise; it is an appreciation of the chemical toolkit that allows for the rational design and creation of novel molecules to probe the complexities of the human brain.
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An In-depth Technical Guide to the Early Research on Dichlorinated Amphetamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Dichlorination of Amphetamine
The study of amphetamine and its analogues has been a cornerstone of medicinal chemistry and pharmacology for over a century[1][2]. Early research quickly established that substitutions on the phenyl ring could dramatically alter the parent compound's pharmacological profile[3]. The introduction of halogen atoms, particularly chlorine, was a key area of investigation. The initial impetus for exploring chlorinated amphetamines was to modulate the stimulant and anorectic properties of amphetamine, potentially separating therapeutic effects from undesirable side effects like abuse potential[4][5].
Dichlorination, the addition of two chlorine atoms to the phenyl ring, represented a further step in this exploration. The primary goals of this early research were to understand how the position and number of chlorine atoms influenced the interaction of these molecules with monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[6][7]. It was hypothesized that the electron-withdrawing nature and steric bulk of two chlorine atoms would significantly alter receptor and transporter affinity and efficacy, leading to novel pharmacological profiles. This guide delves into the foundational synthetic methodologies, pharmacological discoveries, and structure-activity relationships that characterized the early research into dichlorinated amphetamine analogues.
Core Synthetic Methodologies
The early synthesis of dichlorinated amphetamine analogues relied on established organic chemistry principles, often starting from commercially available dichlorinated aromatic compounds. A common and illustrative pathway is the synthesis of 3,4-dichloroamphetamine (3,4-DCA), a compound that received significant early attention[8].
A Generalized Synthetic Pathway for Dichlorinated Amphetamines
The following diagram outlines a typical synthetic route employed in early research, starting from a dichlorinated benzyl chloride. This multi-step process involves the formation of a key intermediate, the corresponding phenylacetone, which is then converted to the final amphetamine analogue.
Caption: A generalized synthetic workflow for dichlorinated amphetamines.
Detailed Experimental Protocol: Synthesis of 3,4-Dichloroamphetamine (3,4-DCA)
The following protocol is a composite representation of methods described in early literature for the synthesis of 3,4-DCA[8].
Step 1: Synthesis of 3,4-Dichlorophenylacetonitrile
-
To a solution of sodium cyanide in a suitable solvent (e.g., dimethyl sulfoxide), 3,4-dichlorobenzyl chloride is added dropwise with stirring.
-
The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield 3,4-dichlorophenylacetonitrile.
Step 2: Synthesis of 3,4-Dichlorophenylacetone
-
The 3,4-dichlorophenylacetonitrile is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ethereal solvent.
-
The intermediate imine is hydrolyzed with aqueous acid to yield 3,4-dichlorophenylacetone.
-
The product is isolated by extraction and purified by distillation under reduced pressure.
Step 3: Synthesis of the Oxime of 3,4-Dichlorophenylacetone
-
3,4-Dichlorophenylacetone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent.
-
The resulting oxime precipitates upon cooling and is collected by filtration.
Step 4: Reduction to 3,4-Dichloroamphetamine
-
The oxime is reduced to the corresponding primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or with a chemical reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent.
-
After the reduction is complete, the reaction is worked up to isolate the freebase of 3,4-dichloroamphetamine.
-
The freebase is then typically converted to a salt (e.g., hydrochloride or sulfate) for improved stability and handling by dissolving it in a suitable solvent and bubbling with HCl gas or adding sulfuric acid.
Early Pharmacological Findings and Structure-Activity Relationships
Early pharmacological studies of dichlorinated amphetamine analogues revealed a significant shift in their mechanism of action compared to the parent amphetamine molecule. A predominant theme that emerged was a marked increase in serotonergic activity[5][6].
Impact on Monoamine Transporters
The primary molecular targets of amphetamines are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Dichlorination was found to significantly alter the potency and selectivity of these compounds for these transporters.
Caption: Shift in monoamine transporter activity with dichlorination.
-
Shift towards Serotonergic Activity: A consistent finding in early research was that dichlorination, particularly at the 3- and 4-positions, dramatically increased the potency of the amphetamine analogue at the serotonin transporter (SERT)[8][9]. 3,4-DCA, for instance, was identified as a potent and selective serotonin releasing agent (SSRA)[8]. This is in stark contrast to amphetamine itself, which has much weaker effects on the serotonin system compared to its effects on dopamine and norepinephrine[1].
-
Structure-Activity Relationships (SAR): The position of the chlorine atoms was found to be critical.
-
3,4-Dichlorination: This substitution pattern consistently yielded compounds with high affinity for SERT. 3,4-DCA was a prime example[8].
-
2,4-Dichlorination: 2,4-dichloroamphetamine (2,4-DCA) was also found to be a potent agent, acting as both a psychostimulant and a monoamine oxidase inhibitor[10].
-
Monochlorination for Comparison: The effects of dichlorinated analogues were often compared to their monochlorinated counterparts. For example, para-chloroamphetamine (PCA) was already known to be a potent serotonin releaser and neurotoxin, and the dichlorinated analogues were investigated to see if this effect was potentiated or altered[4][11]. Moving the single chloro group to the ortho or meta position resulted in a significant loss of serotonergic activity, highlighting the importance of substitution at the para position for this effect[4].
-
Enzyme Inhibition
Beyond their effects on transporters, some dichlorinated amphetamines were found to be potent enzyme inhibitors. Both 3,4-DCA and 2,4-DCA were identified as monoamine oxidase inhibitors (MAOIs)[8][10]. This dual mechanism of action—enhancing monoamine release while simultaneously inhibiting their breakdown—could contribute to a more pronounced and prolonged pharmacological effect. 3,4-DCA was also noted as a potent inhibitor of phenylethanolamine N-methyl transferase, the enzyme that converts norepinephrine to epinephrine[8].
Early In Vivo Studies and Toxicological Profile
Initial in vivo studies in animal models confirmed the potent central nervous system effects of dichlorinated amphetamines.
-
Behavioral Effects: These compounds produced behavioral effects consistent with potent psychostimulant activity, such as increased locomotor activity[6][7]. However, the qualitative nature of these effects often differed from amphetamine, likely due to the enhanced serotonergic component.
-
Neurotoxicity: A significant and cautionary finding from early research was the serotonergic neurotoxicity associated with these compounds[4][8][10]. Similar to the well-documented neurotoxicity of para-chloroamphetamine (PCA), compounds like 3,4-DCA and 2,4-DCA were found to cause long-lasting depletion of serotonin and damage to serotonin nerve terminals in the brains of laboratory animals[4][8][12]. This discovery was a major factor in limiting their therapeutic potential and remains a critical consideration in the study of halogenated amphetamines.
Quantitative Data from Early Pharmacological Studies
The following table summarizes hypothetical but representative data that would have been generated during early in vitro pharmacological profiling of these compounds, illustrating the shift in potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Ratio (DAT/SERT) |
| d-Amphetamine | 50 | 20 | 1500 | 0.03 |
| 4-Chloroamphetamine (PCA) | 200 | 150 | 80 | 2.5 |
| 3,4-Dichloroamphetamine (3,4-DCA) | 300 | 250 | 30 | 10 |
| 2,4-Dichloroamphetamine (2,4-DCA) | 450 | 300 | 50 | 9 |
Data are illustrative and compiled to represent general trends observed in early literature.
Conclusion
The early research on dichlorinated amphetamine analogues was a pivotal chapter in the exploration of structure-activity relationships within the phenethylamine class. This work conclusively demonstrated that the addition of two chlorine atoms to the phenyl ring profoundly shifts the pharmacological profile from a primarily catecholaminergic (dopamine/norepinephrine) agent to a potent serotonergic one. The discovery of their potent serotonin releasing properties, coupled with their activity as monoamine oxidase inhibitors, highlighted the complex polypharmacology that could be achieved through relatively simple structural modifications. However, the concurrent finding of significant serotonergic neurotoxicity served as a crucial lesson in drug development, emphasizing that enhanced potency at a desired target can be accompanied by unforeseen and severe toxicities. These foundational studies paved the way for a more nuanced understanding of the role of halogenation in medicinal chemistry and continue to inform the design of new psychoactive compounds and neuropharmacological tools.
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Unraveling the Molecular Interactions of 3,4-Dichlorophenethylamine: An In-Depth In Vitro Mechanistic Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount to predicting its physiological effects and therapeutic potential. This technical guide provides a comprehensive exploration of the in vitro mechanism of action of 3,4-Dichlorophenethylamine (3,4-DCPEA), a substituted phenethylamine derivative. Drawing upon established pharmacological principles and state-of-the-art in vitro methodologies, this document will elucidate the probable molecular targets of 3,4-DCPEA and the experimental frameworks required for their characterization.
Introduction: The Phenethylamine Scaffold and the Significance of Dichlorination
The phenethylamine backbone is a privileged scaffold in neuropharmacology, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic psychoactive compounds.[1] The addition of halogen atoms, such as the dichlorination at the 3 and 4 positions of the phenyl ring in 3,4-DCPEA, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. These modifications can influence binding affinity, selectivity for molecular targets, and functional activity. This guide will focus on the primary in vitro assays necessary to delineate the mechanistic profile of 3,4-DCPEA.
Primary Molecular Targets: Monoamine Transporters
A principal mechanism of action for many phenethylamine derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft by facilitating their reuptake into presynaptic neurons.[3][4] Compounds can act as inhibitors of these transporters, increasing the synaptic concentration of monoamines, or as substrates, inducing non-exocytotic release (efflux).[2][5]
Determining Binding Affinity: Radioligand Binding Assays
To ascertain the affinity of 3,4-DCPEA for the monoamine transporters, competitive radioligand binding assays are the gold standard.[6][7] These assays quantify the ability of the test compound to displace a known high-affinity radiolabeled ligand from its binding site on the transporter.
-
Preparation of Membranes: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT, or from specific brain regions rich in these transporters.[6]
-
Assay Incubation: In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 3,4-DCPEA.[8]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[6]
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of 3,4-DCPEA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Assessing Functional Activity: Neurotransmitter Uptake Inhibition Assays
While binding assays reveal affinity, they do not distinguish between antagonists (blockers) and substrates (releasers). Neurotransmitter uptake inhibition assays provide this crucial functional information.[9][10] These assays measure the ability of 3,4-DCPEA to block the transport of a radiolabeled or fluorescent monoamine substrate into cells expressing the target transporter.[11][12][13]
-
Cell Culture: Adherent cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT are cultured in 96-well plates to form a confluent monolayer.[12]
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of 3,4-DCPEA.
-
Initiation of Uptake: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.[9]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of 3,4-DCPEA that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined.
Caption: Workflow for Neurotransmitter Uptake Assay.
Secondary Molecular Targets: G-Protein Coupled Receptors (GPCRs)
Substituted phenethylamines are also known to interact with a variety of GPCRs, with a particular emphasis on serotonergic (5-HT) receptors, which can mediate psychedelic and other psychoactive effects.[14][15] The interaction of 3,4-DCPEA with these receptors can be assessed through binding assays (similar to those for transporters) and functional assays that measure downstream signaling events.
Assessing Functional Activity at Gq-Coupled GPCRs: Calcium Flux Assays
Many 5-HT receptors, such as 5-HT₂ₐ and 5-HT₂𝒸, are Gq-coupled.[14] Activation of these receptors leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores.[16] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.[17][18][19]
-
Cell Seeding: Cells (e.g., HEK293 or CHO) expressing the GPCR of interest are seeded into a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5). Probenecid may be added to prevent dye leakage from the cells.[17][19]
-
Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). 3,4-DCPEA is added to the wells, and the change in fluorescence intensity is measured in real-time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The concentration of 3,4-DCPEA that produces 50% of the maximal response (EC₅₀) is determined to quantify its potency as an agonist. To assess antagonist activity, cells are pre-incubated with 3,4-DCPEA before the addition of a known agonist.
Caption: Gq-Coupled GPCR Signaling Cascade.
Data Synthesis and Interpretation
The data generated from these in vitro assays will provide a comprehensive mechanistic profile of 3,4-DCPEA.
| Assay | Parameter Measured | Interpretation |
| Radioligand Binding | Ki (Binding Affinity) | The concentration of 3,4-DCPEA required to occupy 50% of the transporters at equilibrium. A lower Ki indicates higher affinity. |
| Neurotransmitter Uptake | IC₅₀ (Inhibitory Potency) | The concentration of 3,4-DCPEA required to inhibit 50% of monoamine uptake. Indicates functional blockade of the transporter. |
| Calcium Flux | EC₅₀ (Agonist Potency) | The concentration of 3,4-DCPEA required to elicit 50% of the maximal calcium response. Indicates functional activation of a Gq-coupled GPCR. |
By comparing the Ki, IC₅₀, and EC₅₀ values across a panel of monoamine transporters and GPCRs, a selectivity profile for 3,4-DCPEA can be established. This profile is critical for predicting its potential therapeutic applications and off-target liabilities.
Conclusion
The in vitro characterization of this compound requires a systematic approach employing a suite of well-established pharmacological assays. By determining its binding affinities and functional activities at key molecular targets such as monoamine transporters and G-protein coupled receptors, researchers can build a robust understanding of its mechanism of action. This foundational knowledge is indispensable for guiding further preclinical and clinical development of this and related compounds.
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The Pharmacological Profile of 3,4-Dichlorophenethylamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-Dichlorophenethylamine (3,4-DCPEA), a halogenated derivative of the trace amine phenethylamine. While direct and extensive research on 3,4-DCPEA is limited, this document synthesizes available data, including its interaction with the dopamine transporter, and draws insights from the established pharmacology of structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of 3,4-DCPEA's chemical properties, synthesis, potential mechanisms of action, and areas requiring further investigation.
Introduction
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds that have been extensively explored for their effects on the central nervous system.[1] The addition of halogen atoms to the phenyl ring can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its affinity for monoamine transporters and receptors.[2] this compound (3,4-DCPEA) is a dichloro-substituted phenethylamine that has emerged as a molecule of interest, primarily through studies of its derivatives and its use as a tool compound in structural biology. This guide aims to consolidate the current knowledge of 3,4-DCPEA, providing a detailed examination of its pharmacological characteristics.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[3] It is characterized by the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉Cl₂N | [4] |
| Molecular Weight | 190.07 g/mol | [4] |
| CAS Number | 21581-45-3 | [4] |
| Boiling Point | 280 °C (lit.) | [4] |
| Density | 1.268 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.567 (lit.) | [4] |
| LogP (predicted) | 3.19490 | [3] |
| pKa (predicted) | 9.30 ± 0.10 | [3] |
Note: Some physical properties are based on literature values and may vary depending on the purity and experimental conditions.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of 3,4-dichlorophenylacetonitrile.[5]
Experimental Protocol: Reduction of 3,4-Dichlorophenylacetonitrile
Materials:
-
3,4-Dichlorophenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether
-
Nitrogen (N₂) gas
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
A suspension of lithium aluminum hydride in dry diethyl ether is prepared in a three-neck round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled in an ice bath.
-
A solution of 3,4-dichlorophenylacetonitrile in dry diethyl ether is added dropwise to the LiAlH₄ suspension with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reduction.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Pharmacological Profile
Mechanism of Action: Interaction with Monoamine Transporters
The primary established mechanism of action for this compound is its interaction with the dopamine transporter (DAT). A pivotal study utilizing X-ray crystallography of the Drosophila melanogaster dopamine transporter (dDAT) identified 3,4-DCPEA as a dopamine analog with high affinity for this transporter. The study revealed that 3,4-DCPEA binds to the central substrate-binding site of dDAT, inducing a partially occluded conformation. This interaction highlights the structural basis for the recognition of this halogenated phenethylamine by the dopamine transporter.
Potential Interaction with Sigma Receptors
While direct binding studies of 3,4-DCPEA to sigma receptors are lacking, evidence from its N-substituted derivatives strongly suggests a potential interaction. The compounds BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) and BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) are well-characterized sigma receptor ligands with high affinity and selectivity.[7] BD1047, in particular, has been shown to act as a partial agonist at sigma sites.[8] The shared 3,4-dichlorophenylethyl moiety in these molecules is a key structural feature that likely contributes to their affinity for sigma receptors. This suggests that the parent compound, 3,4-DCPEA, may also serve as a ligand for these receptors, although with potentially different affinity and selectivity. Further investigation is warranted to characterize the direct interaction of 3,4-DCPEA with sigma-1 and sigma-2 receptors.
Structure-Activity Relationships
The pharmacological profile of phenethylamines is highly dependent on the nature and position of substituents on the aromatic ring and the ethylamine side chain.
-
Halogenation: The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring, as seen in 3,4-DCPEA, is known to influence monoamine transporter affinity and selectivity. For instance, the related compound 3,4-dichloroamphetamine (DCA) is a potent serotonin releasing agent, suggesting that this substitution pattern can confer high affinity for the serotonin transporter.[6]
-
Alpha-Methylation: The absence of an alpha-methyl group in 3,4-DCPEA distinguishes it from its amphetamine counterpart, DCA. Alpha-methylation generally increases the stimulant properties and metabolic stability of phenethylamines by protecting against metabolism by monoamine oxidase (MAO).[1]
-
N-Substitution: As evidenced by the sigma receptor ligands BD1047 and BD1063, the addition of substituents to the nitrogen atom can dramatically alter the pharmacological profile, directing the molecule towards different receptor systems.[7]
Experimental Workflow: Receptor Binding Assay
To elucidate the precise receptor binding profile of 3,4-DCPEA, a standardized radioligand binding assay is essential.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET).
-
Non-labeled inhibitors for determination of non-specific binding (e.g., GBR 12909 for hDAT, imipramine for hSERT, desipramine for hNET).
-
This compound test solutions of varying concentrations.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of 3,4-DCPEA in a suitable buffer.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled inhibitor to determine non-specific binding.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Pharmacokinetic Profile (Predicted)
Direct pharmacokinetic studies (Absorption, Distribution, Metabolism, Excretion - ADME) on 3,4-DCPEA are not available. However, based on the general properties of phenethylamines, a predicted profile can be outlined.
-
Absorption: As a small, lipophilic molecule, 3,4-DCPEA is expected to be readily absorbed following oral administration.
-
Distribution: It is likely to distribute widely throughout the body and cross the blood-brain barrier to exert its effects on the central nervous system.
-
Metabolism: Phenethylamines are typically metabolized by monoamine oxidase (MAO-A and MAO-B).[9] The absence of an alpha-methyl group would make 3,4-DCPEA a likely substrate for MAO, leading to rapid metabolism. The primary metabolite would likely be 3,4-dichlorophenylacetic acid. Other metabolic pathways for halogenated aromatic compounds may also be involved.
-
Excretion: The metabolites of 3,4-DCPEA are expected to be excreted primarily through the urine.
Toxicological Profile (Inferred)
A comprehensive toxicological profile for 3,4-DCPEA has not been established. However, inferences can be drawn from related compounds.
-
Acute Toxicity: Halogenation at the para-position of the phenethylamine ring has been shown to increase acute toxicity in mice.[1] Therefore, 3,4-DCPEA may exhibit greater acute toxicity than the parent phenethylamine molecule.
-
Neurotoxicity: The related compound, 3,4-dichloroamphetamine (DCA), is known to be a selective serotonergic neurotoxin.[6] While 3,4-DCPEA lacks the alpha-methyl group, the potential for neurotoxic effects, particularly on monoaminergic systems, cannot be ruled out and requires dedicated investigation.
-
General Toxicity: Safety data sheets indicate that this compound is a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4]
Conclusion and Future Directions
This compound is a molecule with a defined interaction with the dopamine transporter, as demonstrated in Drosophila melanogaster. Its structural similarity to known sigma receptor ligands and potent monoamine transporter inhibitors suggests a complex pharmacological profile that warrants further investigation. The current body of knowledge is limited, and there is a clear need for comprehensive studies to elucidate its binding affinities at mammalian monoamine transporters and other relevant receptors, its full pharmacokinetic profile, and its toxicological properties. Such research will be crucial in determining the potential of 3,4-DCPEA as a pharmacological tool or as a scaffold for the development of novel therapeutic agents.
References
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An In-Depth Technical Guide to the Receptor Binding Profile of 3,4-Dichlorophenethylamine
Abstract
This technical guide provides a comprehensive overview of the receptor binding profile of 3,4-Dichlorophenethylamine (3,4-DCPEA), a halogenated phenethylamine derivative. While specific quantitative binding affinities for human monoamine transporters remain to be fully elucidated in publicly accessible literature, this document synthesizes the existing qualitative data, explores the pharmacological context provided by structurally related compounds, and presents detailed experimental protocols for the in-depth characterization of its interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.
Introduction: The Significance of Halogenated Phenethylamines
Phenethylamine and its derivatives represent a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research tools. The strategic addition of halogen atoms to the phenyl ring can profoundly influence the potency, selectivity, and metabolic stability of these compounds. The 3,4-dichloro substitution pattern, in particular, is a recurring motif in potent monoamine transporter ligands, most notably in the selective serotonin reuptake inhibitor (SSRI) sertraline.
This compound (3,4-DCPEA), as a dopamine analog, has been utilized in foundational structural biology research to understand ligand-transporter interactions at an atomic level.[1] Its isosteric resemblance to dopamine, coupled with enhanced stability, makes it a valuable tool for probing the architecture of the dopamine transporter binding pocket.[1] This guide aims to consolidate the current understanding of 3,4-DCPEA's receptor binding characteristics and provide a practical framework for its further pharmacological investigation.
Core Interaction Profile: Monoamine Transporters
Monoamine transporters (MATs) are the primary pharmacological targets for 3,4-DCPEA and related compounds.[2] These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby regulating the magnitude and duration of monoaminergic neurotransmission.
Dopamine Transporter (DAT)
Serotonin Transporter (SERT)
The 3,4-dichlorophenyl moiety is a key pharmacophoric element for high-affinity binding to the serotonin transporter. This is exemplified by the potent and selective SERT inhibitor sertraline.[2] Furthermore, studies on other scaffolds, such as 3-arylnortrop-2-enes, have shown that a 3,4-dichloro substituted analog exhibits exceptionally high affinity for SERT, with a Ki value of 0.3 nM.[3] This strong precedent suggests that 3,4-DCPEA is also likely to interact with SERT, although its affinity relative to DAT and NET requires experimental determination.
Norepinephrine Transporter (NET)
The structural homology between DAT and NET, particularly within the substrate-binding pocket, indicates a high probability of interaction for 3,4-DCPEA with the norepinephrine transporter. The aforementioned 3-(3,4-dichlorophenyl)nortrop-2-ene analog also displayed high affinity for NET, suggesting that the 3,4-dichloro substitution is well-tolerated by all three monoamine transporters.[3]
Summary of Known and Inferred Binding Affinities
Due to the absence of direct competitive binding data for 3,4-DCPEA against human monoamine transporters in the public domain, a quantitative summary is not possible. However, the available evidence strongly supports the following qualitative profile:
| Target Transporter | Known/Inferred Affinity | Supporting Evidence |
| Dopamine Transporter (DAT) | High | Identified as a high-affinity ligand for dDAT in crystallographic studies.[1] |
| Serotonin Transporter (SERT) | Likely High | The 3,4-dichlorophenyl motif is a key feature of potent SERT ligands like sertraline and other research compounds.[2][3] |
| Norepinephrine Transporter (NET) | Likely High | Structural homology with DAT and data from related 3,4-dichloro substituted compounds suggest significant affinity.[3] |
Experimental Workflow for Characterizing the Binding Profile
A definitive characterization of the 3,4-DCPEA receptor binding profile necessitates a systematic experimental approach. The following workflow outlines the key in vitro assays.
Caption: Experimental workflow for characterizing the monoamine transporter interaction profile of 3,4-DCPEA.
Detailed Experimental Protocols
The following protocols provide a standardized methodology for determining the binding affinity and functional potency of 3,4-DCPEA at human monoamine transporters.
Protocol: Competitive Radioligand Binding Assay for Ki Determination
Objective: To determine the equilibrium dissociation constant (Ki) of 3,4-DCPEA for hDAT, hSERT, and hNET.
Principle: This assay measures the ability of a test compound (3,4-DCPEA) to compete with a radiolabeled ligand for binding to a specific transporter expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or [³H]cocaine
-
For hSERT: [³H]citalopram or [³H]paroxetine
-
For hNET: [³H]nisoxetine or [³H]mazindol
-
-
Non-specific binding inhibitors:
-
For hDAT: 10 µM benztropine or GBR 12909
-
For hSERT: 10 µM fluoxetine or sertraline
-
For hNET: 10 µM desipramine or maprotiline
-
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific inhibitor), and competitor concentrations (radioligand + varying concentrations of 3,4-DCPEA).
-
Reagent Addition:
-
Add 50 µL of assay buffer to total binding wells.
-
Add 50 µL of the appropriate non-specific binding inhibitor to non-specific binding wells.
-
Add 50 µL of serially diluted 3,4-DCPEA to the competitor wells.
-
-
Radioligand Addition: Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 150 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the 3,4-DCPEA concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Transporter Signaling Pathways
The interaction of ligands with the dopamine transporter can modulate various intracellular signaling cascades, influencing transporter trafficking, phosphorylation, and overall function. While the direct effects of 3,4-DCPEA on these pathways have not been reported, its role as a substrate analog suggests potential engagement with these regulatory mechanisms.
Caption: Simplified overview of key signaling pathways associated with dopamine transporter regulation.
Conclusion and Future Directions
This compound is a pharmacologically interesting molecule due to its structural relationship to dopamine and its established high affinity for the Drosophila dopamine transporter. The 3,4-dichloro substitution pattern is a hallmark of potent ligands for all three major monoamine transporters. While direct, quantitative binding data for 3,4-DCPEA at human DAT, SERT, and NET are currently lacking in the published literature, the evidence strongly suggests that it is a potent monoamine transporter ligand.
Future research should prioritize the systematic characterization of 3,4-DCPEA using the standardized protocols outlined in this guide. Determining its Ki values at hDAT, hSERT, and hNET will be crucial for understanding its selectivity profile. Furthermore, functional assays will elucidate whether it acts as a reuptake inhibitor or a substrate (releaser), a distinction with significant implications for its potential physiological and psychoactive effects. A comprehensive understanding of its interaction with monoamine transporters will not only clarify the pharmacological profile of this specific compound but also contribute to the broader understanding of structure-activity relationships for halogenated phenethylamines.
References
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An In-depth Technical Guide to the Structure-Activity Relationships of Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and potent psychoactive substances.[1][2] Their shared structural backbone—a phenyl ring connected to an ethylamine chain—belies the profound impact that subtle chemical modifications can have on their biological activity.[2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the function of these molecules. By dissecting the roles of the aromatic ring, the ethylamine side chain, and the terminal amine, we will elucidate the principles that determine a compound's affinity and selectivity for various receptor systems, including serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters.[3][4] This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel phenethylamine-based therapeutics and research tools.
Introduction: The Phenethylamine Scaffold - A Gateway to Neuronal Modulation
The phenethylamine core is a privileged scaffold in neuroscience. Nature itself utilizes this structure for key catecholamine neurotransmitters like dopamine and norepinephrine, which are integral to mood, motivation, and the functioning of the sympathetic nervous system.[2] Synthetic chemists, most notably Alexander Shulgin, have extensively explored the vast chemical space surrounding this core, creating a wide array of compounds with effects ranging from stimulants and anorectics to empathogens and potent psychedelics.[5][6][7]
The pharmacological versatility of substituted phenethylamines stems from their ability to interact with a multitude of G-protein coupled receptors (GPCRs) and monoamine transporters.[2] The specific pattern of chemical substituents dictates which targets a molecule will bind to and with what affinity, ultimately shaping its unique physiological and psychological effects. Understanding the SAR of this class is therefore paramount for the rational design of new chemical entities with desired therapeutic profiles and for comprehending the mechanisms of action of existing compounds.
The Core Pharmacophore: Deconstructing the Phenethylamine Molecule
The biological activity of a substituted phenethylamine is determined by the interplay of three key structural components:
-
The Aromatic Ring: This serves as the primary recognition element for many receptor binding pockets. Substitutions on the phenyl ring are a major determinant of receptor selectivity and potency.
-
The Ethylamine Side Chain: The length and conformation of this linker are crucial for proper orientation within the binding site. Modifications to the alpha (α) and beta (β) carbons can significantly alter a compound's pharmacological properties.
-
The Terminal Amine: The basicity and steric bulk of the amino group are critical for the initial ionic interaction with an acidic residue (typically aspartate) in the receptor binding pocket.
The following diagram illustrates the fundamental phenethylamine structure and the key positions for substitution.
Caption: General structure of a substituted phenethylamine, highlighting key substitution points.
Aromatic Ring Substitutions: The Key to Receptor Selectivity
Substitutions on the phenyl ring have the most dramatic and well-documented effects on the pharmacological profile of phenethylamines.
Serotonergic Psychedelics (5-HT₂ Receptor Agonists)
A significant portion of psychedelic phenethylamines are potent agonists or partial agonists at the serotonin 2A (5-HT₂A) receptor.[2][8] The SAR for this class is particularly well-defined:
-
2,5-Dimethoxy Motif: The presence of methoxy groups at the 2 and 5 positions is a hallmark of many psychedelic phenethylamines, such as those in the 2C series.[9][10] This substitution pattern appears to be crucial for high affinity at 5-HT₂ receptors.
-
4-Position Substitution: The substituent at the 4-position is a major determinant of potency and duration of action.
-
Halogens and Alkyl Groups: Small, lipophilic groups such as halogens (e.g., in 2C-B and 2C-I) or short alkyl chains generally increase 5-HT₂A receptor affinity.[8][11]
-
Thioalkyl Groups: The 2C-T series, which features thioalkyl groups at the 4-position, are also potent 5-HT₂A agonists.[12]
-
Hydrogen Bond Donors: Conversely, substituents capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂) groups, tend to decrease affinity.[13]
-
Catecholaminergic Stimulants (Dopamine and Norepinephrine Releasers/Reuptake Inhibitors)
Phenethylamines that primarily act as central nervous system stimulants often lack the 2,5-dimethoxy pattern and instead may have hydroxyl or other substitutions that mimic the endogenous catecholamines.
-
Hydroxyl Groups: Hydroxylation of the phenyl ring, particularly at the 3 and 4 positions (as in dopamine), is critical for affinity at dopamine and norepinephrine transporters (DAT and NET).[2]
-
Methylenedioxy Bridge: The 3,4-methylenedioxy bridge, as seen in MDMA and MDA, creates a unique pharmacological profile, often characterized by a combination of stimulant and empathogenic effects. This structural feature generally enhances affinity for the serotonin transporter (SERT) in addition to DAT and NET.[1]
Side Chain Modifications: Influencing Potency and Metabolism
Modifications to the ethylamine side chain can have profound effects on a compound's activity.
Alpha (α) Carbon Substitution
-
α-Methylation (Amphetamines): The addition of a methyl group to the α-carbon, forming the amphetamine backbone, confers resistance to metabolism by monoamine oxidase (MAO). This significantly increases the bioavailability and duration of action of the compound.[2] While α-methylation has a minor influence on 5-HT₂A/₂C receptor affinity, it can significantly impact interactions with monoamine transporters.[9]
Beta (β) Carbon Substitution
-
β-Ketone (Cathinones): The introduction of a ketone at the β-position creates the cathinone class of stimulants. This modification generally preserves or enhances activity at dopamine and norepinephrine transporters.
-
β-Hydroxyl Group: A hydroxyl group at the β-carbon, as seen in ephedrine and norepinephrine, can influence adrenergic receptor selectivity and is often important for direct receptor agonism.[4]
Terminal Amine Substitutions: Modulating Affinity and Intrinsic Activity
Substitutions on the terminal nitrogen atom can fine-tune a compound's interaction with its target receptor.
-
N-Alkylation:
-
Primary vs. Secondary Amines: For many psychedelic phenethylamines, primary amines (unsubstituted) are more potent than their N-methyl or N-ethyl counterparts.[13]
-
N,N-Dimethylation: In some cases, such as with N,N-dimethyltryptamine (DMT), a tryptamine rather than a phenethylamine, dimethylation is crucial for its characteristic psychedelic activity. For phenethylamines, N,N-dimethylation often reduces locomotor activity.[14]
-
-
N-Benzyl (NBOMe) Series: A significant discovery in phenethylamine SAR was that the addition of a large N-benzyl group, particularly an N-(2-methoxy)benzyl group, can dramatically increase 5-HT₂A receptor affinity and functional activity by several orders of magnitude.[3][13] This has led to the development of ultra-potent psychedelic compounds like 25I-NBOMe.[3]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the in vitro binding affinities (Ki, in nM) for a selection of substituted phenethylamines at key monoamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | TAAR1 (rat) (Ki, nM) | Other Receptors (Ki, nM) |
| 2C-T-2 | 46 | 350 | 5 | α1A (1,400), α2A (4,500) |
| 2C-T-4 | 54 | 220 | 25 | α1A (1,300), α2A (2,600) |
| 2C-T-7 | 1 | 40 | 68 | α1A (400), α2A (1,800) |
| 2C-O | 1700 | 11000 | 21 | - |
| 2C-O-Et | 150 | 320 | 120 | - |
| 2C-I | 0.4 | 1.1 | 0.2 | D1 (>10), D2 (>10), D3 (>10) |
| 25I-NBOMe | 0.044 | 1.3 | 60 | α1A (0.9), D3 (7.6) |
| Mescaline | 530 | 1100 | 2200 | α1A (>10), α2A (>10) |
Data compiled from multiple sources.[3]
Key Signaling Pathways and Experimental Workflows
The biological effects of substituted phenethylamines are mediated through complex intracellular signaling cascades.
5-HT₂A Receptor Gq-Coupled Signaling
Agonism at the 5-HT₂A receptor, a Gq-coupled GPCR, is the primary mechanism underlying the psychedelic effects of many phenethylamines.[3]
Caption: Simplified 5-HT₂A receptor Gq-coupled signaling cascade.
Experimental Workflow: Receptor Binding Assay
Determining the binding affinity of a novel compound is a foundational step in SAR studies. The radioligand binding assay is a standard method for this purpose.[15]
Caption: Standard workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a generalized method for determining the binding affinity of a test compound for a specific receptor, such as the 5-HT₂A receptor.[15]
-
Membrane Preparation:
-
Harvest cells stably expressing the human 5-HT₂A receptor.
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).[15]
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A), and a range of concentrations of the unlabeled test compound.[15]
-
Include wells for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.[15]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.[15]
-
Dopamine Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).[16]
-
Cell Culture:
-
Culture human embryonic kidney (HEK-293) cells that are stably transfected to express the human dopamine transporter (hDAT).[16]
-
-
Assay Procedure:
-
Plate the hDAT-expressing cells in a 24-well plate.
-
Wash the cells with an appropriate uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound for a set time (e.g., 20 minutes) at 37°C.[16]
-
Add a fixed concentration of radiolabeled dopamine (e.g., [³H]-DA) to each well and incubate for a short period (e.g., 5 minutes).[16]
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells (e.g., with 1% sodium dodecyl sulfate) and measure the radioactivity in the lysate using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC₅₀) by plotting the percentage of inhibition versus the log of the compound concentration.
-
Conclusion and Future Directions
The structure-activity relationships of substituted phenethylamines are a rich and complex field, offering profound insights into the nature of ligand-receptor interactions and the chemical basis of neurotransmission. The principles outlined in this guide—the critical roles of the 2,5-dimethoxy motif and 4-position lipophilicity for 5-HT₂A agonism, the importance of α-methylation for metabolic stability, and the dramatic potency enhancement by N-benzyl substitution—provide a rational framework for the design of novel compounds.
Future research will likely focus on developing ligands with greater subtype selectivity, particularly within the 5-HT₂ receptor family, to isolate specific therapeutic effects from undesirable side effects.[13][17] The exploration of "biased agonism," where ligands stabilize specific receptor conformations to activate only a subset of downstream signaling pathways, holds immense promise for creating drugs with improved safety and efficacy profiles. As our understanding of the structural biology of GPCRs and transporters continues to advance, so too will our ability to design the next generation of phenethylamine-based therapeutics.
References
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- Liechti, M. E., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology.
- Maxon Chemicals. (2025). The Rise of Substituted Phenethylamines in Research.
- Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central.
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- Shulgin, A., & Shulgin, A. (n.d.). PIHKAL, by Alexander Shulgin. eBooks.com.
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- Raines, S., & Kovacs, C. A. (1968). The Synthesis of Substituted Phenethylamines. Journal of Medicinal Chemistry.
- Shulgin, A. T., & Shulgin, A. (1991). Pihkal: A Chemical Love Story. Google Books.
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biological activity of halogenated phenethylamine derivatives
An In-depth Technical Guide to the Biological Activity of Halogenated Phenethylamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The phenethylamine scaffold represents one of the most versatile and pharmacologically significant chemical structures in neuroscience and drug discovery. Its derivatives encompass a broad spectrum of compounds, from endogenous neurotransmitters to potent therapeutic agents and research tools. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring of this scaffold profoundly alters its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the , synthesizing current knowledge on their structure-activity relationships, molecular mechanisms, and the key experimental methodologies used for their characterization. Our focus is to deliver field-proven insights that bridge the gap between fundamental chemistry and complex pharmacology, offering a valuable resource for professionals engaged in neuroscience research and drug development.
The Chemical Landscape and the Impact of Halogenation
The core phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain. Halogenation, the substitution of a hydrogen atom with a halogen, dramatically influences a molecule's biological behavior. This is due to the unique properties of halogens, which modify:
-
Lipophilicity: Increasing the halogen size (F < Cl < Br < I) generally increases lipophilicity, which can enhance the ability of a compound to cross the blood-brain barrier.
-
Metabolic Stability: Halogenation can block sites of metabolism, particularly by cytochrome P450 (CYP) enzymes, leading to a longer duration of action.[1][2]
-
Electronic Profile: The electron-withdrawing nature of halogens alters the electronic distribution of the phenyl ring, which can significantly impact receptor binding affinity and selectivity.
These modifications give rise to a diverse array of compounds with distinct pharmacological profiles, often targeting monoamine transporters and G-protein coupled receptors (GPCRs).
Pharmacodynamics: Molecular Targets and Signaling Cascades
The biological effects of halogenated phenethylamines are primarily mediated through their interactions with two major classes of proteins: monoamine transporters and serotonin receptors.
Monoamine Transporters (DAT, NET, SERT)
Many halogenated amphetamine derivatives function as monoamine releasing agents and/or reuptake inhibitors.[3][4] Halogenation, particularly at the para (4-position) of the phenyl ring, has been shown to increase the potency and selectivity for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters.[5][6][7]
-
Mechanism of Action: These compounds can bind to the transporters and induce a conformational change that results in the reverse transport, or efflux, of neurotransmitters from the presynaptic neuron into the synaptic cleft.[8] This surge in synaptic serotonin is a key driver of the acute behavioral effects of many of these compounds.[4]
-
Structure-Activity Relationship (SAR):
Serotonin 5-HT₂A Receptors
A significant number of halogenated phenethylamines, particularly those with methoxy groups on the phenyl ring (the "DOx" family), are potent agonists at the serotonin 5-HT₂A receptor.[9] This receptor is a G-protein coupled receptor (GPCR) that is the primary molecular target for classic psychedelic drugs.[10]
-
Signaling Pathway: The 5-HT₂A receptor is canonically coupled to the Gq/G₁₁ signaling pathway.[10][11] Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[11] This cascade ultimately leads to the modulation of neuronal excitability and gene expression.[12] Recent research indicates that the psychedelic effects of 5-HT₂A agonists are dependent on this Gq-mediated signaling.[13]
Caption: Canonical 5-HT₂A receptor Gq/G₁₁ signaling pathway.
Pharmacokinetics and Toxicological Considerations
The halogenation of phenethylamines not only influences their pharmacodynamics but also their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for toxicity.
-
Metabolism: The primary route of metabolism for many phenethylamines is through the cytochrome P450 (CYP) enzyme system.[1] Halogenation can alter the rate and pathway of metabolism. For instance, the N-methylated derivative of PCA, para-chloromethamphetamine (PCMA), is rapidly metabolized in vivo to PCA, which is the active neurotoxin.[3]
-
Neurotoxicity: Certain halogenated amphetamines, most notably PCA, are known to be selective serotonergic neurotoxins.[3][4] At higher doses, these compounds can cause long-lasting depletion of serotonin and damage to serotonin nerve terminals.[3][4][14] The mechanisms are thought to involve oxidative stress and mitochondrial dysfunction.[15] Studies have shown that para-halogenation of amphetamines increases their mitochondrial toxicity, with a rank order of chloride > fluoride > hydrogen.[16][17][18]
-
Hepatotoxicity: The increased mitochondrial toxicity associated with para-halogenated derivatives may also contribute to hepatic toxicity in susceptible individuals.[5]
Key Experimental Methodologies
Characterizing the biological activity of novel halogenated phenethylamines requires a combination of in vitro and in vivo assays.
In Vitro Assay: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand ("radioligand") for binding to the receptor.[19]
Step-by-Step Protocol (for 5-HT₂A Receptor):
-
Preparation of Receptor Source:
-
Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing the human 5-HT₂A receptor in a cold buffer.[20][21]
-
Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.
-
Wash and resuspend the membrane pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[21]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of a 5-HT₂A selective radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and assay buffer.[20][22]
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known unlabeled 5-HT₂A ligand (e.g., unlabeled ketanserin) to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.
-
Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of the halogenated phenethylamine derivative being tested.
-
-
Incubation: Incubate the plate, typically for 60 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[21]
-
Termination and Harvesting:
-
Quantification:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[21]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Assay: The Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT₂A receptor activation.[23][24] There is a strong correlation between a compound's potency to induce HTR in mice and its hallucinogenic potency in humans.[24][25]
Step-by-Step Protocol:
-
Animal Acclimation:
-
Use male mice (e.g., C57BL/6J strain) as they show a robust response.[26]
-
Allow animals to acclimate to the testing room and observation chambers (e.g., clear plexiglass cages) before dosing.
-
-
Compound Administration:
-
Administer the test compound via a relevant route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group.
-
It is crucial to test a range of doses, as the HTR often follows an inverted U-shaped dose-response curve.[24]
-
-
Observation Period:
-
Place each mouse individually into an observation chamber immediately after dosing.
-
Record the number of head twitches over a defined period, typically starting 15-20 minutes post-injection and lasting for at least 20 minutes.[27] A head twitch is distinct from normal grooming behaviors and resembles a rapid, spasmodic side-to-side shake of the head.[27]
-
-
Quantification:
-
Data Analysis:
-
Compare the mean number of head twitches for each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot the mean head twitches against the drug dose to generate a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal response).
-
Case Studies: Prominent Halogenated Phenethylamines
| Compound | Structure | Primary Mechanism(s) | Key Biological Effects |
| p-Chloroamphetamine (PCA) | Amphetamine with Cl at para-position | Potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[3][4] | Acute serotonin release; at higher doses, selective and long-lasting serotonergic neurotoxicity.[3][14] Used as a research tool to model serotonin depletion.[3] |
| DOI | Amphetamine with I at para-position and two methoxy groups | Potent and selective 5-HT₂A/2C receptor agonist.[9] | Induces psychedelic-like effects (HTR in rodents).[9][23] Shows anti-inflammatory properties and promotes neuroplasticity.[9][28] Widely used as a research tool to study 5-HT₂A receptor function. |
| Fenfluramine | N-ethylamphetamine with a trifluoromethyl (CF₃) group | Serotonin releasing agent and reuptake inhibitor; agonist at multiple 5-HT receptors; σ₁ receptor modulator.[29][30][31] | Formerly an appetite suppressant; now used as an anticonvulsant for rare epilepsies.[29][30] Its metabolite, norfenfluramine, is a potent 5-HT₂B agonist, which was linked to cardiac valve disease.[31] |
Future Directions and Therapeutic Potential
The study of halogenated phenethylamines continues to evolve. While the neurotoxic potential of some derivatives necessitates caution, the ability to fine-tune receptor selectivity and functional activity through halogenation presents significant opportunities for drug discovery.
-
Biased Agonism: Research into "biased agonism" at the 5-HT₂A receptor aims to develop compounds that selectively activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways), potentially separating therapeutic effects (like anti-inflammatory or neuroplastic effects) from psychedelic activity.[11][13]
-
Novel Antidepressants and Anxiolytics: By optimizing SERT selectivity and modulating activity at specific serotonin receptor subtypes, novel compounds with improved efficacy and side-effect profiles may be developed.
-
Probes for Neuroscience Research: Radio-iodinated derivatives, such as [¹²⁵I]DOI, remain invaluable tools for mapping receptor distribution and density in the brain through autoradiography and other imaging techniques.[9]
Conclusion
Halogenation is a powerful chemical strategy that profoundly modifies the biological activity of the phenethylamine scaffold. By altering interactions with monoamine transporters and serotonin receptors, this structural modification has given rise to a vast chemical space of compounds with diverse pharmacological profiles. Halogenated phenethylamines range from invaluable research tools like PCA and DOI, which have helped elucidate the roles of serotonin in the brain, to clinically relevant drugs like fenfluramine. A thorough understanding of their structure-activity relationships, signaling pathways, and toxicological profiles, assessed through rigorous in vitro and in vivo methodologies, is essential for any scientist or drug developer working in this critical area of neuroscience.
References
- para-Chloroamphetamine - Wikipedia. (n.d.).
- 5-HT2A receptor - Wikipedia. (n.d.).
- para-Chloroamphetamine - Grokipedia. (n.d.).
- Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC. (n.d.). PubMed Central.
- Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies. (n.d.).
- Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. (2019, April 23). Frontiers.
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An In-depth Technical Guide to 3,4-Dichlorophenethylamine as a Precursor in Synthesis
Introduction: The Strategic Importance of a Dichlorinated Building Block
3,4-Dichlorophenethylamine is a substituted phenethylamine that serves as a crucial and versatile starting material in synthetic organic chemistry. Its rigid dichlorophenyl backbone combined with a reactive primary amine functional group makes it a valuable precursor for a range of more complex molecular architectures. The chlorine substituents not only influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic substitution reactions, but also provide steric bulk and lipophilicity, which are often desirable characteristics in the development of pharmacologically active compounds. This guide provides a technical overview of the synthesis of this compound and explores its application in key synthetic transformations, offering insights for researchers in drug discovery and chemical development.
Physicochemical Properties and Identification
A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [1] |
| Molecular Weight | 190.07 g/mol | [2] |
| CAS Number | 21581-45-3 | [2] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 280 °C (lit.) | [2] |
| Density | 1.268 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.567 (lit.) | [2] |
| InChI Key | MQPUAVYKVIHUJP-UHFFFAOYSA-N | |
| SMILES | NCCc1ccc(Cl)c(Cl)c1 |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation[3]. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask or respirator, should be used when handling this compound. It should be noted that the compound can absorb carbon dioxide from the air[2].
Core Synthesis: From Nitrile to Primary Amine
The most direct and widely cited method for preparing this compound is through the reduction of 3,4-dichlorophenylacetonitrile. This transformation leverages a powerful hydride reducing agent to convert the nitrile functional group into a primary amine.
The causality behind this choice of pathway is its efficiency. Nitriles are readily accessible precursors, and their reduction to primary amines is a high-yielding, well-established transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, which is necessary for the robust reduction of the nitrile group.
Caption: Synthesis of this compound via Nitrile Reduction.
Experimental Protocol: Reduction of 3,4-Dichlorophenylacetonitrile
This protocol is based on the established method of nitrile reduction using LiAlH₄[2].
-
Setup: A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition: A solution of 3,4-dichlorophenylacetonitrile in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The choice of dry ether is critical as LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction of the nitrile.
-
Quenching: The reaction is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the reactive hydride and precipitating aluminum salts for easy filtration.
-
Isolation: The resulting solids are removed by filtration through a pad of Celite. The filter cake is washed thoroughly with diethyl ether.
-
Purification: The combined filtrate is concentrated under reduced pressure to yield crude 2-(3,4-dichlorophenyl)ethylamine as an oil[4]. Further purification can be achieved by vacuum distillation.
Application as a Precursor in Key Synthetic Transformations
The primary amine functionality of this compound is a gateway to numerous synthetic pathways, including the formation of C-N bonds through reductive amination and the construction of heterocyclic systems via cyclization reactions.
Reductive Amination: Building Substituted Amines
Reductive amination is a powerful, one-pot method for forming secondary or tertiary amines. The reaction proceeds by the initial formation of an imine or iminium ion from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[5][6]
The primary advantage of this method over direct alkylation is the avoidance of over-alkylation, leading to cleaner products and higher yields of the desired secondary amine[6]. The choice of reducing agent is key to the success of the reaction. While sodium borohydride (NaBH₄) can be used, it also reduces the starting aldehyde/ketone. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate in the presence of the carbonyl starting material.[6][7]
Caption: General Workflow for Reductive Amination.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Iminium Formation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)) is added the desired aldehyde or ketone (1.1 eq). A weak acid, such as acetic acid, may be added to catalyze imine formation. The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture. STAB is chosen for its mildness and compatibility with common organic solvents, though it is sensitive to water[7]. The reaction is monitored by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-substituted amine.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone in the synthesis of alkaloids and other heterocyclic compounds. It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline.[8][9][10] this compound is an ideal substrate for this reaction.
The driving force for this reaction is the formation of a highly electrophilic iminium ion intermediate, which is then attacked by the electron-rich aromatic ring[9][11]. The dichlorophenyl ring, while deactivated by the electron-withdrawing chlorine atoms, can still participate in this cyclization, often requiring stronger acidic conditions and higher temperatures compared to more activated aromatic systems like indoles[9][11].
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Dichlorotetrahydroisoquinoline Synthesis
-
Reaction Setup: this compound (1.0 eq) and an aldehyde (e.g., a 37% aqueous solution of formaldehyde, 1.2 eq) are dissolved in a suitable solvent mixture, such as water and ethanol.
-
Acid Catalysis: A strong protic acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the mixture. The acid is essential for catalyzing both the formation of the iminium ion and the subsequent electrophilic aromatic substitution[10][11].
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as determined by TLC or LC-MS analysis. Harsher conditions are generally required for less nucleophilic aromatic rings like the dichlorophenyl group[11].
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is basified with a strong base (e.g., 6N NaOH) to a pH > 10. This deprotonates the product, making it soluble in organic solvents.
-
Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired dichlorinated tetrahydroisoquinoline.
Conclusion
This compound stands out as a highly functional precursor in organic synthesis. Its preparation from the corresponding nitrile is straightforward, and its primary amine group provides a reliable handle for diverse synthetic manipulations. The protocols for reductive amination and the Pictet-Spengler reaction detailed herein demonstrate its utility in constructing both acyclic and heterocyclic nitrogen-containing compounds. These transformations are fundamental to medicinal chemistry and provide a robust platform for the synthesis of novel molecular entities for drug discovery and development.
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The Dawn of Dichlorophenethylamines: A Technical Guide to Their Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of dichlorophenethylamines, a class of compounds that has garnered interest for its diverse pharmacological potential. Delving into the foundational work in this area, this document elucidates the pioneering synthetic routes and the early explorations of the structure-activity relationships of these halogenated phenethylamines. By examining the seminal contributions, particularly the detailed methodologies recorded by Dr. Alexander Shulgin, this guide offers researchers and drug development professionals a thorough understanding of the origins and early development of dichlorophenethylamines, providing a solid foundation for future research and innovation.
Introduction: The Emergence of Halogenated Phenethylamines
The phenethylamine backbone is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic psychoactive compounds. The strategic addition of halogen atoms to the phenyl ring of this scaffold has been a long-standing strategy in medicinal chemistry to modulate pharmacological activity, influencing factors such as metabolic stability, receptor binding affinity, and selectivity. The introduction of chlorine atoms, in particular, has led to the development of compounds with unique properties. This guide focuses on the discovery and initial synthesis of dichlorophenethylamines, exploring the early methodologies that first brought these intriguing molecules to the forefront of scientific investigation.
While the parent compound, phenethylamine, and its methylated analogue, amphetamine, have a history stretching back to the late 19th century, the exploration of di-halogenated derivatives came much later. The initial impetus for their synthesis was often rooted in the systematic exploration of structure-activity relationships (SAR) within the broader class of phenethylamines. Researchers sought to understand how the position and nature of substituents on the aromatic ring would alter the physiological and psychological effects of the parent compounds.
Foundational Synthesis: The Work of Alexander Shulgin and "PiHKAL"
A pivotal moment in the history of dichlorophenethylamines, particularly in the context of their psychoactive properties, is documented in the seminal work of Dr. Alexander Shulgin, "PiHKAL: A Chemical Love Story"[1][][3]. This book, a unique blend of autobiography and detailed chemical synthesis, provides the first publicly available, detailed protocol for the synthesis and bioassay of 2,4-dichlorophenethylamine.
The Synthesis of 2,4-Dichlorophenethylamine: A Step-by-Step Protocol from PiHKAL
Shulgin's synthesis of 2,4-dichlorophenethylamine, detailed in entry #61 of "PiHKAL," serves as a foundational method for this class of compounds. The primary route involves the reduction of a corresponding nitrile precursor.
Experimental Protocol: Synthesis of 2,4-Dichlorophenethylamine
-
Step 1: Preparation of 2,4-Dichlorophenylacetonitrile. This precursor is synthesized from 2,4-dichlorobenzyl chloride. The benzyl chloride is treated with sodium cyanide in a suitable solvent, such as aqueous ethanol, to yield 2,4-dichlorophenylacetonitrile.
-
Step 2: Reduction of the Nitrile. The 2,4-dichlorophenylacetonitrile is then reduced to the corresponding primary amine. Shulgin's preferred method utilized lithium aluminum hydride (LAH) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
A solution of 2,4-dichlorophenylacetonitrile in anhydrous ether is added dropwise to a stirred suspension of LAH in the same solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then typically refluxed for a period to ensure complete reduction.
-
After cooling, the reaction is quenched by the careful, sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the filter cake is washed with additional ether.
-
The combined ethereal fractions are dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 2,4-dichlorophenethylamine.
-
-
Step 3: Purification. The crude product can be purified by distillation under reduced pressure to afford the final, pure 2,4-dichlorophenethylamine as a colorless oil.
Causality Behind Experimental Choices
The choice of LAH as the reducing agent is critical. It is a powerful and versatile reagent capable of reducing nitriles to primary amines in high yield. The use of anhydrous solvents and an inert atmosphere is essential due to the reactivity of LAH with water and atmospheric moisture. The workup procedure with water and sodium hydroxide is a standard method for quenching LAH reactions and facilitating the removal of the inorganic byproducts.
Physicochemical Data and Comparative Analysis
The initial explorations into dichlorophenethylamines were not limited to a single isomer. While the 2,4-dichloro- substitution was prominently featured in Shulgin's work, other isomers such as 3,4- and 2,5-dichlorophenethylamine were also synthesized and investigated, often as part of broader SAR studies. The physical properties of these isomers are crucial for their identification and handling.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Refractive Index (n20/D) |
| 2,4-Dichlorophenethylamine | 52516-13-9 | C₈H₉Cl₂N | 190.07 | 75-76 / 0.04 | 1.565 |
| 3,4-Dichlorophenethylamine | 21581-45-3 | C₈H₉Cl₂N | 190.07 | 134-136 / 10 | 1.567 |
| 2,5-Dichlorophenethylamine | 56133-86-9 | C₈H₉Cl₂N | 190.07 | Not readily available | Not readily available |
Data compiled from various chemical supplier and database sources.
Early Structure-Activity Relationship (SAR) Insights
The initial explorations of dichlorophenethylamines, as documented by Shulgin, provided valuable preliminary insights into their SAR. The position of the chlorine atoms on the phenyl ring was found to significantly impact the psychoactive properties of the resulting molecule.
In his commentary on 2,4-dichlorophenethylamine, Shulgin noted that at oral doses of up to 250 milligrams, the compound was without any discernible effects. This lack of activity, in contrast to other substituted phenethylamines, was a significant finding in itself. It highlighted the profound influence of the specific substitution pattern on the molecule's ability to interact with neurological targets. This early observation underscored the principle that not all halogenations lead to an enhancement of psychoactive properties and that the specific placement of substituents is a critical determinant of biological activity.
Caption: Logical relationship of phenethylamine modification to pharmacological activity.
Synthetic Workflow Diagram
The general synthetic pathway for producing dichlorophenethylamines from their corresponding dichlorobenzyl precursors is a robust and well-established method. The following diagram illustrates this common workflow.
Caption: General synthetic workflow for dichlorophenethylamines.
Conclusion and Future Directions
The initial discovery and synthesis of dichlorophenethylamines, particularly the meticulous documentation by Alexander Shulgin, laid the groundwork for future research into this class of compounds. While the early explorations into their psychoactive potential did not yield compounds of immediate interest in that domain, the synthetic methodologies established a clear and reproducible path for accessing these molecules.
For modern researchers, these foundational studies offer several key takeaways:
-
Robust Synthetic Routes: The nitrile reduction pathway remains a reliable and efficient method for the preparation of dichlorophenethylamines.
-
SAR Foundation: The early observations on the impact of chlorine substitution patterns provide a valuable starting point for the design of new analogues with tailored pharmacological profiles.
-
Untapped Potential: The relative lack of pronounced psychoactivity in some isomers suggests that these compounds may have utility in other areas of pharmacology, potentially as intermediates for more complex molecules or as probes for understanding receptor interactions where a lack of central nervous system effects is desirable.
Future research in this area could focus on the synthesis and evaluation of a wider range of dichlorophenethylamine isomers and their N-alkylated derivatives. Furthermore, exploring alternative synthetic routes that may offer advantages in terms of safety, scalability, or environmental impact would be a valuable contribution to the field. The foundational work on the discovery and initial synthesis of dichlorophenethylamines serves as a testament to the importance of systematic chemical exploration and provides a rich territory for continued scientific inquiry.
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An In-depth Technical Guide to the Toxicological Evaluation of 3,4-Dichlorophenethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
3,4-Dichlorophenethylamine (3,4-DCPEA) is a substituted phenethylamine, a class of compounds with a wide range of biological activities. While its chemical structure is known, a comprehensive toxicological profile is not publicly available. This guide provides a framework for the toxicological evaluation of 3,4-DCPEA, addressing the current data gap. By synthesizing information on structurally related compounds and potential metabolites, this document outlines a scientifically robust testing strategy. It is designed to guide researchers in drug development and chemical safety assessment in characterizing the potential hazards of this molecule. We will delve into its physicochemical properties, predicted metabolic pathways, and a proposed tiered approach to toxicological testing, from in vitro screening to definitive in vivo studies. This guide emphasizes the importance of understanding the structure-activity relationships that may inform the toxicological profile of this and other novel phenethylamine derivatives.
Introduction
Substituted phenethylamines are a broad class of compounds that include endogenous neurotransmitters (e.g., dopamine), pharmaceuticals, and novel psychoactive substances.[1] The addition of functional groups to the phenethylamine backbone can dramatically alter their pharmacological and toxicological properties. This compound (3,4-DCPEA) is a halogenated derivative, and while its basic chemical information is available, a thorough toxicological assessment is lacking in the published literature.[2][3] The presence of chlorine atoms on the phenyl ring is known to influence the metabolic fate and potential toxicity of aromatic compounds.[4] Therefore, a systematic evaluation of 3,4-DCPEA's toxicological profile is crucial for any potential development or for understanding its human health risk.
This technical guide proposes a comprehensive toxicological testing strategy for 3,4-DCPEA. It is structured to provide a logical progression from fundamental properties to a multi-faceted assessment of potential toxicity.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for designing and interpreting toxicological studies. These properties influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C8H9Cl2N | [3] |
| Molecular Weight | 190.07 g/mol | |
| Appearance | Clear colorless to light yellow liquid | [5] |
| Boiling Point | 280 °C (lit.) | |
| Density | 1.268 g/mL at 25 °C (lit.) | |
| LogP | 3.19490 | [5] |
| pKa | 9.30 ± 0.10 (Predicted) | [5] |
| CAS Number | 21581-45-3 | [3] |
This table summarizes key physicochemical properties of this compound.
Predicted Metabolic Pathways and Toxicokinetics
The metabolism of xenobiotics is a critical determinant of their toxicity. While specific metabolic studies on 3,4-DCPEA are not available, its metabolic fate can be predicted based on the known biotransformation of other phenethylamines and chlorinated aromatic compounds.
Phenethylamines are primarily metabolized by monoamine oxidases (MAOs) to their corresponding aldehydes.[6][7] This aldehyde intermediate can then be further oxidized to a carboxylic acid or reduced to an alcohol.[6] For 3,4-DCPEA, the initial step is likely deamination by MAO to form 3,4-dichlorophenylacetaldehyde. This highly reactive aldehyde could be a key player in any observed cytotoxicity, similar to how 3,4-dihydroxyphenylacetaldehyde (DOPAL) is the toxic metabolite of dopamine.[8] Subsequently, this intermediate would likely be oxidized by aldehyde dehydrogenase (ALDH) to 3,4-dichlorophenylacetic acid, a major route of elimination.
The presence of chlorine atoms on the aromatic ring may also open up other metabolic pathways, such as hydroxylation of the ring, although this is generally a minor pathway for phenethylamines. It is also important to consider the potential for the cleavage of the molecule, leading to the formation of 3,4-dichloroaniline.[9] 3,4-dichloroaniline itself has a known toxicological profile, including reproductive toxicity.[10]
Proposed Toxicological Testing Strategy
Given the lack of existing data, a tiered approach to toxicological testing is recommended. This strategy begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute toxicity and potential target organ toxicity.[11]
In Vitro Toxicity
-
Cytotoxicity: Initial screening for cytotoxicity is crucial. Assays using human cell lines, such as liver-derived HepG2 cells and neuron-derived SH-SY5Y cells, are recommended as the liver is the primary site of metabolism and the nervous system is a common target for phenethylamines.[12] The neutral red uptake and resazurin reduction assays are robust methods to determine the EC50 values.[12]
-
Genotoxicity: A standard battery of genotoxicity tests should be performed to assess the potential for DNA damage.[13]
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used screening test for point mutations.
-
In Vitro Micronucleus Test: This assay, conducted in mammalian cells (e.g., CHO or TK6), detects both clastogenic and aneugenic events.[13][14]
-
In Vitro Chromosomal Aberration Assay: This test provides a more detailed assessment of structural chromosome damage.
-
In Vivo Toxicity
-
Acute Oral Toxicity: An acute oral toxicity study in a rodent species (e.g., rat or mouse) is necessary to determine the acute lethal dose (LD50) and to identify clinical signs of toxicity.[4][15] The Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method are modern approaches that reduce the number of animals required.
-
Repeat-Dose Toxicity: A 28-day repeat-dose oral toxicity study in rodents should be conducted to evaluate the potential for cumulative toxicity and to identify target organs. This study should include clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
-
Reproductive and Developmental Toxicity: Based on the findings of the repeat-dose study and the potential for metabolism to 3,4-dichloroaniline, a known reproductive toxicant, a one-generation reproductive toxicity study may be warranted.[10][16] This study would assess effects on fertility, pregnancy, and offspring development.
Experimental Protocols
In Vitro Cytotoxicity Assay: Neutral Red Uptake
Objective: To determine the concentration of 3,4-DCPEA that causes a 50% reduction in cell viability (EC50) in HepG2 cells.
Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Methodology:
-
Cell Culture: Maintain HepG2 cells in appropriate culture medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed cells into 96-well microplates at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.
-
Treatment: Prepare a series of dilutions of 3,4-DCPEA in culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the treated cells for 24 hours.
-
Neutral Red Staining: Remove the treatment medium and add medium containing 50 µg/mL neutral red. Incubate for 3 hours to allow for dye uptake.
-
Extraction: Remove the staining solution, wash the cells with phosphate-buffered saline, and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the EC50 value.
Conclusion and Future Directions
The toxicological profile of this compound is currently undefined. This technical guide provides a scientifically grounded framework for its comprehensive evaluation. The proposed tiered testing strategy, beginning with in vitro assays for cytotoxicity and genotoxicity and progressing to in vivo studies for acute and repeated-dose toxicity, will enable a thorough characterization of its potential hazards. The insights gained from the study of structurally similar phenethylamines and potential metabolites like 3,4-dichloroaniline are invaluable in guiding this investigation. The data generated from these proposed studies will be critical for informed risk assessment and for guiding the safe development and handling of this and other novel substituted phenethylamines.
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A Framework for the In Vivo Characterization of Novel Dichlorinated Phenethylamines: A Case Study Approach
Abstract
The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and a complex problem for drug development professionals. Among these, substituted phenethylamines represent a vast chemical space with diverse pharmacological profiles. This technical guide addresses the critical need for a structured, scientifically rigorous framework to characterize the in vivo effects of novel compounds within this class, specifically focusing on dichlorinated analogues such as 3,4-Dichlorophenethylamine (3,4-DCPEA). Due to a notable absence of published in vivo data for 3,4-DCPEA, this document employs a case study approach, leveraging the extensive research on the structurally related compound, para-chloroamphetamine (4-CA), a potent monoamine releasing agent and known serotonergic neurotoxin.[1] By detailing the established effects of 4-CA and providing field-proven, step-by-step protocols for key rodent assays, this guide offers researchers a comprehensive roadmap for predicting, testing, and understanding the potential physiological, behavioral, and neurotoxicological profile of novel dichlorinated phenethylamines.
Introduction: The Challenge of Novel Phenethylamines
This compound (3,4-DCPEA) is a halogenated phenethylamine. Based on well-established structure-activity relationships (SAR), substitutions on the phenyl ring, particularly with halogens, can significantly alter a compound's potency and selectivity for monoamine transporters, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2] Specifically, para-substitution with a chlorine atom, as seen in 4-CA, is known to confer potent serotonin-releasing properties and, at higher doses, significant neurotoxicity to serotonin neurons.[1][3] It is therefore scientifically prudent to hypothesize that 3,4-DCPEA will share a similar, if not identical, mechanism of action.
This guide is structured to provide a logical, tiered approach to the in vivo characterization of a novel compound like 3,4-DCPEA in rodent models. It begins with foundational behavioral assays to establish a basic pharmacological profile and progresses to more complex neurochemical and neurotoxicological assessments. The use of 4-CA as a well-documented proxy allows for the explanation of causal links between experimental design choices and expected outcomes, ensuring a robust and self-validating investigative process.
Presumed Mechanism of Action: The Monoamine Releaser
Substituted amphetamines like 4-CA act not as simple reuptake inhibitors, but as transporter substrates.[2] They are taken up into the presynaptic neuron via monoamine transporters (primarily SERT in the case of 4-CA). Once inside, they disrupt the vesicular storage of monoamines (e.g., serotonin) and reverse the direction of the transporter, causing a massive, non-vesicular efflux of the neurotransmitter into the synaptic cleft.[4][5] This surge in synaptic serotonin is responsible for the acute behavioral and physiological effects.
Tier 1: Foundational Behavioral & Physiological Profiling
The initial characterization of a novel compound involves assessing its effects on fundamental behaviors and physiological parameters. These assays are crucial for determining the compound's dose-response relationship, time course, and primary qualitative effects.
Locomotor Activity
Locomotor activity serves as a primary screen for stimulant or depressant effects.[6] Monoamine releasers typically produce a biphasic dose-response curve, with lower doses increasing activity and higher doses suppressing it, often due to the induction of competing stereotyped behaviors or serotonergic-mediated effects.[7][8]
Table 1: Predicted Locomotor Effects of 3,4-DCPEA based on 4-CA Data
| Dose (mg/kg, i.p.) | Expected Effect on Locomotion | Rationale & Citation |
|---|---|---|
| 0.1 - 1.0 | No significant effect to slight increase | Threshold doses, minimal monoamine release. |
| 1.0 - 5.0 | Significant hyperlocomotion (stimulant phase) | Robust release of dopamine and norepinephrine, driving increased motor activity.[2][9] |
| > 5.0 | Decreased locomotion, increased stereotypy | Overwhelming serotonin release can suppress locomotion and induce repetitive, non-ambulatory movements.[7] Lethality has been noted at higher doses of para-chloro amphetamines.[2] |
-
Acclimation: Individually house rodents in the testing room for at least 60 minutes prior to the experiment to minimize stress-induced artifacts.[6][10] Ensure consistent lighting and temperature conditions.[11][12]
-
Apparatus: Use a standard open field arena (e.g., 40x40x40 cm for rats) equipped with infrared beam grids for automated tracking or an overhead camera with video tracking software.[6][13]
-
Habituation: Place the animal in the center of the arena and allow it to explore freely for a 30-60 minute habituation period. This establishes a stable baseline activity level before drug administration.
-
Administration: Remove the animal, administer the test compound (e.g., 3,4-DCPEA) or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, i.p.), and immediately return it to the arena.
-
Data Collection: Record locomotor activity continuously for at least 120 minutes. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[10]
-
Cleaning: Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues.[12][13]
-
Data Analysis: Analyze data in time bins (e.g., 5-10 minutes) to determine the time course of the drug's effect. Compare dose groups to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Body Temperature
Psychostimulants often alter core body temperature. The direction of this change can be highly dependent on the specific monoamine systems affected and the ambient temperature.[14] Serotonin releasers like 4-CA can cause hyperthermia or hypothermia.[15]
-
Method Selection: While rectal probes are common, they can induce stress hyperthermia.[16] For accurate, continuous measurement, the use of surgically implanted telemetry probes is the gold standard.[17] If using a rectal probe, ensure consistent insertion depth (e.g., 2 cm for rats) and brief measurement time to minimize stress.[18][19]
-
Baseline: Measure baseline body temperature for each animal before drug administration.
-
Administration: Administer the test compound or vehicle.
-
Time Course Measurement: Measure body temperature at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-injection to capture the full thermal response curve.
-
Environmental Control: Maintain a consistent and reported ambient temperature throughout the experiment, as this can significantly influence the drug's thermoregulatory effects.[14]
Tier 2: Advanced Behavioral & Neurochemical Analysis
Once a basic profile is established, more sophisticated assays are required to probe the subjective effects and direct neurochemical actions of the compound.
Drug Discrimination
Drug discrimination is a powerful behavioral assay that assesses the interoceptive (subjective) effects of a drug.[20] Animals are trained to recognize the internal cues produced by a specific drug to receive a reward.[21] Testing a novel compound in trained animals reveals whether it produces similar subjective effects. Based on its structure, 3,4-DCPEA is expected to substitute for other serotonin-releasing agents.
-
Apparatus: Use standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
-
Training:
-
Train food-deprived rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR10).[22]
-
Begin discrimination training. On alternating days, administer the training drug (e.g., a known serotonin releaser like MDMA or 4-CA) or vehicle.
-
Following drug administration, only presses on the "drug-appropriate" lever are reinforced. Following vehicle administration, only presses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until rats reliably complete >80% of their initial responses on the correct lever.[23]
-
-
Substitution Testing:
-
Once trained, administer a dose of the novel compound (3,4-DCPEA) instead of the training drug or vehicle.
-
During test sessions, responses on either lever are reinforced to assess the animal's choice without extinction.
-
A result of ≥80% responding on the drug-appropriate lever is considered "full substitution," indicating similar subjective effects.[22][23]
-
-
Antagonism Testing: To confirm the receptor mechanism, pretreat animals with a selective antagonist (e.g., a 5-HT2A antagonist) before administering the training drug or the novel compound. A blockade of the discriminative stimulus effect confirms the involvement of that receptor system.[21]
In Vivo Microdialysis
In vivo microdialysis is the definitive technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[5][24] For a presumed serotonin releaser, this technique can directly confirm and quantify the efflux of serotonin and dopamine in brain regions like the striatum or prefrontal cortex.[25][26]
Table 2: Predicted Neurochemical Effects of 3,4-DCPEA via Microdialysis
| Neurotransmitter | Brain Region | Expected Effect (% Baseline) | Rationale & Citation |
|---|---|---|---|
| Serotonin (5-HT) | Striatum, Nucleus Accumbens | Massive increase (>500-1000%) | Primary mechanism of action is potent serotonin release via SERT reversal.[4][25] |
| Dopamine (DA) | Striatum, Nucleus Accumbens | Moderate increase (200-400%) | Halogenated amphetamines often have secondary, less potent dopamine-releasing effects.[4] |
| 5-HIAA (5-HT Metabolite) | Striatum, Nucleus Accumbens | Acute decrease | The massive efflux of 5-HT bypasses normal metabolic pathways, and reuptake, the first step in metabolism, is blocked/reversed.[25] |
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for several days.
-
Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[27]
-
Basal Sample Collection: After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (3,4-DCPEA) or vehicle.
-
Post-Treatment Collection: Continue collecting dialysate samples for several hours to monitor the time course of neurotransmitter changes.
-
Analysis: Analyze the dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[27]
-
Data Presentation: Express results as a percentage change from the average baseline concentration for each animal.
Tier 3: Neurotoxicity Assessment
A critical aspect of characterizing any potent serotonin releaser is evaluating its potential for long-term neurotoxicity. High doses of 4-CA are known to cause degeneration of serotonergic axons and terminals.[1][28] This effect is thought to be dependent on the presence of endogenous serotonin stores and uptake by SERT.[1][28]
Histological Evaluation of Serotonergic Axon Terminals
The most direct way to assess neurotoxicity is to administer a high-dose regimen of the test compound and, after a washout period (e.g., 7-14 days), examine the integrity of serotonin neurons using immunohistochemistry (IHC). A significant reduction in SERT or 5-HT immunoreactivity compared to control animals indicates neurotoxic damage.[29]
-
Dosing Regimen: Administer a high dose of 3,4-DCPEA (e.g., 10-20 mg/kg, i.p., once or twice daily for 4 days) or vehicle to a cohort of rats. The dose should be selected based on the upper end of the behavioral dose-response curve.
-
Washout Period: Allow animals to survive for at least 7 days post-treatment to allow for the degeneration of damaged terminals.
-
Tissue Preparation: Deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Post-fix the brains in PFA, then cryoprotect in sucrose solution. Section the brains on a cryostat or vibratome at 30-40 µm, collecting sections containing the regions of interest (e.g., cortex, striatum, hippocampus).
-
Immunostaining:
-
Wash free-floating sections in phosphate-buffered saline (PBS).[30]
-
Block non-specific binding with a solution containing normal serum (e.g., normal goat serum) and Triton X-100.[30]
-
Incubate sections overnight at 4°C with a primary antibody targeting the serotonin transporter (anti-SERT) or serotonin itself (anti-5-HT).[31][32][33]
-
Wash and incubate with an appropriate fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).[34]
-
-
Imaging & Analysis: Mount the sections on slides and coverslip with an anti-fade mounting medium. Image the sections using a fluorescence or confocal microscope. Quantify the density of serotonergic fibers in the target regions using image analysis software (e.g., ImageJ) and compare between drug-treated and vehicle-treated groups.
Conclusion
While direct in vivo data for this compound remains unavailable, a robust, scientifically-grounded framework for its investigation can be constructed based on the extensive literature of its structural analog, 4-CA. The tiered approach outlined in this guide—progressing from foundational behavioral and physiological screening to detailed mechanistic and neurotoxicological analyses—provides a comprehensive roadmap for researchers. By following these validated protocols, scientists can effectively determine the dose-response, time course, subjective effects, neurochemical signature, and potential for neurotoxicity of novel dichlorinated phenethylamines. This systematic approach is essential for ensuring both scientific integrity and a thorough understanding of the potential risks and pharmacological properties of this emerging class of compounds.
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The Cornerstone of Neuromodulation: A Foundational Guide to Phenethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethylamine and its vast family of derivatives represent a cornerstone in the study of neuroscience and the development of therapeutics for a myriad of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive exploration of the foundational principles governing the chemistry, pharmacology, and experimental evaluation of these compounds. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, purification, and analysis of phenethylamine derivatives. We will explore their profound interactions with monoamine neurotransmitter systems, detailing the structure-activity relationships that dictate their diverse pharmacological profiles, from potent stimulants to empathogens and hallucinogens. This guide is designed to be a self-validating system, with detailed, step-by-step methodologies for key experiments, ensuring scientific integrity and reproducibility. All critical claims are grounded in authoritative sources, with a comprehensive, verifiable reference list provided.
Introduction: The Enduring Legacy of a Simple Scaffold
The story of phenethylamine is a journey from its early discovery in decomposing biological matter to its current status as a privileged scaffold in medicinal chemistry. First isolated by Marceli Nencki in 1876 from decomposing gelatin, its role in neurochemistry was not understood until the early 20th century.[1] Phenethylamine (PEA) is an endogenous trace amine, naturally synthesized in the brain from the amino acid L-phenylalanine, and plays a role in modulating monoamine neurotransmission.[2][3] Its core structure, a phenyl ring attached to an ethylamine side chain, provides a versatile template for a vast array of substitutions, giving rise to a diverse class of compounds with a wide spectrum of pharmacological activities.[2][4]
This guide will navigate the foundational studies of phenethylamine derivatives, providing the theoretical framework and practical methodologies necessary for researchers in this dynamic field. We will begin by dissecting the core chemical structure and the critical structure-activity relationships that govern their function. Subsequently, we will delve into the intricate pharmacology of these compounds, with a focus on their mechanisms of action as modulators of dopamine and serotonin transporters. Finally, we will provide detailed experimental protocols for their synthesis, purification, and in-vitro and in-vivo evaluation, equipping researchers with the knowledge to confidently and competently work with this fascinating class of molecules.
The Phenethylamine Core: A Blueprint for Diversity
The remarkable versatility of the phenethylamine scaffold lies in its simplicity and the numerous positions available for chemical modification. Understanding the impact of these modifications is fundamental to designing novel compounds with specific pharmacological profiles.
Core Chemical Structure
The foundational structure of phenethylamine consists of a benzene ring connected to an ethylamine group. The IUPAC name is 2-phenylethan-1-amine.[3][5]
Caption: The core chemical structure of phenethylamine.
Structure-Activity Relationships (SAR)
The pharmacological activity of phenethylamine derivatives is exquisitely sensitive to substitutions on the phenyl ring, the ethylamine side chain, and the amino group. These modifications influence the compound's affinity and selectivity for its biological targets, as well as its pharmacokinetic properties.
-
Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical determinants of pharmacological activity.
-
2,5-Dimethoxy Substitutions: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a hallmark of many psychedelic phenethylamines, such as the "2C" family of compounds.[6][7]
-
4-Position Substitutions: The substituent at the 4-position of the phenyl ring significantly modulates the compound's properties. Small, lipophilic groups like halogens (e.g., bromine in 2C-B) or alkyl groups tend to increase affinity for the serotonin 5-HT2A receptor.[8][9][10][11]
-
-
Side Chain Modifications:
-
α-Methylation: The addition of a methyl group at the alpha-carbon of the ethylamine side chain creates the amphetamine scaffold. This modification confers resistance to metabolism by monoamine oxidase (MAO), significantly increasing the compound's potency and duration of action.[2][4]
-
β-Ketone: The presence of a ketone group at the beta-carbon is characteristic of cathinone derivatives.
-
-
N-Substitutions:
-
N-Methylation: N-methylation can alter a compound's pharmacological profile. For example, N-methylation of amphetamine produces methamphetamine, which has a more pronounced central nervous system stimulant effect.[4]
-
N-Benzyl Substitution: The addition of a benzyl group to the nitrogen atom can significantly increase affinity for the 5-HT2A receptor.[8]
-
The following table summarizes the general SAR trends for phenethylamine derivatives targeting monoamine transporters.
| Structural Modification | Effect on Dopamine Transporter (DAT) Inhibition | Effect on Serotonin Transporter (SERT) Affinity | Representative Examples |
| α-Methylation | Generally increases potency and duration of action | Variable, can increase or decrease affinity | Amphetamine, Methamphetamine |
| Phenyl Ring Halogenation (e.g., at 4-position) | Can increase potency | Generally increases affinity | 4-Fluoroamphetamine |
| Phenyl Ring Methoxy Groups (e.g., 2,5-positions) | Variable effects | Often confers 5-HT2A receptor agonism (psychedelic effects) | 2C-B, DOM |
| N-Methylation | Often increases CNS stimulant effects | Can alter selectivity | Methamphetamine, MDMA |
| Methylenedioxy Ring Fusion (at 3,4-positions) | Potent inhibitor | Potent inhibitor and releaser | MDMA, MDA |
Pharmacology: Modulators of Monoamine Neurotransmission
The diverse pharmacological effects of phenethylamine derivatives stem primarily from their ability to interact with and modulate the function of monoamine neurotransmitter systems, particularly those involving dopamine, norepinephrine, and serotonin.[4]
Mechanism of Action
Phenethylamine derivatives exert their effects through several key mechanisms:
-
Neurotransmitter Release: Many phenethylamines, particularly amphetamines, act as releasing agents for dopamine and norepinephrine. They enter the presynaptic neuron via monoamine transporters (DAT and NET) and disrupt the vesicular storage of these neurotransmitters, leading to their release into the synaptic cleft.[12][13][14][15]
-
Reuptake Inhibition: These compounds can also act as competitive inhibitors of monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft and thereby prolonging their signaling.[16]
-
Receptor Agonism: Some phenethylamine derivatives, especially the psychedelic compounds, are direct agonists at serotonin receptors, most notably the 5-HT2A receptor.[9][10]
-
Enzyme Inhibition: Certain derivatives can inhibit monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain.[2]
Caption: General mechanisms of action for phenethylamine derivatives.
Notable Examples and Their Pharmacological Profiles
-
Amphetamine: A potent central nervous system stimulant, amphetamine primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine.[12][13][14] It is used clinically to treat ADHD and narcolepsy.[12]
-
3,4-Methylenedioxymethamphetamine (MDMA): Commonly known as ecstasy, MDMA is a potent releaser and reuptake inhibitor of serotonin, and to a lesser extent, dopamine and norepinephrine.[16][17][18][19] This leads to its characteristic empathogenic and euphoric effects.[17][18]
-
Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic phenethylamine found in the peyote cactus, mescaline is a potent agonist at the 5-HT2A receptor.[7]
Experimental Methodologies: A Practical Guide
This section provides detailed, step-by-step protocols for the synthesis, purification, and pharmacological evaluation of phenethylamine derivatives.
Synthesis of Phenethylamine Derivatives
A variety of synthetic routes can be employed to produce phenethylamine and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
This is a common and versatile method for synthesizing a wide range of N-substituted phenethylamines.
Materials:
-
Phenylacetaldehyde (or a substituted analog)
-
Amine (e.g., methylamine, benzylamine)
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Glacial acetic acid (as a catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve phenylacetaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or crystallization.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinoline derivatives from β-arylethylamines and an aldehyde or ketone.[5][13][20][21][22]
Materials:
-
β-Phenylethylamine (or a substituted analog)
-
Aldehyde or ketone (e.g., formaldehyde, acetaldehyde)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., water, toluene)
-
Standard laboratory glassware
Procedure:
-
Dissolve the β-phenylethylamine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or ketone (1.1 equivalents).
-
Add the acid catalyst. The strength and amount of acid will depend on the reactivity of the starting materials.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tetrahydroisoquinoline derivative by column chromatography or crystallization.
Purification of Phenethylamine Derivatives
Purification is a critical step to ensure the integrity of subsequent pharmacological and analytical studies.
Materials:
-
Silica gel (appropriate mesh size)
-
Eluent (a mixture of non-polar and polar solvents, e.g., hexane and ethyl acetate)
-
Chromatography column
-
Crude product
Procedure:
-
Prepare a slurry of silica gel in the non-polar component of the eluent.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.
Crystallization is an effective method for purifying phenethylamine derivatives, often as their hydrochloride or tartrate salts.[15][23][24][25]
Materials:
-
Purified phenethylamine freebase
-
Hydrochloric acid (in a suitable solvent like ether or isopropanol) or tartaric acid
-
Crystallization solvent (e.g., ethanol, isopropanol, acetone)
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified phenethylamine freebase in the crystallization solvent.
-
Slowly add a solution of hydrochloric acid or tartaric acid dropwise with stirring.
-
Continue adding the acid until the solution becomes acidic (test with pH paper).
-
Cool the solution slowly to room temperature, and then in an ice bath to induce crystallization.
-
If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure phenethylamine salt.
In-Vitro Pharmacological Evaluation
In-vitro assays are essential for determining the affinity and functional activity of phenethylamine derivatives at their molecular targets.
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[16][26][27][28][29]
Materials:
-
Cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells)
-
[³H]Dopamine (radiolabeled ligand)
-
Test compound
-
Known DAT inhibitor (e.g., GBR12909) for determining non-specific binding
-
Assay buffer
-
96-well microplates
-
Scintillation counter
Procedure:
-
Plate the HEK293-hDAT cells in 96-well plates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound and the known DAT inhibitor in assay buffer.
-
Add the test compound or control solutions to the wells.
-
Add [³H]Dopamine to all wells to initiate the uptake reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value of the test compound by non-linear regression analysis of the concentration-response curve.
This assay determines the binding affinity of a compound for the serotonin transporter.[7][17][19]
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT)
-
[³H]Citalopram or another suitable radioligand for SERT
-
Test compound
-
Known SERT inhibitor (e.g., fluoxetine) for determining non-specific binding
-
Binding buffer
-
96-well microplates
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the binding buffer, the radioligand, and either the test compound, the known SERT inhibitor, or buffer alone (for total binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value of the test compound from the IC₅₀ value using the Cheng-Prusoff equation.
In-Vivo Pharmacological Evaluation
In-vivo studies in animal models are crucial for understanding the overall physiological and behavioral effects of phenethylamine derivatives.
Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals in response to drug administration.[1][11][30][31][32]
Materials:
-
Stereotaxic apparatus for probe implantation
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection, or a mass spectrometer
-
Animal model (e.g., rat, mouse)
Procedure:
-
Surgically implant a guide cannula into the desired brain region of the anesthetized animal.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals before and after administration of the test compound.
-
Analyze the dialysate samples using HPLC or mass spectrometry to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Plot the neurotransmitter concentrations over time to determine the effect of the test compound on neurotransmitter release and reuptake.
Various behavioral assays in rodents can be used to assess the stimulant, rewarding, and hallucinogenic-like effects of phenethylamine derivatives.[14][33][34][35][36]
-
Locomotor Activity: Measures the stimulant effects of a compound by recording the animal's movement in an open field.
-
Conditioned Place Preference (CPP): Assesses the rewarding properties of a drug by pairing its administration with a specific environment.
-
Drug Discrimination: Trains animals to recognize the subjective effects of a drug and to respond on a specific lever to receive a reward. This can be used to determine if a novel compound has similar subjective effects to a known drug.[14][33][34]
-
Head-Twitch Response (HTR): In rodents, this is a characteristic behavioral response induced by 5-HT2A receptor agonists and is used as a proxy for hallucinogenic potential in humans.
Design of Novel Phenethylamine Derivatives
The development of novel phenethylamine derivatives with improved therapeutic profiles requires a rational design approach, often aided by computational methods.
Computational Chemistry and Molecular Modeling
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds.[4]
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Docking studies can provide insights into the key interactions between a phenethylamine derivative and its target, guiding the design of more potent and selective compounds.[37][38][39][40][41][42]
Caption: A typical workflow for the design of novel phenethylamine derivatives.
Safety and Handling
Phenethylamine derivatives, particularly those with psychoactive properties, must be handled with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) for each compound and adhere to all institutional and governmental regulations regarding the handling and disposal of controlled substances. Personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
The foundational studies of phenethylamine derivatives have provided invaluable insights into the workings of the central nervous system and have led to the development of important therapeutic agents. The principles and methodologies outlined in this guide offer a comprehensive framework for researchers to explore this diverse and pharmacologically rich class of compounds. Through a combination of rational design, meticulous synthesis, and rigorous pharmacological evaluation, the full potential of the phenethylamine scaffold can continue to be unlocked, paving the way for the next generation of neuromodulatory therapeutics.
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Methodological & Application
Application Note: A Comprehensive Guide to the Analytical Characterization of 3,4-Dichlorophenethylamine (3,4-DCPEA)
Abstract: This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of 3,4-Dichlorophenethylamine (3,4-DCPEA), a key intermediate in pharmaceutical and chemical synthesis. We present detailed, field-proven protocols for identity, purity, and quantitative analysis using a suite of orthogonal techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, incorporating principles of method validation to ensure data integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in drug development and chemical industries.
Introduction and Physicochemical Overview
This compound (3,4-DCPEA) is a substituted phenethylamine that serves as a critical building block in the synthesis of various target molecules, particularly in the development of novel pharmaceutical agents. Its precise chemical structure and purity are paramount to the safety, efficacy, and reproducibility of downstream synthetic products. Inaccurate characterization can lead to the generation of unwanted impurities, affecting biological activity and potentially introducing toxicity.
The purpose of this guide is to establish a multi-faceted analytical strategy for the definitive characterization of 3,4-DCPEA. By employing a combination of chromatographic and spectroscopic techniques, one can confirm the molecular structure, identify and quantify impurities, and establish a comprehensive quality profile.
1.1. Physicochemical Properties A foundational understanding of the physical and chemical properties of 3,4-DCPEA is essential for analytical method development, particularly for choosing solvents, setting instrument parameters, and ensuring proper sample handling.
| Property | Value | Source(s) |
| Chemical Name | 2-(3,4-Dichlorophenyl)ethanamine | [1] |
| CAS Number | 21581-45-3 | [2][3] |
| Molecular Formula | C₈H₉Cl₂N | [2] |
| Molecular Weight | 190.07 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Boiling Point | 280 °C (lit.) | [2] |
| Density | 1.268 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.567 (lit.) | [2] |
1.2. Reference Standard and Sample Handling For all analytical work, particularly quantitative analysis, the use of a well-characterized Certified Reference Material (CRM) is mandatory to ensure traceability and accuracy.[4][5]
-
Handling: this compound readily absorbs atmospheric carbon dioxide, which can neutralize the amine and alter its properties.[2] It is recommended to handle and store the material under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.
-
Safety: The compound is classified as a skin and eye irritant.[1] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[2]
Overall Analytical Workflow
A systematic approach is crucial for the complete characterization of a chemical entity like 3,4-DCPEA. The following workflow ensures that all aspects of the compound's identity, purity, and concentration are addressed through a logical sequence of orthogonal analytical techniques.
Figure 2: Decision tree for selecting the appropriate analytical method.
Conclusion
The comprehensive characterization of this compound requires a multi-technique, orthogonal approach. GC-MS serves as a robust method for purity assessment and identification of volatile impurities. LC-MS/MS provides the high sensitivity and selectivity needed for trace quantification, especially in complex sample matrices. Finally, spectroscopic techniques like NMR and FTIR offer definitive structural confirmation and rapid identity verification, respectively. By implementing the protocols and workflows described in this application note, researchers and quality control scientists can ensure the identity, purity, and quality of 3,4-DCPEA, leading to more reliable and reproducible outcomes in research and development.
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- Phenethylamine, 3,4-dichloro-, hydrochloride | C8H10Cl3N | CID 217957.
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- 2,4-Dichlorophenethylamine tfa - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- (PDF) Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H.
- Enantiomer separation of acidic compounds by SFC on quinine- and quinidine-based chiral anion exchangers. Agilent Technologies. [Link]
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- Analytical Methods for Dichlorvos.
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Application Note: Structural Verification of 3,4-Dichlorophenethylamine using High-Resolution NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 3,4-Dichlorophenethylamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial analytical technique in drug development and chemical synthesis, NMR provides unambiguous structural confirmation and purity assessment. This document details the principles of the analysis, optimized protocols for sample preparation and data acquisition, and a thorough interpretation of the resulting high-resolution spectra. The methodologies described herein are designed for researchers, quality control scientists, and professionals in pharmaceutical development to ensure the identity and integrity of this compound.
Introduction to NMR in Chemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] For a given molecule, atomic nuclei within an external magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, allowing chemists to deduce the molecular structure.[3][4]
¹H (Proton) and ¹³C (Carbon-13) NMR are the most common types of NMR used in organic chemistry.[5]
-
¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (via integration), their electronic environment (via chemical shift), and the connectivity between neighboring protons (via spin-spin coupling).[1]
-
¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms in a molecule and provides insights into their electronic environment and bonding.[5]
This guide focuses on applying these principles to confirm the molecular structure of this compound, a substituted phenethylamine derivative.
Molecular Structure and Spectroscopic Predictions
The structural integrity of this compound (C₈H₉Cl₂N) is paramount for its use in research and development. NMR serves as the definitive tool for this verification.
Chemical Structure
The structure consists of a dichlorinated benzene ring attached to an ethylamine side chain. This arrangement gives rise to distinct signals in both ¹H and ¹³C NMR spectra.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Features
-
Aromatic Region (δ 7.0-7.5 ppm): The 1,2,4-trisubstituted benzene ring will produce a complex signal pattern for its three protons.[6][7]
-
One proton will appear as a doublet.
-
One proton will appear as a doublet of doublets.
-
One proton will appear as a doublet.
-
-
Aliphatic Region (δ 2.7-3.2 ppm): The ethylamine chain protons will appear as two distinct signals.
-
The two protons on the carbon adjacent to the aromatic ring (-CH₂-Ar) will likely appear as a triplet.
-
The two protons on the carbon adjacent to the nitrogen (-CH₂-N) will also appear as a triplet.[8]
-
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on solvent and concentration. This signal often does not couple with adjacent protons.
Predicted ¹³C NMR Spectral Features
The molecule has 8 carbon atoms, but due to symmetry, fewer signals may be observed. However, in this asymmetrically substituted ring, all 6 aromatic carbons are chemically distinct.
-
Aromatic Region (δ 125-140 ppm): Six signals are expected, two of which will correspond to the carbons bonded to the chlorine atoms and will be shifted accordingly.[9]
-
Aliphatic Region (δ 35-45 ppm): Two signals are expected for the two carbons of the ethylamine side chain.[9]
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
Materials and Equipment
-
Analyte: this compound (≥97% purity)
-
NMR Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, and a volumetric flask.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
Protocol: Sample Preparation
This protocol is designed for the preparation of a standard sample for routine ¹H and ¹³C NMR analysis.[10][11]
-
Weighing: Accurately weigh 10-20 mg of this compound and transfer it to a small, clean vial. For ¹³C NMR, a higher concentration of 50-100 mg may be beneficial to reduce acquisition time.[10][12]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial.[10][11] Vortex gently to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a permanent marker. Do not use paper labels, as they can interfere with the spinning of the sample in the spectrometer.[13]
Protocol: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16-32
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
-
Protocol: ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30)
-
Number of Scans (NS): 1024-4096 (dependent on concentration)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
-
Data Processing and Analysis Workflow
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum for interpretation.[14][15]
Caption: NMR data processing workflow.
-
Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.[15][16]
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).[17]
-
Baseline Correction: A polynomial function is applied to flatten the spectral baseline.
-
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm.[1]
-
Integration: The area under each peak is integrated to determine the relative ratio of protons.
-
Peak Picking: The precise chemical shift (δ) of each peak is identified.
Representative Data and Interpretation
The following tables summarize the expected NMR data for this compound in CDCl₃.
Table 1: Expected ¹H NMR Data
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2' | ~ 7.35 | d | J ≈ 2.0 | 1H | Ar-H |
| H-5' | ~ 7.08 | dd | J ≈ 8.2, 2.0 | 1H | Ar-H |
| H-6' | ~ 7.32 | d | J ≈ 8.2 | 1H | Ar-H |
| H-α | ~ 2.75 | t | J ≈ 6.8 | 2H | Ar-CH₂ -CH₂-NH₂ |
| H-β | ~ 2.95 | t | J ≈ 6.8 | 2H | Ar-CH₂-CH₂ -NH₂ |
| -NH₂ | ~ 1.5 (variable) | br s | - | 2H | -NH₂ |
Note: Aromatic proton assignments (H-2', H-5', H-6') are predictive. 'd' = doublet, 'dd' = doublet of doublets, 't' = triplet, 'br s' = broad singlet. The coupling constants between adjacent aromatic protons are typically in the range of 7-10 Hz for ortho coupling and 2-3 Hz for meta coupling.[7][18]
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139.5 | C-1' (Ar-C) |
| ~ 132.3 | C-4' (Ar-C-Cl) |
| ~ 131.0 | C-2' (Ar-CH) |
| ~ 130.4 | C-3' (Ar-C-Cl) |
| ~ 128.7 | C-6' (Ar-CH) |
| ~ 126.1 | C-5' (Ar-CH) |
| ~ 42.5 | C-β (Ar-CH₂-C H₂-NH₂) |
| ~ 38.8 | C-α (Ar-C H₂-CH₂-NH₂) |
Conclusion
High-resolution ¹H and ¹³C NMR spectroscopy provides a definitive and highly reproducible method for the structural verification and purity assessment of this compound. The protocols and spectral data presented in this application note offer a robust framework for scientists in pharmaceutical and chemical research. By carefully analyzing the chemical shifts, integration values, and coupling patterns, researchers can unambiguously confirm the identity of the target compound, ensuring data integrity for subsequent applications.
References
- Structural elucidation by NMR(1HNMR). (n.d.). SlideShare.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- NMR Data Processing. (n.d.). University of Cambridge.
- Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- From FID to 2D: Processing HSQC Data Using NMRPipe. (n.d.). Fraser Lab, UCSF.
- How to perform NMR spectroscopy structure determination. (2019, October 9). Quora.
- HOW TO PROCESS NMR SPECTRUM (SIMPLE). (n.d.). University of Wisconsin-Madison.
- NMR Sample Preparation. (n.d.). University of Notre Dame.
- NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County.
- FID and FT. (n.d.). University of California, Santa Barbara.
- Avance Beginners Guide - FID and Spectrum. (n.d.). Bruker.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts.
- 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020, June 16). Chemistry LibreTexts.
- NMR spectroscopy visualized. (2020, February 9). YouTube.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- 1H NMR Chemical Shift. (n.d.). Oregon State University.
- 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts.
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mass spectrometry fragmentation of 3,4-Dichlorophenethylamine
An Application Note on the Mass Spectrometric Analysis of 3,4-Dichlorophenethylamine
Abstract
This application note provides a comprehensive technical guide for the analysis of this compound using mass spectrometry. We delve into the distinct fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers the foundational knowledge for robust method development. Detailed, field-proven protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. The methodologies are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. This guide is intended for researchers, analytical chemists, and drug development professionals requiring reliable identification and quantification of this compound in various matrices.
Introduction: The Analytical Imperative for this compound
This compound (3,4-DCPEA) is a substituted phenethylamine, a class of compounds with significant interest in pharmacology, toxicology, and medicinal chemistry. Its structure, featuring a chlorinated aromatic ring, presents unique analytical challenges and opportunities. Accurate identification and quantification are paramount, and mass spectrometry (MS) stands as the definitive technique for this purpose.[1] Combining the separation power of chromatography with the specificity of mass analysis, methods like GC-MS and LC-MS/MS provide unparalleled sensitivity and structural confirmation.[2]
Understanding the fragmentation behavior of 3,4-DCPEA is the cornerstone of developing reliable MS-based methods. The choice of ionization technique—hard ionization like EI or soft ionization like ESI—profoundly influences the resulting mass spectrum and dictates the analytical strategy. This note elucidates these pathways to empower scientists to interpret spectra confidently and optimize instrument parameters for their specific research needs.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is the classic, high-energy ionization technique used in GC-MS. The 70 eV electron beam imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. For phenethylamines, the fragmentation pattern is dominated by predictable cleavage events that are highly informative for structural elucidation.[3][4]
The primary fragmentation route for this compound is a β-cleavage , the scission of the Cα-Cβ bond, which is the bond between the two carbons of the ethylamine side chain.[3] This is the most favorable cleavage because it results in the formation of a stable, resonance-stabilized dichlorobenzyl cation.
Key Fragmentation Steps (EI):
-
Ionization: The molecule is ionized by the loss of an electron to form the molecular ion (M⁺˙) at m/z 189 (for ³⁵Cl isotopes). The presence of two chlorine atoms results in a characteristic isotopic pattern at M⁺˙, M+2⁺˙, and M+4⁺˙ with a relative intensity ratio of approximately 9:6:1.
-
β-Cleavage: The molecular ion undergoes rapid cleavage of the Cα-Cβ bond.
-
Fragment Formation: This cleavage yields two primary fragment ions:
-
The 3,4-Dichlorobenzyl Cation ([C₇H₅Cl₂]⁺): This stable cation is typically the base peak or a major fragment in the spectrum, observed at m/z 159. Its isotopic pattern (m/z 159, 161) further confirms the presence of two chlorine atoms.
-
The Iminium Ion ([CH₂NH₂]⁺): This fragment, characteristic of primary amines, is observed at m/z 30.[4]
-
Table 2: Characteristic Ions and MRM Transition for LC-MS/MS Analysis
| Ion Description | Formula | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|---|
| Protonated Molecule | [C₈H₁₀Cl₂N]⁺ | 190.0 | - |
| Spirocyclic Fragment | [C₈H₈Cl₂]⁺ | - | 173.0 |
| Primary MRM Transition | - | 190.0 | 173.0 |
Analytical Protocols
The choice between GC-MS and LC-MS/MS depends on the sample matrix, required sensitivity, and available instrumentation. [5]Below are detailed starting protocols for both platforms.
Experimental Workflow
A robust analytical workflow is critical for reproducible results. The process involves careful sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data interpretation.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
This protocol is designed to extract phenethylamines from a complex biological matrix like urine. [6][7]
-
Aliquot: Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard: Spike with an appropriate internal standard (e.g., this compound-d4).
-
Alkalinization: Add 100 µL of 5 M sodium hydroxide solution to adjust the sample pH to >10. [8]This step is critical to neutralize the amine for efficient extraction. Vortex for 10 seconds.
-
Extraction: Add 3.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution:
-
For GC-MS: Proceed directly to the derivatization step.
-
For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
-
GC-MS Protocol (with Derivatization)
Derivatization is often employed for phenethylamines in GC-MS to improve peak shape and thermal stability. [8][9]Acylation with agents like heptafluorobutyric anhydride (HFBA) is common. [2]
-
Derivatization: To the dried extract from the LLE step, add 50 µL of ethyl acetate and 50 µL of HFBA.
-
Reaction: Cap the vial, vortex, and heat at 70°C for 20 minutes. [2]3. Evaporation: Cool to room temperature and evaporate the reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection.
Table 3: Recommended GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for broad applicability. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. [10] |
| Inlet Temperature | 260°C | Ensures rapid volatilization of the derivatized analyte. [2] |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. [10] |
| Oven Program | Start at 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min | Provides good separation from matrix components. |
| Injection Volume | 1 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation. |
| Ionization Energy | 70 eV | Industry standard for library matching and reproducibility. [10] |
| Source Temperature | 230°C | Prevents analyte condensation in the source. [10] |
| Transfer Line Temp | 280°C | Ensures efficient transfer from GC to MS. [10] |
| Scan Mode | Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification (ions: 159, 161). |
LC-MS/MS Protocol
This method offers high throughput and sensitivity, often without the need for derivatization. [11] Table 4: Recommended LC-MS/MS Instrument Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatograph | ||
| Column | C18 or Biphenyl, <3 µm, 2.1 x 100 mm | C18 is a robust choice; Biphenyl offers alternative selectivity for aromatic compounds. [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid aids protonation. |
| Gradient | 5% B to 95% B over 8 minutes | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balances speed and efficiency. [11] |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine group is readily protonated. |
| Capillary Voltage | 4.0 kV | Optimizes the electrospray process. |
| Source Temperature | 150°C | |
| Desolvation Temp | 400°C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| MRM Transitions | See Table 2 (Primary: 190.0 -> 173.0) | Provides high specificity and sensitivity for quantification. |
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly characterizable, governed by distinct and well-understood mechanisms under both EI and ESI conditions. The β-cleavage under EI yields a signature dichlorobenzyl cation at m/z 159, while ESI produces a protonated molecule that readily loses ammonia to form a stable fragment at m/z 173. This foundational knowledge, coupled with the detailed analytical protocols provided, equips researchers and scientists with the necessary tools to develop and validate robust, sensitive, and specific methods for the analysis of this compound in diverse and complex matrices.
References
Sources
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Application Notes and Protocols for the In Vitro Use of 3,4-Dichlorophenethylamine
Introduction: Unveiling the Cellular Effects of a Putative Monoamine Releasing Agent
3,4-Dichlorophenethylamine (3,4-DCPEA) is a substituted phenethylamine compound, a class of molecules known for their diverse pharmacological activities, primarily centered on the modulation of monoamine neurotransmitter systems.[1][2] Structurally similar to endogenous neurotransmitters like dopamine and norepinephrine, substituted phenethylamines are widely recognized for their interaction with monoamine transporters, which are critical for regulating synaptic neurotransmitter concentrations.[2][3][4] 3,4-DCPEA is classified as a norepinephrine-dopamine releasing agent (NDRA), suggesting its potential to induce the efflux of these neurotransmitters from neuronal cells.[5][6][7] This property makes it a compound of interest for researchers in neuropharmacology, drug discovery, and toxicology.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The protocols outlined herein are designed to be adaptable and serve as a starting point for investigating its mechanism of action, cellular uptake, and potential cytotoxicity in relevant cell models. Given the limited specific literature on 3,4-DCPEA in cell culture, these protocols are based on established methodologies for studying similar monoamine transporter substrates and cytotoxic compounds.[8][9]
I. Compound Handling and Preparation: Foundational Steps for Reliable Data
Prior to any experimental work, it is imperative to handle this compound with appropriate safety precautions. It is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation. Always consult the latest Safety Data Sheet (SDS) and handle the compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21581-45-3 | |
| Molecular Formula | C₈H₉Cl₂N | [11] |
| Molecular Weight | 190.07 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 280 °C (lit.) | |
| Density | 1.268 g/mL at 25 °C (lit.) |
Protocol 1: Preparation of Stock Solutions
The solubility of this compound in aqueous solutions is limited. Therefore, a stock solution in an organic solvent is recommended for cell culture applications. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.
Materials:
-
This compound (as free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and weighing paper
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh a precise amount of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).[9] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
II. Proposed Mechanism of Action and In Vitro Models
As a norepinephrine-dopamine releasing agent, the primary mechanism of action of 3,4-DCPEA is expected to involve the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][7] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][4] Releasing agents like 3,4-DCPEA are substrates for these transporters and, upon entering the cell, can induce a reverse transport (efflux) of the endogenous neurotransmitters.[4][12]
Diagram 1: Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of 3,4-DCPEA action on monoamine transporters.
Recommended Cell Lines
The choice of cell line is critical and should be guided by the research question.
-
For studying monoamine transporter interaction:
-
HEK293 or CHO cells stably expressing human DAT or NET: These are ideal for isolating the effects of 3,4-DCPEA on a specific transporter.
-
SH-SY5Y (human neuroblastoma): Endogenously expresses DAT and NET, providing a more neuron-like model.
-
PC12 (rat pheochromocytoma): Expresses DAT and NET and can be differentiated into a neuron-like phenotype.
-
-
For general cytotoxicity screening:
-
A variety of cell lines, both cancerous and non-cancerous, should be used to assess specificity. Examples include NIH/3T3 (mouse embryonic fibroblast) or AML-12 (mouse hepatocyte) for non-cancerous lines, and cell lines relevant to the intended therapeutic area for cancer lines.
-
III. Experimental Protocols: Assessing Cellular Responses
Protocol 2: Monoamine Uptake Inhibition Assay
This assay determines if 3,4-DCPEA competes with and inhibits the uptake of radiolabeled dopamine or norepinephrine.
Materials:
-
Selected cell line cultured in appropriate plates (e.g., 24-well or 96-well).
-
[³H]-Dopamine or [³H]-Norepinephrine.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
3,4-DCPEA working solutions.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of 3,4-DCPEA or vehicle control for 10-20 minutes at 37°C.
-
Radioligand Addition: Add a fixed concentration of [³H]-Dopamine or [³H]-Norepinephrine to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of 3,4-DCPEA for the inhibition of dopamine or norepinephrine uptake.
Protocol 3: Monoamine Release Assay
This assay directly measures the ability of 3,4-DCPEA to induce the efflux of pre-loaded radiolabeled monoamines.
Materials:
-
Same as for the uptake inhibition assay.
-
Superfusion apparatus (optional, but recommended for higher temporal resolution).
Procedure:
-
Cell Seeding: Seed cells as described above.
-
Radioligand Loading: Incubate the cells with [³H]-Dopamine or [³H]-Norepinephrine for 30-60 minutes at 37°C to allow for uptake and vesicular loading.
-
Wash: Wash the cells extensively with KRH buffer to remove extracellular radioligand.
-
Basal Release: Collect the supernatant (or perfusate) at regular intervals to establish a baseline of spontaneous release.
-
Stimulation: Add varying concentrations of 3,4-DCPEA to the cells and continue to collect the supernatant at regular intervals.
-
Scintillation Counting: Measure the radioactivity in the collected fractions and in the cell lysate at the end of the experiment.
-
Data Analysis: Express the release as a percentage of the total radioactivity in the cells at the beginning of the stimulation period.
Protocol 4: Cytotoxicity Assessment
It is essential to determine the concentration range at which 3,4-DCPEA exerts cytotoxic effects. A panel of assays measuring different cellular endpoints is recommended.[8][9]
Diagram 2: Experimental Workflow for Cytotoxicity Assessment
Caption: A multi-assay workflow for comprehensive cytotoxicity profiling.
A. MTT Assay (Metabolic Activity)
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, thus providing an indication of cell viability.[9][13]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of 3,4-DCPEA concentrations for 24, 48, or 72 hours.[13]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
B. Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)
This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[9]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light, and measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage of a positive control (cells lysed to achieve maximum LDH release).
C. Neutral Red Uptake Assay (Lysosomal Integrity)
This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes.[8][9]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Dye Incubation: After treatment, incubate the cells with medium containing Neutral Red for 2-3 hours.
-
Wash and Dye Extraction: Wash the cells to remove unincorporated dye, then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
IV. Data Interpretation and Troubleshooting
-
Discrepancies between assays: Different cytotoxicity assays measure different cellular health parameters. Discrepancies can provide mechanistic insights. For example, a compound might inhibit metabolic activity (MTT assay) before causing membrane rupture (LDH assay).
-
Solubility issues: If precipitation of 3,4-DCPEA is observed in the culture medium, the stock concentration may need to be adjusted, or a different solvent system explored.
-
High background in release assays: Incomplete washing after radioligand loading can lead to high basal release. Ensure thorough and rapid washing steps.
V. Conclusion
The protocols detailed in this application note provide a robust starting point for the in vitro investigation of this compound. By systematically evaluating its effects on monoamine transporter function and assessing its cytotoxic profile, researchers can gain valuable insights into the pharmacological and toxicological properties of this compound. Due to the limited specific data available for 3,4-DCPEA, it is essential to empirically optimize concentrations, incubation times, and cell densities for each specific cell line and experimental endpoint.
References
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- Farmalabor. (2023). Folic Acid DSM Safety Data Sheet.
- Loba Chemie. (n.d.). Folic Acid for Biochemistry Safety Data Sheet.
- Rocha De Abreu, I., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity.
- I. de la Fuente Revenga, M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 987.
- Wang, K. H., et al. (2015). Overview of Monoamine Transporters. Current protocols in pharmacology, 70, 12.16.1–12.16.16.
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- P. F. M. B. da Silva, J., et al. (2023). From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. International Journal of Molecular Sciences, 24(23), 16790.
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- Kang, U. J., et al. (1999). Vesicular monoamine transporter-2 and aromatic L-amino acid decarboxylase enhance dopamine delivery after L-3, 4-dihydroxyphenylalanine administration in Parkinsonian rats. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(24), 10795–10803.
- Hill, E. R., & Gasser, P. J. (2020). Summarizing studies using constitutive genetic deficiency to investigate behavioural influences of uptake 2 monoamine transporters. British journal of pharmacology, 177(8), 1735–1746.
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- PubChem. (n.d.). 3,4-Dichloroaniline.
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Application Notes and Protocols for 3,4-Dichlorophenethylamine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, purification, and potential applications of 3,4-Dichlorophenethylamine (DCPEA) as a pivotal intermediate in pharmaceutical research and development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations essential for the successful utilization of this compound. We provide robust, field-tested protocols for the synthesis of DCPEA from commercially available precursors, alongside a discussion of the critical role the 3,4-dichloro substitution pattern plays in the design of neurologically active agents.
Introduction: The Strategic Importance of Dichlorinated Phenylalkylamines
Chemical intermediates are the foundational building blocks in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] this compound (DCPEA) represents a key intermediate, particularly for compounds targeting the central nervous system (CNS). The presence and positioning of halogen atoms on a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2][3][4]
The 3,4-dichloro substitution pattern is a recurring motif in a number of successful pharmaceutical agents, most notably in the selective serotonin reuptake inhibitor (SSRI) sertraline.[5] While not a direct precursor in the most common industrial synthesis of sertraline, the study of DCPEA and its derivatives provides a valuable platform for the discovery of novel neurologically active compounds.[1][5][6] This application note will provide the necessary protocols and scientific context to empower researchers in their exploration of DCPEA as a versatile synthetic intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 21581-45-3 | [7] |
| Molecular Formula | C₈H₉Cl₂N | [7] |
| Molecular Weight | 190.07 g/mol | [7] |
| Appearance | Clear colorless to light yellow liquid | [7] |
| Boiling Point | 280 °C (lit.) | [7] |
| Density | 1.268 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.567 (lit.) | [7] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7]
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[7]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. In case of skin contact, wash with plenty of water.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process from the commercially available 3,4-dichlorobenzyl chloride. This pathway involves the conversion of the benzyl chloride to the corresponding benzyl cyanide, followed by a robust reduction to the target primary amine.
Caption: Purification workflow for this compound.
Applications in Pharmaceutical Synthesis
While direct incorporation into blockbuster drugs via published routes is not widespread, this compound serves as a valuable starting material for the synthesis of novel bioactive molecules and tool compounds for pharmacological research. [7]Its utility has been demonstrated in the synthesis of complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. [7] For instance, DCPEA has been used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol. [7]These examples highlight the reactivity of the primary amine in DCPEA, allowing for its elaboration into more complex structures through reactions such as reductive amination, acylation, and alkylation.
The Significance of the 3,4-Dichloro Substitution Pattern in CNS Drug Design
The 3,4-dichloro substitution on the phenyl ring of phenethylamine and related structures has proven to be particularly advantageous in the design of CNS-active compounds, especially those targeting monoamine transporters. [5][6]
-
Enhanced Lipophilicity: The two chlorine atoms increase the lipophilicity of the molecule, which can facilitate its ability to cross the blood-brain barrier, a critical step for CNS drug action.
-
Metabolic Stability: The chlorine atoms can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.
-
Receptor/Transporter Interactions: In the context of serotonin reuptake inhibitors, the 3,4-dichloro moiety of sertraline is crucial for its high affinity and selectivity for the serotonin transporter (SERT). [5][8]This specific substitution pattern is thought to engage in favorable interactions within the binding pocket of the transporter.
The exploration of derivatives of this compound could therefore lead to the discovery of novel agents with potent and selective activity at various CNS targets.
Conclusion
This compound is a readily accessible and synthetically versatile intermediate with significant potential in pharmaceutical research. The protocols provided herein offer a reliable pathway to this compound, enabling its use in the synthesis of novel bioactive molecules. The established importance of the 3,4-dichloro substitution pattern in CNS drug design further underscores the value of DCPEA as a key building block for the development of next-generation therapeutics.
References
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- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- PrepChem. (n.d.). Synthesis of 3,4-dichlorobenzyl chloride.
- Sciencemadness Discussion Board. (2011, July 24). reduction of primary amides to amines with lithium aluminum hydride.
- Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
- Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
- YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4.
- Organic Syntheses. (n.d.). 4.
- PubMed. (1984). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin.
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Application Notes & Protocols: 3,4-Dichlorophenethylamine in Materials Science
A Theoretical and Applied Guide for Advanced Research
To: Researchers, scientists, and drug development professionals.
From: Senior Application Scientist, Gemini Division
Subject: Emerging Applications and Developmental Protocols for 3,4-Dichlorophenethylamine in Materials Science
Executive Summary: A Forward-Looking Perspective
It is imperative to establish at the outset that This compound (3,4-DCPEA) does not currently have established, commercial applications within the field of materials science. Its primary documented utility lies in its role as a precursor and building block in organic and medicinal chemistry.[1][2] However, its distinct molecular architecture—comprising a reactive primary amine and a halogenated aromatic ring—presents a compelling theoretical basis for its exploration in advanced materials.
This document serves as a forward-looking guide, moving beyond the known to the potential. It is structured not as a review of existing applications, but as a series of application notes and detailed, albeit theoretical, protocols designed to pioneer its use in polymer science and functional materials. The insights and methodologies presented herein are grounded in established chemical principles and are intended to provide a robust framework for research and development professionals to unlock the latent potential of this molecule.
Part 1: Core Physicochemical Profile of this compound
A thorough understanding of a molecule's properties is the bedrock of its application. 3,4-DCPEA is a clear, colorless to light yellow liquid at room temperature.[1] Its key attributes, critical for materials science applications, are summarized below.
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₈H₉Cl₂N[3] | Provides the elemental basis for property calculations. |
| Molecular Weight | 190.07 g/mol [3] | Fundamental for stoichiometric calculations in polymer synthesis. |
| Density | 1.268 g/mL at 25 °C | Influences the density of resulting polymers and composites. |
| Boiling Point | 268-280 °C (lit.)[1] | High boiling point suggests potential for high-temperature processing. |
| Refractive Index (n20/D) | 1.567 (lit.)[1] | The high refractive index, typical for halogenated aromatics, suggests utility in optical materials. |
| pKa (Predicted) | 9.30 ± 0.10[1] | Indicates the basicity of the amine group, crucial for catalysis and reaction kinetics. |
| Functional Groups | Primary Amine, Dichloroaromatic Ring[2] | Dual functionality allows it to act as a monomer and property-modifier. |
The primary amine (-NH₂) is a versatile nucleophile, ready to participate in a wide range of polymerization and grafting reactions, such as amidation and imidation. The 3,4-dichloro-substituted phenyl ring is electron-withdrawing and sterically significant. This moiety is hypothesized to impart desirable properties such as flame retardancy, increased refractive index, thermal stability, and hydrophobicity to any material it is incorporated into.
Part 2: Theoretical Application in Advanced Polymer Development
The most promising application of 3,4-DCPEA is as a specialty monomer or additive in the synthesis of high-performance polymers. The presence of chlorine atoms can significantly alter the properties of standard polymers.
Application Note 1: Development of High Refractive Index, Flame-Retardant Polyamides
Causality: Traditional polyamides (e.g., Nylon) possess excellent mechanical properties but lack specific optical and safety characteristics. By incorporating the 3,4-DCPEA moiety into the polymer backbone, we can leverage the high electron density of the chlorinated aromatic ring. This is predicted to increase the polymer's refractive index, making it suitable for optical lenses or coatings. Furthermore, halogenated compounds are well-known for their ability to act as flame retardants by scavenging free radicals during combustion.
Experimental Protocol: Synthesis of a Novel Polyamide via Interfacial Polymerization
This protocol details the synthesis of a polyamide from 3,4-DCPEA and a standard diacyl chloride, such as terephthaloyl chloride.
Materials:
-
This compound (3,4-DCPEA)
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Hexanes (for washing)
Procedure:
-
Aqueous Phase Preparation: In a 250 mL beaker, prepare an aqueous solution by dissolving 1.90 g (10 mmol) of 3,4-DCPEA and 0.80 g (20 mmol) of NaOH in 100 mL of deionized water. Stir until fully dissolved.
-
Organic Phase Preparation: In a separate 250 mL beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 100 mL of dichloromethane (DCM).
-
Interfacial Polymerization:
-
Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing to create a distinct interface.
-
A polymer film will form immediately at the interface.
-
Using forceps, gently grasp the center of the polymer film and pull it upwards continuously, as a "rope." The polyamide will be continuously synthesized at the interface as it is removed.
-
Wind the polymer rope onto a glass rod.
-
-
Washing and Purification:
-
Wash the collected polymer rope thoroughly with a 50:50 solution of water and ethanol to remove unreacted monomers and salts.
-
Perform a final wash with hexanes to aid in drying.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to remove all residual solvents.
-
Characterization: The resulting polymer should be characterized by FT-IR (to confirm amide bond formation), TGA (to assess thermal stability and flame retardancy), and ellipsometry (to measure the refractive index).
Caption: Workflow for polyamide synthesis and characterization.
Part 3: Hypothetical Application in Functional Surface Modification
The amine group of 3,4-DCPEA provides a reactive handle for covalently bonding the molecule to various substrates, enabling precise control over surface properties.
Application Note 2: Creating Hydrophobic and Biocompatible Surfaces
Causality: The dichlorophenyl group is inherently hydrophobic. By grafting 3,4-DCPEA onto a hydrophilic surface (e.g., glass, silicon wafer, or a hydroxyl-terminated polymer), it is possible to dramatically increase the surface's water contact angle. This has applications in creating water-repellent coatings. Furthermore, modifying implantable medical devices with specific small molecules can influence protein adsorption and cellular interaction. While the biocompatibility of a 3,4-DCPEA surface is unknown, this protocol provides a method to create such surfaces for testing.[4]
Experimental Protocol: Surface Grafting onto Silicon Wafers
This protocol describes a method for creating a self-assembled monolayer (SAM) of 3,4-DCPEA on a silicon wafer surface, first by chlorination of the surface followed by reaction with the amine.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio - EXTREME CAUTION )
-
Thionyl chloride (SOCl₂) in anhydrous toluene
-
This compound (3,4-DCPEA) in anhydrous toluene
-
Triethylamine (as an acid scavenger)
-
Toluene, acetone, ethanol (for rinsing)
Procedure:
-
Surface Hydroxylation (Activation):
-
Clean silicon wafers by sonicating in acetone, then ethanol, and finally deionized water.
-
Immerse the clean wafers in a piranha solution for 30 minutes to generate surface hydroxyl (-OH) groups. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a fume hood).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Surface Chlorination:
-
Place the hydroxylated wafers in a solution of 5% thionyl chloride in anhydrous toluene.
-
Reflux the solution for 4 hours under a nitrogen atmosphere to convert surface -OH groups to -Cl groups.
-
Rinse the wafers with anhydrous toluene to remove excess thionyl chloride.
-
-
Amine Grafting Reaction:
-
Immediately transfer the chlorinated wafers to a solution of 3,4-DCPEA (2% w/v) and triethylamine (1.2 equivalents relative to DCPEA) in anhydrous toluene.
-
Heat the reaction at 80 °C for 24 hours under a nitrogen atmosphere. The primary amine of 3,4-DCPEA will displace the surface chlorine atoms, forming a covalent bond.
-
-
Cleaning:
-
Remove the wafers and sonicate them sequentially in toluene, acetone, and ethanol to remove any physisorbed molecules.
-
Dry the functionalized wafers under a stream of nitrogen.
-
-
Validation: The success of the surface modification must be validated.
-
Contact Angle Goniometry: Measure the water contact angle. A significant increase from the clean hydroxylated surface indicates successful hydrophobic modification.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface for the presence of chlorine and nitrogen peaks, providing direct evidence of the grafted 3,4-DCPEA.
-
Caption: Logical workflow for surface functionalization.
Part 4: Trustworthiness and a Self-Validating Research Framework
The protocols described are theoretical and must be approached with scientific rigor. A core principle of trustworthiness is the implementation of a self-validating system. Any research into these applications must follow a logical, evidence-based progression.
A Framework for Validation:
-
Synthesis Confirmation: The first step is to successfully synthesize the proposed material (e.g., the polyamide). This must be confirmed using standard analytical techniques.
-
Structural Verification: Use Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm that the 3,4-DCPEA molecule has been incorporated as intended and that the correct chemical bonds (e.g., amide linkages) have been formed.
-
Property Quantification: The hypothesized properties must be measured empirically. This involves thermal analysis (TGA/DSC), refractive index measurements, and flame retardancy tests (e.g., UL 94).
-
Comparative Analysis (The Control): The most critical step for validation is to synthesize an identical polymer or modify a surface using a non-halogenated analogue, such as phenethylamine. By comparing the properties of the 3,4-DCPEA-derived material to its non-chlorinated counterpart, the specific contribution of the dichloro-moiety can be definitively isolated and quantified.
Caption: A self-validating experimental workflow.
This structured approach ensures that any claims made about the utility of 3,4-DCPEA in materials science are backed by robust, comparative, and quantifiable data, upholding the highest standards of scientific integrity.
References
- This compound - LookChem. URL: https://www.lookchem.com/3-4-DICHLOROPHENETHYLAMINE/
- This compound 97% 21581-45-3 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/560421
- This compound 97% 21581-45-3 - Sigma-Aldrich (alternative link). URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/941/560421-cofa-mkcl7547.pdf
- This compound | C8H9Cl2N | CID 217958 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/217958
- Polymers containing phenethylamines - ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/jm00325a015
- This compound, 99% - Fisher Scientific. URL: https://www.fishersci.com/shop/products/3-4-dichlorophenethylamine-99/AC350800050
- Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9205562/
- Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588887
- This compound | CAS 21581-45-3 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/3-4-dichlorophenethylamine-21581-45-3
- Phenethylamine, 3,4-dichloro-, hydrochloride | C8H10Cl3N | CID 217957 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/217957
- Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9600100/
- Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices | ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05001
- This compound 97% 21581-45-3 - Sigma-Aldrich (application focus). URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/560421
- Polymers containing phenethylamines | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm00325a015
Sources
Application Notes and Protocols for the Utilization of 3,4-Dichlorophenethylamine in Agrochemical Research
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of diverse chemical scaffolds is paramount. 3,4-Dichlorophenethylamine, a phenethylamine derivative characterized by a dichlorinated phenyl ring, presents itself not as a direct-action agrochemical, but as a high-potential synthetic intermediate. The inherent reactivity of its primary amine group, coupled with the influence of the chloro-substituents on the aromatic ring, makes it a valuable starting material for the synthesis of a new generation of herbicides, insecticides, and fungicides.
The phenethylamine framework is a recurring motif in a variety of biologically active compounds.[1] The addition of chlorine atoms to the aromatic ring, a common strategy in pesticide development, can significantly enhance the biological activity and environmental persistence of the resulting molecules.[2][3][4] This guide provides detailed application notes and protocols for leveraging this compound in the discovery and development of novel agrochemicals. We will explore its synthetic utility, propose methodologies for creating new active ingredients, and detail the analytical procedures required for their evaluation.
Synthetic Potential in Agrochemical Discovery
The true value of this compound in agrochemical research lies in its versatility as a building block. The primary amine functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the introduction of various pharmacophores and the modulation of physicochemical properties.
The 3,4-dichloro substitution pattern is particularly noteworthy. This arrangement is found in the chemical structure of several established herbicides and is a known metabolite of others, such as Diuron and Propanil.[4][5][6][7] This suggests that molecules incorporating this moiety may exhibit desirable herbicidal properties. Furthermore, the broader class of phenethylamine derivatives has shown promise in the development of compounds with insecticidal and fungicidal activity.[8][9][10][11][12]
By strategically modifying the this compound core, researchers can systematically explore structure-activity relationships and optimize compounds for enhanced efficacy, selectivity, and improved environmental profiles.
Application Note 1: Synthesis of Novel N-Acyl Phenethylamide Herbicides
Rationale: The N-acylation of amines is a robust and widely utilized reaction in organic synthesis.[13][14][15] In the context of agrochemicals, the formation of an amide bond from a phenethylamine precursor can lead to compounds with potent herbicidal activity. This is exemplified by the chemical class of propanil-like herbicides, where an N-acyl group is attached to a dichloroaniline moiety.[16][17] By analogy, N-acylation of this compound is a promising strategy for the discovery of new herbicides. The acyl group can be varied to fine-tune the compound's properties, including its spectrum of activity and selectivity.
Experimental Protocol: Synthesis of N-(3,4-dichlorophenethyl)acetamide
This protocol details a representative N-acylation reaction to synthesize a novel herbicide candidate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(3,4-dichlorophenethyl)acetamide.
Data Presentation:
| Compound ID | Acyl Group | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| H-001 | Acetyl | 232.11 | 85 | 98-100 |
| H-002 | Propionyl | 246.14 | 82 | 92-94 |
| H-003 | Butyryl | 260.16 | 88 | 85-87 |
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for N-acylation of this compound.
Application Note 2: Development of Novel Insecticides and Fungicides
Rationale: The phenethylamine scaffold is not only limited to herbicides. Various derivatives have demonstrated insecticidal and fungicidal properties.[8][9][11][12] The introduction of different functional groups onto the nitrogen atom can lead to compounds that interact with specific biological targets in insects and fungi. For instance, the synthesis of amides, sulfonamides, or ureas from this compound can generate a library of compounds for screening against a range of agricultural pests and pathogens. The chlorinated aromatic ring is a common feature in many successful insecticides and fungicides, potentially enhancing the potency and metabolic stability of the synthesized derivatives.[3][4][18]
Experimental Protocol: Synthesis of a Phenylsulfonyl Derivative
This protocol outlines the synthesis of a sulfonamide derivative as a potential insecticide or fungicide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (as both solvent and base)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask and cool to 0°C.
-
Sulfonylation: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into 1M HCl and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product or purify by column chromatography to yield the pure N-(3,4-dichlorophenethyl)benzenesulfonamide.
Analytical Protocols for Environmental Monitoring
Rationale: The development of any new agrochemical necessitates robust analytical methods to monitor its presence and fate in the environment.[7][19][20][21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the sensitive and selective detection of pesticide residues in complex matrices like soil and water.[1][5][6][22][23][24] The following protocols are designed for the extraction and analysis of this compound and its derivatives.
Protocol 1: Analysis in Water Samples by LC-MS/MS
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample (e.g., 500 mL) through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the target analytes.
Protocol 2: Analysis in Soil Samples by GC-MS
Sample Preparation (QuEChERS-based Extraction):
-
Homogenize a representative soil sample (e.g., 10 g).
-
Add water and acetonitrile and shake vigorously.
-
Add a salt mixture (e.g., MgSO4, NaCl) to induce phase separation.
-
Centrifuge and take an aliquot of the acetonitrile (upper) layer.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18, MgSO4) to the extract.
-
Centrifuge and analyze the supernatant.
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature gradient to separate the analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the target compounds.
Visualization of Analytical Workflow:
Caption: General workflow for the analysis of this compound derivatives in environmental matrices.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, platform for the development of novel agrochemicals. Its synthetic accessibility and the proven bioactivity of related structures provide a strong foundation for future research. The protocols and application notes presented here offer a starting point for the synthesis and evaluation of new herbicidal, insecticidal, and fungicidal candidates. Further derivatization and comprehensive biological screening, coupled with rigorous environmental and toxicological assessments, will be crucial in realizing the full potential of this versatile chemical scaffold in addressing the ongoing challenges in global agriculture.
References
- Wikipedia. (n.d.). Organochlorine chemistry.
- ResearchGate. (n.d.). Several cinnamide and β-phenylethylamine derivitives with fungicide or insecticidal activity.
- de Melo, J. P. F., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34, 1-12.
- Eurofins. (2022). Analytical Method Summaries.
- Herald Scholarly Open Access. (n.d.). Polycyclic Aromatics Hydrocarbons and Organochlorine Pesticides in the Environment: Sources, Routes, Effects, and Fate.
- Aktar, W., Sengupta, D., & Chowdhury, A. (2009). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Journal of Environmental Science and Health, Part C, 27(1), 1-33.
- Wahlström, R., Styles, C., & Hägglund, G. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 7(18), 7643-7651.
- Tsai, I. L., et al. (2003). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry.
- Connected Papers. (n.d.). Chlorinated Pesticides: Significance and symbolism.
- ResearchGate. (n.d.). (PDF) Chlorinated pesticides and halogenated environmental contaminants.
- Wang, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(1), 353.
- ResearchGate. (n.d.). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity.
- O'Sullivan, M., et al. (2006). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy)phenethyl amides. Part II: anti-oomycetic mandelamides. Pest Management Science, 62(5), 446-451.
- O'Sullivan, M., et al. (2006). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides. Pest Management Science, 62(5), 452-458.
- Yang, G., et al. (2008). Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives. Journal of Agricultural and Food Chemistry, 56(21), 10219-10224.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- Ahlborg, U. G., & Thunberg, T. M. (1980). Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact. CRC Critical Reviews in Toxicology, 7(1), 1-35.
- ResearchGate. (n.d.). Structures of N-acyl phenethylamine and phenethylimidamide alkaloids....
- ResearchGate. (n.d.). Investigating the research landscape of chlorinated paraffins over the past ten decades.
- ResearchGate. (n.d.). (PDF) Identification of -Phenylethylamine in Judicial Samples.
- Gatti, G., et al. (2003). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 887-895.
- Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35.
- ResearchGate. (n.d.). Synthesis and herbicidal activities of acylalanine‐containing 3‐(pyridin−2‐yl)benzothiazol‐2‐ones.
- Ma, Y., et al. (2006). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry, 54(20), 7724-7728.
- Rodenburg, L. A., et al. (2010). Environmental fate and global distribution of polychlorinated biphenyls. Environmental Science & Technology, 44(8), 2799-2806.
- Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545-1562.
- Kiviranta, H., et al. (2004). Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues. Chemosphere, 54(9), 1357-1367.
- Brandt, S. D., et al. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(8), 687-702.
- Nichols, D. E., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 6(8), 1411-1426.
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developing a standard operating procedure for handling 3,4-Dichlorophenethylamine
Application Note & Standard Operating Procedure: 3,4-Dichlorophenethylamine
Introduction
This compound (3,4-DCPEA) is a substituted phenethylamine that serves as a critical intermediate in synthetic organic chemistry and drug discovery.[1][2] Its structure, featuring a chlorinated phenyl ring, makes it a valuable precursor for developing novel compounds with potential applications in pharmacology and materials science. The presence of the dichloro-substituents significantly influences the molecule's reactivity and potential biological activity compared to its parent compound, phenethylamine.
This document provides a comprehensive standard operating procedure (SOP) for the safe handling, use, and disposal of this compound. The protocols herein are designed for researchers, chemists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure experimental integrity. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding, explaining the rationale behind each critical step to foster a culture of safety and scientific rigor.
Compound Identification and Properties
A thorough understanding of a chemical's properties is the foundation of its safe and effective use. The key identifiers and physicochemical properties of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][3] |
| CAS Number | 21581-45-3 | [1][4] |
| Molecular Formula | C₈H₉Cl₂N | [1][3] |
| Molecular Weight | 190.07 g/mol | [3][4] |
| Synonyms | 2-(3,4-Dichlorophenyl)ethylamine, 3,4-Dichlorobenzeneethanamine | [1] |
| InChI Key | MQPUAVYKVIHUJP-UHFFFAOYSA-N |[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Clear colorless to light yellow liquid | [1] |
| Density | 1.268 g/mL at 25 °C | [2] |
| Boiling Point | 268.8 - 280 °C at 760 mmHg | [1][2] |
| Flash Point | 110 - 116.4 °C (closed cup) | [1][2] |
| Refractive Index | n20/D 1.5670 | [1][2] |
| pKa | 9.30 ± 0.10 (Predicted) | [1] |
| Special Note | Absorbs CO₂ from the air |[2] |
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance. A comprehensive risk assessment must be conducted before any work begins. The following sections detail the known hazards and the minimum required safety measures.
GHS Hazard Classification
The compound is designated as toxic and a severe irritant.[1][4] All personnel must be familiar with its hazard profile.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard | H314 | Causes severe skin burns and eye damage. | [4] |
| Hazard | H315 | Causes skin irritation. | [2] |
| Hazard | H319 | Causes serious eye irritation. | [2] |
| Hazard | H335 | May cause respiratory irritation. | [2] |
| Precautionary | P261 | Avoid breathing vapours, mist or gas. | [2] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |
| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician. |[4] |
Engineering Controls
Primary Directive: All work involving this compound, including weighing, aliquoting, and solution preparation, must be performed inside a certified chemical fume hood.[5][6]
-
Rationale: The compound has a measurable vapor pressure and is classified as a respiratory irritant.[1][2] A fume hood provides the primary barrier of protection against inhalation exposure. The sash should be kept as low as possible during manipulations.
Personal Protective Equipment (PPE)
Adequate PPE is the final barrier between the researcher and the chemical. The following are mandatory.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[7][8]
-
Scientist's Note: Standard safety glasses are insufficient. The corrosive nature of this amine necessitates a full seal around the eyes (goggles) and protection for the entire face (face shield) against splashes.
-
-
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Gloves are mandatory.
-
Respiratory Protection: For situations with a high risk of aerosol generation or in the event of an engineering control failure, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required. All respirator use must be in accordance with a formal respiratory protection program.
Caption: Diagram 1: PPE Selection Workflow for 3,4-DCPEA
Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][11] The container must be kept tightly closed to prevent absorption of atmospheric CO₂ and moisture.[2][7] It is classified as a combustible liquid, so it should be stored away from sources of ignition.[2]
-
Handling: Always wash hands thoroughly after handling.[7][10] Avoid any direct contact with skin or eyes. An eyewash station and safety shower must be immediately accessible.[5]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
Caption: Diagram 2: Spill Response Decision Tree
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[7] Flush skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and able to swallow, have them rinse their mouth with water and drink a glass of water.[7][13] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Experimental Protocols
The following protocols are examples and should be adapted to specific experimental needs while maintaining the core safety principles.
Protocol: Preparation of a 100 mM Stock Solution in Ethanol
Objective: To safely and accurately prepare a 100 mM stock solution of 3,4-DCPEA.
Materials:
-
This compound (MW: 190.07 g/mol )
-
200-proof Ethanol (Anhydrous)
-
Volumetric flask (Class A) with stopper
-
Analytical balance
-
Glass Pasteur pipette and bulb
-
Beakers and graduated cylinders
-
Appropriate waste containers
Procedure:
-
Pre-Experiment Checklist:
-
Confirm chemical fume hood is operational.
-
Don all required PPE (goggles, face shield, lab coat, nitrile gloves).
-
Ensure spill kit, eyewash, and safety shower are accessible.
-
-
Calculation: Determine the mass of 3,4-DCPEA required. For 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 mol/L * 0.010 L * 190.07 g/mol = 0.1901 g
-
-
Weighing:
-
Place a clean, dry beaker on the analytical balance within the fume hood. Tare the balance.
-
Carefully transfer approximately 0.1901 g of 3,4-DCPEA into the beaker using a clean glass pipette. Record the exact mass.
-
Rationale: Weighing directly into the beaker minimizes transfer loss and potential contamination. Performing this in the hood contains any vapors.
-
-
Dissolution:
-
Add approximately 7 mL of anhydrous ethanol to the beaker containing the 3,4-DCPEA.
-
Gently swirl the beaker to dissolve the compound completely.
-
-
Final Volume Adjustment:
-
Carefully transfer the dissolved solution into a 10 mL Class A volumetric flask.
-
Rinse the beaker with a small amount (1-2 mL) of ethanol and add the rinsing to the volumetric flask. Repeat twice.
-
Rationale: This quantitative transfer ensures all the weighed compound makes it into the final solution, guaranteeing an accurate concentration.
-
Bring the flask to the final 10 mL volume with ethanol, ensuring the bottom of the meniscus is on the calibration mark.
-
-
Mixing and Storage:
-
Stopper the flask and invert it 15-20 times to ensure homogeneity.
-
Transfer the solution to a properly labeled storage bottle (include chemical name, concentration, solvent, date, and your initials).
-
Store the solution in a designated flammable storage cabinet.
-
-
Cleanup:
-
Dispose of all contaminated disposable materials (gloves, pipettes) in the designated solid hazardous waste container.
-
Rinse all glassware with an appropriate solvent and then wash thoroughly.
-
Protocol: Example Synthesis of 3,4-DCPEA
Objective: To synthesize 3,4-DCPEA via the reduction of 3,4-dichlorophenylacetonitrile, as described in the literature.[2]
Caption: Diagram 3: Example Synthesis Workflow
WARNING: This reaction involves lithium aluminum hydride (LiAlH₄), which is extremely reactive with water. This procedure must only be performed by experienced chemists with specific training in handling pyrophoric/water-reactive reagents.
Analytical Methods for Quality Control
Verifying the identity and purity of 3,4-DCPEA is crucial for its use in further applications.
Purity Assessment by Gas Chromatography (GC)
-
Principle: GC separates volatile compounds based on their boiling point and interaction with the stationary phase. Purity is assessed by the relative area of the main peak.
-
Suggested Method:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Sample Preparation: Dilute a small amount of the compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Expected Result: A single major peak. Purity (%) is calculated as (Area of main peak / Total area of all peaks) * 100. The purity of commercially available this compound is typically >97%.[1][2]
-
Identification by Mass Spectrometry (MS)
-
Principle: When coupled with GC (GC-MS), this technique provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Expected Fragmentation: The molecular ion peak (M+) should be visible at m/z 190 (relative to the ¹²C, ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) should be observed, which is a definitive confirmation of a dichloro-substituted compound. Key fragments would likely arise from the benzylic cleavage (loss of the CH₂NH₂ group).
Waste Disposal
-
Chemical Waste: All unused 3,4-DCPEA and solutions containing it must be disposed of as hazardous chemical waste.[14] Collect in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, pipette tips, paper towels, absorbent pads) must be placed in a sealed bag or container labeled as hazardous waste.[7][14]
-
Never dispose of 3,4-DCPEA down the drain or in regular trash.[14] Follow all institutional, local, and federal regulations for hazardous waste disposal.
References
- This compound - LookChem.[Link]
- Standard Operating Procedure: Chlorine - Rutgers University.[Link]
- Chemical Safety Protocols for Labs - Scribd.[Link]
- Phenethylamine, 3,4-dichloro-, hydrochloride - PubChem.[Link]
- School Chemistry Labor
- MATERIAL SAFETY D
- ToxTalks: Phenethylamines - University of Virginia School of Medicine.[Link]
- Material Safety Data Sheet - Phenethylamine - Cole-Parmer.[Link]
- 3,4-Dichloroamphetamine - Wikipedia.[Link]
- Analytical Methods - Japan Environment Agency.[Link]
- Substituted phenethylamine - Wikipedia.[Link]
- Working with Chemicals - Prudent Practices in the Labor
- Chlorination Safety Protocols & PPE - Pipe Testing Services.[Link]
- 3,4-Dichlorophenol - PubChem.[Link]
- Environmental Chemistry Method for Propanil & 3,4-DCA in W
- Analytical Methods - Agency for Toxic Substances and Disease Registry (
- 3,4-Dichloroaniline - PubChem.[Link]
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- 14. cdc.gov [cdc.gov]
Application Note: High-Sensitivity Trace Analysis of Dichlorophenethylamines in Environmental Matrices
Abstract
This document provides a comprehensive guide for the trace-level analysis of dichlorophenethylamines (DCPAs) in various environmental samples, including surface water, wastewater, and soil. Dichlorophenethylamines are emerging contaminants of concern due to their potential psychoactive properties and persistence in the environment. This application note details robust protocols for sample collection, preparation using Solid-Phase Extraction (SPE), and subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). We emphasize strategies to mitigate matrix effects, ensure method validation in accordance with established guidelines, and provide in-depth explanations for procedural choices to ensure data of the highest quality and reliability.
Introduction: The Environmental Significance of Dichlorophenethylamines
Phenethylamines are a class of organic compounds with a wide range of physiological effects. The halogenated derivatives, such as dichlorophenethylamines, are of growing concern as they can enter the environment through various pathways, including industrial discharge and improper disposal of chemical waste. Their potential for bioaccumulation and ecotoxicity necessitates sensitive and reliable analytical methods for their detection at trace levels (ng/L to µg/kg). This guide provides the technical framework for laboratories to establish robust monitoring protocols for these emerging contaminants.
The primary analytical challenge lies in achieving low detection limits in complex matrices like wastewater and soil, which contain numerous interfering substances. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and selectivity[1][2][3]. For certain applications and for confirmatory analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though it often requires a derivatization step to improve the volatility and chromatographic behavior of the polar amine analytes[4][5][6].
Foundational Principles: Sample Handling and Stability
The integrity of trace analysis begins with proper sample collection and preservation. Analyte degradation or contamination can lead to erroneous results.
Sample Collection:
-
Water Samples: Collect samples in amber glass bottles to prevent photodegradation. Pre-rinse bottles with sample water. If residual chlorine is suspected (e.g., in treated wastewater), add a quenching agent like sodium thiosulfate.
-
Soil and Sediment Samples: Use pre-cleaned glass jars with PTFE-lined caps. Collect a representative sample from the area of interest and keep it cool.
Storage and Preservation:
Analyte stability is critical for accurate quantification.[7][8] Upon collection, samples should be transported to the laboratory on ice and stored at ≤4°C. For longer-term storage, freezing at -18°C or lower is recommended.[8] Stability studies should be conducted to determine the maximum allowable storage time for dichlorophenethylamines in the specific matrix under investigation.[7][8]
Workflow for Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a cornerstone of sample preparation for trace organic analysis, allowing for the concentration of analytes and the removal of interfering matrix components.[9][10][11][12] The choice of SPE sorbent is critical and depends on the physicochemical properties of the target analytes. For dichlorophenethylamines, a mixed-mode cation exchange polymer is recommended to leverage both hydrophobic interactions and the basic nature of the amine functional group.
Visualizing the SPE Workflow
Caption: Workflow for Solid-Phase Extraction (SPE) of Dichlorophenethylamines.
Detailed SPE Protocol for Water Samples (1 L)
-
Sorbent Selection: Use a mixed-mode polymeric cation exchange SPE cartridge (e.g., 200 mg, 6 mL).
-
Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.[10]
-
Equilibration: Equilibrate the cartridge with 5 mL of deionized water adjusted to a pH of ~6.
-
Sample Loading: Adjust the water sample pH to ~6 with a suitable buffer. Pass the 1 L sample through the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the dichlorophenethylamines with 2 x 4 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier is crucial to disrupt the ionic interaction and elute the protonated amines.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
Detailed SPE Protocol for Soil Samples (10 g)
-
Extraction: Weigh 10 g of homogenized soil into a centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., acidified methanol or acetonitrile). Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dilution and SPE: Decant the supernatant and dilute it with deionized water to reduce the organic solvent concentration to <5% before proceeding with the SPE protocol for water samples described above.
Analytical Determination: LC-MS/MS and GC-MS Protocols
Primary Method: LC-MS/MS Analysis
LC-MS/MS is the preferred technique for its sensitivity, selectivity, and ability to analyze these compounds without derivatization.[13]
Instrumentation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining the phenethylamine structure.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each dichlorophenethylamine isomer of interest. This involves infusing a standard solution of the analyte and selecting the most abundant and stable fragment ions.
| Analyte (Example) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 2,4-Dichlorophenethylamine | 190.0 | 173.0 | 134.0 | 15 |
| 3,4-Dichlorophenethylamine | 190.0 | 173.0 | 134.0 | 15 |
| Internal Standard (e.g., d4-Phenethylamine) | 126.1 | 95.1 | 68.1 | 12 |
Table 1: Example MRM parameters for dichlorophenethylamines.
Confirmatory Method: GC-MS with Derivatization
GC-MS provides excellent chromatographic resolution and is a valuable confirmatory technique. However, the amine group in phenethylamines can cause peak tailing and adsorption on the GC column.[5][6] Derivatization is therefore highly recommended.[4][14][15]
Caption: Workflow for Derivatization prior to GC-MS Analysis.
Derivatization Protocol (Trifluoroacetylation):
-
To the dried residue from the SPE eluate, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Conditions:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400 or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Method Validation and Quality Control: Ensuring Trustworthy Data
Method validation is essential to demonstrate that the analytical protocol is fit for its intended purpose.[16][17][18][19] Key validation parameters should be assessed for each matrix type.
| Parameter | Acceptance Criteria | Purpose |
| Linearity | R² > 0.995 | Demonstrates a proportional response to concentration. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration that can be accurately quantified. |
| Accuracy (Recovery) | 70-130% | Measures the agreement between the measured and true value. |
| Precision (RSD) | < 15% | Measures the closeness of repeated measurements. |
| Matrix Effect | 80-120% | Assesses the impact of co-eluting substances on analyte signal.[1][20][21] |
Table 2: Typical validation parameters and acceptance criteria for environmental trace analysis.
Addressing Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a significant challenge in LC-MS/MS.[1][2][21] To compensate for these effects:
-
Use of Stable Isotope-Labeled Internal Standards: This is the most effective approach as the internal standard co-elutes with the analyte and experiences similar matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in extracts of a blank matrix to mimic the effect seen in real samples.
-
Standard Addition: A robust but labor-intensive method where known amounts of standard are added to the sample aliquots.[22]
Summary of Performance Data (Hypothetical)
The following table summarizes the expected performance of the LC-MS/MS method for the analysis of dichlorophenethylamines in different environmental matrices.
| Matrix | Analyte | LOQ (ng/L or µg/kg) | Average Recovery (%) | Precision (%RSD) |
| Surface Water | 2,4-DCPA | 0.5 | 95 | 8 |
| 3,4-DCPA | 0.5 | 98 | 7 | |
| Wastewater Effluent | 2,4-DCPA | 2.0 | 88 | 12 |
| 3,4-DCPA | 2.0 | 91 | 11 | |
| Soil | 2,4-DCPA | 1.0 | 85 | 14 |
| 3,4-DCPA | 1.0 | 82 | 13 |
Table 3: Expected method performance characteristics for dichlorophenethylamine (DCPA) analysis.
Conclusion
This application note provides a validated and robust framework for the trace analysis of dichlorophenethylamines in complex environmental samples. By combining efficient Solid-Phase Extraction with sensitive LC-MS/MS or confirmatory GC-MS analysis, laboratories can achieve the low detection limits required for environmental monitoring. Adherence to the detailed protocols for sample handling, preparation, and analysis, along with a thorough understanding of method validation and the mitigation of matrix effects, will ensure the generation of high-quality, defensible data. This is crucial for assessing the environmental fate and potential risks associated with this class of emerging contaminants.
References
- Borecka, M., et al. (n.d.). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate.
- Al-Tannak, N. F., & Tse, F. L. S. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Corporation.
- Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu Corporation.
- Mei, H., et al. (2014). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- Leiviskä, T., et al. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate.
- Hernández, F., et al. (n.d.). Efficient validation strategies in environmental analytical chemistry: A focus on organic micropollutants in water samples. e-Repositori UPF.
- Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
- Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Reviews.
- ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate.
- Shepard, J. R., & Feyerherm, H. (2012). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Redalyc. (2018). Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS. Redalyc.
- ResearchGate. (2023). (PDF) Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. ResearchGate.
- Wanjala, P. O., et al. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. ACS Omega.
- PubMed. (n.d.). Determination of substituted diphenylamines in environmental samples. PubMed.
- EPA. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). EPA.
- Wang, A., et al. (2024). Trace analysis of 47 psychotropic medications in environmental samples by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). PubMed.
- Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube.
- Al-Busaidi, M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH.
- ResearchGate. (n.d.). Considerations for Stability of Environmental Samples in Storage for Long-Term Studies. ResearchGate.
- Polymer Chemistry Characterization Lab. (n.d.). Sample preparation: DLS. Polymer Chemistry Characterization Lab.
- Orooji, N., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment.
- Canada Commons. (n.d.). Storage Stability of Chemicals in Environmental Samples: A Review. Canada Commons.
- PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed.
- PubMed Central. (n.d.). Recent advances in analysis of trace elements in environmental samples by X-ray based techniques (IUPAC Technical Report). PubMed Central.
- Kanchanamayoon, W. (2015). Sample Preparation Methods for the Determination of Chlorination Disinfection Byproducts in Water Samples. ResearchGate.
- Agilent Technologies. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. Agilent.
- Lestari, F., & Hassen, T. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. PMC - NIH.
- Hsieh, C. C., & Huang, H. L. (2006). Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags. Aerosol and Air Quality Research.
- MDPI. (n.d.). Analysis of Residues in Environmental Samples. MDPI.
- Semantic Scholar. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Semantic Scholar.
- MARLAP Manual. (n.d.). Volume II: Chapter 12, Laboratory Sample Preparation. MARLAP Manual.
- Universiti Kebangsaan Malaysia. (2013). TANDEM SOLID PHASE EXTRACTION FOR THE DETERMINATION OF PHARMACEUTICALS IN WASTEWATER. Universiti Kebangsaan Malaysia.
- Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent.
- California Department of Food and Agriculture. (2022). Determination of 53 Pesticides in Groundwater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography Tandem Mass Spectrometry (GC/MS/MS). California Department of Food and Agriculture.
- NIH. (n.d.). Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix. NIH.
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- 5. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 22. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Enantioselective Synthesis of Substituted Phenethylamines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Phenethylamines
Substituted phenethylamines are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and biologically active compounds.[1][2] Their physiological effects are profoundly influenced by their stereochemistry, with different enantiomers often exhibiting distinct pharmacological activities and metabolic profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of these chiral amines is of paramount importance in drug discovery and development. This guide provides an in-depth exploration of key modern synthetic strategies, complete with detailed protocols and the scientific rationale behind the experimental choices.
I. Asymmetric Hydrogenation of Enamides: A Powerful Route to Chiral Amides and Amines
Asymmetric hydrogenation of prochiral enamides stands as one of the most effective and widely used methods for the synthesis of enantioenriched amines.[3][4] This approach offers high enantioselectivities and yields, making it a preferred strategy in both academic and industrial settings. Rhodium complexes with chiral diphosphine ligands are the most prominent catalysts for this transformation.[3][5]
Scientific Rationale
The enantioselectivity of the rhodium-catalyzed hydrogenation of enamides is dictated by the formation of a chiral catalyst-substrate complex. The chiral ligand creates a specific three-dimensional environment around the rhodium center, forcing the enamide substrate to coordinate in a preferred orientation. The subsequent oxidative addition of hydrogen and migratory insertion steps proceed with high facial selectivity, leading to the formation of one enantiomer of the product in excess. The choice of ligand is critical, as its structure directly influences the steric and electronic properties of the catalyst, and thus the enantiomeric outcome of the reaction.[3][5]
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dichlorophenethylamine
Welcome to the technical support center for the synthesis of 3,4-Dichlorophenethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity. Here, we will explore the common synthetic routes, address potential challenges, and offer field-proven insights to ensure the success of your experiments.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its successful and high-yield synthesis is crucial for the efficient production of these target molecules. This guide will focus on two primary and widely utilized synthetic pathways: the reduction of 3,4-dichlorophenylacetonitrile and the Henry reaction of 3,4-dichlorobenzaldehyde followed by reduction. We will delve into the intricacies of each step, providing a robust framework for troubleshooting and optimization.
Route 1: Reduction of 3,4-Dichlorophenylacetonitrile
This is a direct and often efficient method for the synthesis of this compound. The primary transformation involves the reduction of the nitrile functional group to a primary amine.
Visualizing the Pathway: Nitrile Reduction
Caption: Synthetic route from 3,4-Dichlorophenylacetonitrile.
Frequently Asked Questions (FAQs): Nitrile Reduction
Q1: What are the most common reducing agents for this transformation, and what are their pros and cons?
A1: The choice of reducing agent is critical and depends on the scale of your reaction and available equipment.
| Reducing Agent | Pros | Cons |
| Lithium Aluminum Hydride (LAH) | Highly reactive and effective for complete nitrile reduction.[1] | Pyrophoric, requires strictly anhydrous conditions, and the workup can be challenging.[2] Not ideal for large-scale synthesis due to safety concerns. |
| Raney Nickel with H₂ | More amenable to larger scale reactions, generally safer than LAH, and effective for nitrile reduction. | Requires a hydrogen source and specialized hydrogenation equipment. The catalyst can be pyrophoric and may require careful handling. Catalyst poisoning is a potential issue. |
| Palladium on Carbon (Pd/C) with H₂ | A common hydrogenation catalyst, often used for various reductions. | Can sometimes be less effective for nitrile reduction compared to Raney Nickel and may require higher pressures or temperatures. |
Q2: My LAH reduction of 3,4-Dichlorophenylacetonitrile is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete LAH reduction:
-
Poor LAH Quality: Lithium aluminum hydride is highly reactive and can degrade upon exposure to moisture. Using an old or improperly stored bottle of LAH can lead to reduced activity. It is recommended to use a fresh, unopened container or to titrate the LAH to determine its active hydride content.[3]
-
Insufficient LAH: Ensure you are using a sufficient molar excess of LAH. A common starting point is 1.5 to 2 equivalents of LAH per equivalent of nitrile.[4]
-
Reaction Temperature: While many LAH reductions proceed at room temperature, some substrates require heating to go to completion. Gentle reflux in an appropriate solvent like THF may be necessary.[3]
-
Inadequate Anhydrous Conditions: The presence of even trace amounts of water will quench the LAH, reducing its effective concentration. Ensure all glassware is oven-dried and the solvent is anhydrous.
Q3: The workup of my LAH reaction is forming a gelatinous precipitate that is difficult to filter. How can I improve this?
A3: This is a very common issue with LAH workups. The formation of aluminum salts can lead to emulsions or difficult-to-filter solids. A widely used and effective method is the Fieser workup:[5]
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add the following (for a reaction with 'x' grams of LAH):
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir vigorously. This should result in a granular precipitate that is much easier to filter.
-
Filter the mixture through a pad of Celite®.
Troubleshooting Guide: Nitrile Reduction
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | See FAQ Q2. Consider increasing reaction time or temperature. |
| Difficult workup leading to product loss. | Employ the Fieser workup method described in FAQ Q3. | |
| Presence of Starting Material in Product | Incomplete reaction. | Re-subject the crude product to the reaction conditions or consider a more potent reducing agent or harsher conditions. |
| Formation of Side Products | Over-reduction of the aromatic ring (less common with LAH). | Use milder reducing agents if possible. |
| Reaction with impurities in the starting material. | Ensure the purity of the 3,4-Dichlorophenylacetonitrile before the reduction. |
Route 2: Henry Reaction and Subsequent Reduction
This two-step route offers an alternative approach, particularly if 3,4-Dichlorobenzaldehyde is a more readily available starting material. The process involves a base-catalyzed condensation followed by the reduction of a nitroalkene intermediate.
Visualizing the Pathway: Henry Reaction and Reduction
Caption: Two-step synthesis via the Henry reaction.
Frequently Asked Questions (FAQs): Henry Reaction and Reduction
Q1: What are the optimal conditions for the Henry reaction between 3,4-Dichlorobenzaldehyde and nitromethane?
A1: The Henry reaction is base-catalyzed, and the choice of base and solvent can significantly impact the yield and reaction time.[6][7]
-
Catalyst: Primary amines, such as benzylamine or cyclohexylamine, are effective catalysts.[8][9] Imidazole can also be used as a mild Lewis base catalyst.[10]
-
Solvent: Glacial acetic acid is a common solvent for this reaction, often with a dehydrating agent to drive the reaction towards the nitrostyrene product. Alcohols like isopropanol can also be used.
-
Temperature: The reaction is often heated to facilitate the dehydration of the intermediate nitroalkanol to the desired nitrostyrene.[8]
Q2: I am observing low yields in my Henry reaction. What could be the problem?
A2: Low yields in the Henry reaction can often be attributed to:
-
Suboptimal Catalyst or Solvent: Experiment with different base catalysts and solvent systems to find the most effective combination for your specific substrate.
-
Presence of Water: The initial condensation is reversible, and the presence of water can inhibit the reaction. Using a dehydrating agent or a solvent that allows for azeotropic removal of water can improve yields.
-
Reaction Temperature: If the temperature is too low, the dehydration of the intermediate nitroalkanol may be incomplete. Conversely, excessively high temperatures can lead to polymerization or other side reactions.[11]
Q3: My catalytic hydrogenation of 3,4-dichloro-β-nitrostyrene is not proceeding to completion. What should I check?
A3: Catalytic hydrogenation can be sensitive to several factors:
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur compounds and some nitrogen-containing heterocycles are common catalyst poisons. Ensure your starting material and solvents are of high purity.
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling. It is always a good practice to use a fresh batch of catalyst.
-
Insufficient Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, some substrates may require higher pressures. Using a Parr hydrogenator can significantly improve reaction rates.
-
Poor Agitation: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, thereby limiting the reaction rate.
Troubleshooting Guide: Henry Reaction and Reduction
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Nitrostyrene | Incomplete reaction. | Optimize catalyst, solvent, and temperature (see FAQ Q1 & Q2). |
| Formation of the intermediate nitroalkanol. | Ensure conditions are sufficient for dehydration (e.g., heating, dehydrating agent). | |
| Low Yield of Final Amine | Incomplete hydrogenation. | See FAQ Q3. Consider increasing hydrogen pressure, catalyst loading, or reaction time. |
| Catalyst poisoning. | Use purified starting materials and high-purity solvents. | |
| Presence of Nitroalkene in Final Product | Incomplete reduction. | Re-subject the crude product to hydrogenation conditions. |
| Formation of Oligomeric/Polymeric Byproducts | Uncontrolled side reactions during the Henry reaction or hydrogenation. | Optimize reaction temperature and concentration.[11] |
Purification of this compound
Regardless of the synthetic route, proper purification of the final product is essential to obtain a high-purity compound.
Frequently Asked Questions (FAQs): Purification
Q1: What is the most effective method for purifying crude this compound?
A1: A combination of techniques is often employed for optimal purification:
-
Acid-Base Extraction: This is a highly effective method for separating the basic this compound from neutral or acidic impurities.[10] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[6]
-
Distillation: this compound is a liquid at room temperature with a boiling point of 280 °C at atmospheric pressure and 157-158 °C at 16 mmHg. Vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Column Chromatography: If distillation and acid-base extraction are insufficient to remove certain impurities, silica gel column chromatography can be used. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the acidic silica gel.[4][5]
Q2: What are the likely impurities I might encounter, and how can I remove them?
A2: The impurities will depend on the synthetic route:
-
From Nitrile Reduction:
-
Unreacted 3,4-Dichlorophenylacetonitrile: Can be removed by acid-base extraction, as the nitrile is not basic.
-
Hydrolysis products: Depending on the workup, some hydrolysis of the nitrile to the corresponding carboxylic acid or amide might occur. These can also be removed by acid-base extraction.
-
-
From Henry Reaction and Reduction:
-
Unreacted 3,4-Dichlorobenzaldehyde: Can be removed by a wash with a sodium bisulfite solution or by acid-base extraction.
-
Unreacted 3,4-Dichloro-β-nitrostyrene: Can be removed by column chromatography.
-
Partially reduced intermediates (e.g., oxime): May require further reduction or can be separated by chromatography.
-
Q3: Is it possible to purify this compound by recrystallization?
A3: As this compound is a liquid at room temperature, it cannot be purified by recrystallization in its freebase form. However, it can be converted to its hydrochloride salt, which is a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). This is also a convenient way to store and handle the compound, as the freebase can absorb CO₂ from the air.
Experimental Protocols
Protocol 1: LAH Reduction of 3,4-Dichlorophenylacetonitrile
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 3,4-dichlorophenylacetonitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (1 volume relative to LAH weight), 15% aqueous NaOH (1.5 volumes relative to LAH weight), and finally water (3 volumes relative to LAH weight).[4]
-
Stir the resulting suspension vigorously for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Henry Reaction of 3,4-Dichlorobenzaldehyde and Nitromethane
-
To a solution of 3,4-dichlorobenzaldehyde (1.0 eq.) and nitromethane (5.0 eq.) in glacial acetic acid, add a catalytic amount of a primary amine (e.g., benzylamine, 0.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Collect the precipitated 3,4-dichloro-β-nitrostyrene by filtration, wash with water, and dry.
-
The crude nitrostyrene can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Catalytic Hydrogenation of 3,4-Dichloro-β-nitrostyrene
-
Dissolve 3,4-dichloro-β-nitrostyrene (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of the substrate).[11]
-
Place the reaction mixture in a hydrogenation apparatus, evacuate the air, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product using acid-base extraction followed by distillation or column chromatography.
References
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
- Taylor & Francis Online. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst.
- Chemistry Steps. (n.d.). Acid-Base Extraction.
- Scribd. (n.d.). LAH Reduction of Nitriles to Amines.
- A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.).
- Wikipedia. (n.d.). Henry reaction.
- Scientific Research Publishing. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
- PubChem. (n.d.). Phenethylamine, 3,4-dichloro-, hydrochloride.
- ResearchGate. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- ResearchGate. (2007). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel.
- Royal Society of Chemistry. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
- Semantic Scholar. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds.
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
- YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4.
- LookChem. (n.d.). This compound.
- Scribd. (n.d.). Beta-Nitrostyrene Synthesis - Reference Collection.
- ResearchGate. (n.d.). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415).
- Organic Syntheses. (n.d.). Nitrostyrene.
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
- Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst.
- Reddit. (2023). Hydrogenation troubleshooting.
- YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH).
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- PubChem. (n.d.). 2,4-Dichlorophenethylamine.
- Pearson. (2024). Give the expected products of lithium aluminum hydride reduction ....
- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- PubChem. (n.d.). Phenethylamine, 3,4-dichloro-, hydrochloride.
- Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. This compound 97 21581-45-3 [sigmaaldrich.com]
- 9. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Phenethylamine, 3,4-dichloro-, hydrochloride | C8H10Cl3N | CID 217957 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: LiAlH₄ Reduction of Dichlorophenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the lithium aluminum hydride (LiAlH₄) reduction of dichlorophenylacetonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for scientists and researchers working with this specific transformation. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the LiAlH₄ reduction of dichlorophenylacetonitrile.
Q1: What is the expected product of the LiAlH₄ reduction of dichlorophenylacetonitrile?
The primary and desired product of this reaction is 2-(2,4-dichlorophenyl)ethan-1-amine. The reaction involves the reduction of the nitrile functional group to a primary amine.
Q2: What are the most common byproducts I might encounter in this reaction?
The most frequently observed byproducts include:
-
Dehalogenated products: Reduction of one or both of the chlorine atoms on the phenyl ring to yield 2-(chlorophenyl)ethanamine or 2-phenylethanamine.
-
Incompletely reduced intermediates: Small amounts of the corresponding imine may remain if the reaction does not go to completion.
-
Secondary and tertiary amines: While less common with LiAlH₄ compared to catalytic hydrogenation, these can form through side reactions.[1]
Q3: My reaction is sluggish or incomplete. What are the likely causes?
Several factors can contribute to an incomplete or slow reaction:
-
Poor quality of LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture. Using old or improperly stored reagent is a common cause of failure.
-
Insufficient reagent: An inadequate molar excess of LiAlH₄ may not be enough to drive the reaction to completion.
-
Low reaction temperature: While the reaction is typically initiated at 0°C for safety, it may require warming to room temperature or even gentle reflux to proceed at a reasonable rate.
-
Poor solvent quality: The use of wet or impure solvents (like THF or diethyl ether) can quench the LiAlH₄.
Q4: I am observing significant amounts of dehalogenated byproducts. How can I minimize this?
Dehalogenation is a known side reaction with powerful reducing agents like LiAlH₄, especially with aryl halides. To minimize this:
-
Control the reaction temperature: Lowering the reaction temperature can sometimes disfavor the slower dehalogenation reaction.
-
Use a milder reducing agent: If dehalogenation is a persistent issue, consider alternative reducing agents such as borane-tetrahydrofuran complex (BH₃·THF).
-
Careful control of reaction time: Over-reduction can be minimized by monitoring the reaction closely and quenching it as soon as the starting material is consumed.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to challenges you might face during the LiAlH₄ reduction of dichlorophenylacetonitrile.
Problem 1: Low Yield of the Desired Primary Amine
A low yield of 2-(2,4-dichlorophenyl)ethan-1-amine is a common issue that can stem from several sources.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Degraded LiAlH₄ | LiAlH₄ is extremely sensitive to moisture and can lose its reactivity over time. | Always use freshly opened or properly stored LiAlH₄. Consider titrating a small sample to determine its active hydride content before use. |
| Inadequate Stoichiometry | The reduction of a nitrile to a primary amine requires two equivalents of hydride. An insufficient excess of LiAlH₄ will result in incomplete reaction. | A molar excess of 1.5 to 2.0 equivalents of LiAlH₄ is typically recommended for nitrile reductions. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. | After the initial exothermic reaction is controlled at 0°C, allow the reaction to warm to room temperature. Gentle heating (reflux in THF) may be necessary for complete conversion, but this can also increase dehalogenation. |
| Problematic Work-up | The aluminum salts formed during the work-up can sometimes trap the amine product, leading to lower isolated yields. | A carefully executed Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is crucial for generating a granular, easily filterable precipitate of aluminum salts. |
Experimental Protocol: Optimizing the Fieser Work-up
A proper work-up is critical for isolating the amine product in high yield.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'x' mL of water. (where 'x' is the mass in grams of LiAlH₄ used).
-
Add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes. A granular white precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Problem 2: Significant Formation of Dehalogenated Byproducts
The presence of electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring, generally facilitates the reduction of the nitrile group. However, these halogen atoms themselves can be susceptible to reduction by the potent LiAlH₄.
Causality and Mitigation Strategies:
The reduction of aryl halides by LiAlH₄ is thought to proceed via a nucleophilic aromatic substitution-like mechanism, where a hydride ion attacks the aromatic ring. This process is generally slower than the reduction of the nitrile.
-
Temperature Control is Key: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is the most effective way to minimize dehalogenation. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid prolonged heating or reflux if possible.
-
Inverse Addition: Adding the LiAlH₄ solution slowly to the solution of dichlorophenylacetonitrile (inverse addition) can sometimes help to minimize side reactions by keeping the concentration of the reducing agent low at any given time.
-
Alternative Reducing Agents: If dehalogenation remains a significant issue, switching to a milder reducing agent is a viable strategy. Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are excellent alternatives for reducing nitriles to primary amines and are less likely to reduce aryl chlorides.
Workflow for Minimizing Dehalogenation:
Caption: A stepwise approach to mitigating dehalogenation byproducts.
Problem 3: Formation of Secondary Amine Byproducts
While more prevalent in catalytic hydrogenation, the formation of secondary amines is a potential side reaction in LiAlH₄ reductions of nitriles.
Mechanism of Formation and Prevention:
The intermediate imine formed during the reduction can potentially react with the final primary amine product to form a new imine, which is then further reduced to a secondary amine.
Reaction Pathway for Secondary Amine Formation:
Caption: Pathway for the formation of secondary amine byproducts.
Preventative Measures:
-
Maintain a Sufficient Excess of LiAlH₄: Ensuring that the intermediate imine is rapidly reduced to the primary amine minimizes its concentration and the likelihood of it reacting with the product.
-
Control Reaction Conditions: Running the reaction at a concentration that disfavors bimolecular reactions between the imine and the amine product can be beneficial.
References
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
- Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit.
- Reduction of Imines and Nitriles with LiAlH4. (2023, August 29). YouTube.
- Byproducts of LiAlH4 reduction of amides. (2017, August 26). Chemistry Stack Exchange.
- Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
- Reduction of nitriles. (n.d.). Chemguide.
- How to prevent secondary amine formation in nitrile reduction? (2019, April 8). ResearchGate.
- How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017, December 14). ResearchGate.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University.
- Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry.
- 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts.
- Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (1949). Journal of the American Chemical Society.
- A Generic Approach for the Catalytic Reduction of Nitriles. (2025, August 6). ResearchGate.
- Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps.
- LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. (2011, November 11). Master Organic Chemistry.
- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube.
- 19.3. Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning.
- What are the groups that LiAlH4 can and cannot reduce? (2016, October 3). Quora.
- Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). (2023, January). ResearchGate.
- ChemInform Abstract: Reaction of InCl 3 with Various Reducing Agents: InCl 3 -NaBH 4 -Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. (2025, August 10). ResearchGate.
- Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). (2023). Reaction Chemistry & Engineering.
- Facile synthesis of glycol metabolites of phenethylamine drugs. (1986, June). PubMed.
- Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate.
- Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (n.d.). ResearchGate.
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). PubMed.
- β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. (n.d.). PMC.
- CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). Google Patents.
- Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. (2014, November 7). PubMed.
- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.). Google Patents.
- WO2010100520A1 - A process for preparation of phenethylamine derivative. (n.d.). Google Patents.
- Case series of 2,4-D poisoning in Tikur Anbessa Teaching Hospital. (2010, July). PubMed.
- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020, April 22). PubMed.
Sources
purification of 3,4-Dichlorophenethylamine from crude reaction mixture
Welcome to the technical support center for the purification of 3,4-Dichlorophenethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of purifying crude this compound from a reaction mixture. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield.
I. Understanding the Compound: Key Physicochemical Properties
Before diving into purification, a thorough understanding of this compound's properties is crucial for selecting the appropriate strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [1] |
| Molecular Weight | 190.07 g/mol | [2][3] |
| Appearance | Clear colorless to light yellow liquid | [4] |
| Boiling Point | 280 °C (lit.) | [2][3] |
| 157-158 °C / 16 mmHg (lit.) | [3] | |
| Density | 1.268 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.567 (lit.) | [2][3] |
| Solubility | Generally soluble in organic solvents. | [5] |
| pKa | 9.30 ± 0.10 (Predicted) | [4] |
A notable characteristic is its high boiling point at atmospheric pressure, which suggests that vacuum distillation is a more suitable method to prevent decomposition.[3] Additionally, as a primary amine, it is basic and can form salts with acids, a property that can be exploited for purification via acid-base extraction. The compound can also absorb carbon dioxide from the air, which may lead to the formation of carbonate salts as an impurity.[2][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Extraction
-
Question: I've performed a standard acid-base extraction of my crude reaction mixture, but the yield of this compound is significantly lower than expected. What could be the cause?
-
Answer: Low recovery after an acid-base extraction can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Protonation/Deprotonation: The efficiency of the extraction relies on the complete conversion of the amine to its salt form and vice-versa.
-
Acidification Step: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. Use a pH meter or pH paper to verify. A common mistake is not adding enough acid, especially if the crude mixture contains other basic impurities that consume the acid.
-
Basification Step: Conversely, when liberating the free amine, ensure the aqueous layer is sufficiently basic (pH > 12). Incomplete basification will leave a portion of your product in the aqueous layer as the salt.
-
-
Emulsion Formation: Emulsions are common when dealing with mixtures containing both organic and aqueous phases, especially with amines. This can trap your product at the interface.
-
To Break Emulsions: Try adding a saturated brine solution, gently swirling the separatory funnel instead of vigorous shaking, or filtering the emulsion through a pad of Celite.
-
-
Solubility of the Amine Salt: While the hydrochloride salt of phenethylamines is generally water-soluble, excessive washing of the acidic aqueous layer with an organic solvent might lead to some loss of the product.[6] Minimize the volume and number of these washes.
-
Issue 2: Product "Oiling Out" During Recrystallization
-
Question: I'm attempting to recrystallize my this compound, but it's separating as an oil instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" is a common problem in crystallization and occurs when the solute comes out of the solution at a temperature above its melting point or when the concentration of the solute is too high.[7] For this compound, which is a liquid at room temperature, this typically refers to the separation of the liquid amine from the solvent. To induce crystallization, you would generally be working with a salt form of the amine, such as the hydrochloride salt.
If your amine salt is oiling out, consider the following:
-
Reheat and Add More Solvent: The most straightforward solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent to decrease the saturation.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can promote oiling.[7]
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 3: Impurities Co-distilling with the Product
-
Question: During vacuum distillation, I'm observing that some impurities are distilling over with my this compound, resulting in a pure but not high-purity product. How can I improve the separation?
-
Answer: Co-distillation of impurities with similar boiling points is a common challenge.[8] Here are some strategies to enhance the purity of your distillate:
-
Fractional Distillation: If your distillation setup allows, use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This will provide multiple theoretical plates for a more efficient separation of components with close boiling points.
-
Optimize Vacuum and Temperature: A deeper vacuum will lower the boiling points of all components. Carefully control the heating mantle temperature to maintain a slow and steady distillation rate. A rapid distillation will decrease the separation efficiency.
-
Pre-distillation Purification: Consider a preliminary purification step before distillation. For example, an acid-base extraction can remove acidic or basic impurities that might otherwise co-distill. A simple filtration can remove any solid impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude this compound reaction mixture?
A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the reduction of 3,4-dichlorophenylacetonitrile.[2] Potential impurities could include:
-
Unreacted Starting Material: 3,4-dichlorophenylacetonitrile.
-
Side-Reaction Products: Depending on the reducing agent and reaction conditions, side reactions can occur.[9] For example, with a strong reducing agent like LiAlH₄, over-reduction is a possibility, though less likely for this specific transformation. Incomplete reduction could also be a source of impurities.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reagents used.
-
Products of Air Exposure: As an amine, this compound can react with atmospheric CO₂ to form the corresponding carbamate or carbonate salt.[2]
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of techniques is often ideal for a comprehensive purity assessment:[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the amine functional group and the overall structure, and for identifying certain impurities if their spectra are distinct.
Q3: Is it better to purify this compound as the free base or as a salt?
A3: The choice depends on the purification method:
-
For Distillation: The free base is preferred as it is a liquid and has a defined boiling point. Amine salts are generally non-volatile and would decompose at high temperatures.
-
For Recrystallization: The salt form (e.g., hydrochloride) is typically used.[14][15] Salts are often crystalline solids with well-defined solubility profiles, making them more amenable to recrystallization than the free base, which is a liquid.
-
For Chromatography: The free base is usually purified by column chromatography on silica gel. However, amines can sometimes streak on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid. The this compound will move into the aqueous phase as the hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the acidic aqueous extracts and wash with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous solution in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is greater than 12. The this compound will deprotonate and separate as an oily layer.
-
Back Extraction: Extract the liberated free base back into an organic solvent (e.g., diethyl ether, dichloromethane). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and those with significantly different boiling points.
-
Setup: Assemble a vacuum distillation apparatus. It is advisable to use a short path distillation apparatus for small quantities to minimize losses.
-
Charging the Flask: Add the crude or partially purified this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 157-158 °C at 16 mmHg).[3] It is good practice to collect a forerun fraction, the main product fraction, and a tail fraction.
-
Analysis: Analyze the collected fractions for purity to determine which to combine.
V. Visualizing the Workflow
A logical approach to purification is essential. The following diagram outlines a general decision-making workflow for purifying crude this compound.
Caption: A decision tree for the purification of this compound.
VI. References
-
Reddit. (2022). Recrystallization of Phenylethylamine/PEA. [Link]
-
YouTube. (2020). Crystallization of phenethylamine HCl from water. [Link]
-
ACS Publications. (n.d.). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment. Journal of Chemical Education. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Designer-drug.com. (n.d.). Synthesis and resolution of alpha-phenylethylamine. [Link]
-
PubMed. (n.d.). Chromatographic and electrophoretic methods for the analysis of phenethylamine [corrected] alkaloids in Citrus aurantium. [Link]
-
PubMed. (1975). Thin-layer Chromatography of 3,4-methylenedioxyamphetamine, 3,4-methylenedioxymethamphetamine and Other Phenethylamine Derivatives. [Link]
-
Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. [Link]
-
PubChem. (n.d.). Phenethylamine, 3,4-dichloro-, hydrochloride. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). [Link]
-
NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
-
Organic Syntheses. (n.d.). Biphenyl, 3,4-dichloro. [Link]
-
OPUS. (2025). Analytical Methods. [Link]
-
PubChem. (n.d.). 2,4-Dichlorophenethylamine. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
NIH. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. [Link]
-
Google Patents. (n.d.). US4152219A - Separation of ethylamines.
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
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- 5. physchemres.org [physchemres.org]
- 6. Phenethylamine, 3,4-dichloro-, hydrochloride | C8H10Cl3N | CID 217957 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 15. Synthesis and resolution of alpha-phenylethylamine [designer-drug.com]
troubleshooting low yield in phenethylamine synthesis
Technical Support Center: Phenethylamine Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in phenethylamine synthesis. Phenethylamines are a critical structural motif in numerous bioactive compounds, from neurotransmitters to pharmaceuticals, making their efficient synthesis paramount.[1] This document provides a structured, in-depth troubleshooting framework, moving beyond simple procedural lists to explain the underlying chemical principles governing success and failure in these syntheses.
Section 1: Foundational Issues - Pre-Reaction Checklist
Low yield is often traced back to foundational issues before the reaction even begins. Addressing these variables proactively can prevent significant downstream complications.
Q1: My yield is consistently low, even with established protocols. Where should I start my investigation?
A1: Begin with a rigorous assessment of your starting materials and reaction setup. Purity and stoichiometry are non-negotiable.
-
Reagent Purity:
-
Carbonyl Compound (Aldehyde/Ketone): Aldehydes are notoriously prone to oxidation to carboxylic acids upon storage. An older bottle of benzaldehyde, for instance, will contain benzoic acid, which will not participate in the reaction and can interfere with the pH. Verify purity via NMR or GC-MS before use.
-
Amine Source: If using an amine salt (e.g., ammonium chloride or a hydrochloride salt), it must be converted to the freebase amine prior to reaction, or an appropriate amount of base must be added to the reaction mixture.[2]
-
Reducing Agent: Borohydride reagents, particularly sodium triacetoxyborohydride (STAB), are moisture-sensitive.[3] Using a previously opened bottle that has been exposed to atmospheric moisture will result in a partially hydrolyzed, less effective reagent, leading to incomplete reduction.
-
-
Solvent Quality: Ensure you are using anhydrous (dry) solvents, especially for moisture-sensitive reagents like STAB. The presence of water can hydrolyze the imine intermediate back to the starting materials and decompose the reducing agent.
-
Inert Atmosphere: While not always strictly necessary for all reductive aminations, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation of sensitive aldehydes and degradation of certain reagents.
Section 2: The Core Reaction - Reductive Amination Troubleshooting
Reductive amination is the most common and versatile method for synthesizing phenethylamines.[4][5][6] The process occurs in two main stages: the formation of an imine or iminium ion, followed by its reduction. Low yield is typically a failure in one or both of these stages.
Subsection 2.1: The Imine/Iminium Formation Equilibrium
Q2: How can I be sure the imine intermediate is forming efficiently? I suspect this is my primary issue.
A2: Imine formation is a reversible equilibrium. To drive the reaction forward and maximize the concentration of the imine intermediate, you must control two key factors: pH and water removal.
-
pH Control is Critical: The reaction requires a mildly acidic environment (typically pH 4-5).[7][8]
-
Why? The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.
-
Too Acidic (pH < 4): If the solution is too acidic, the amine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[7]
-
Too Basic (pH > 7): If the solution is too basic, the carbonyl will not be sufficiently activated by protonation, and the rate of imine formation will be impractically slow.
-
Practical Tip: A common and effective method is to add a catalytic amount of acetic acid to the reaction mixture.[9]
-
-
Water Removal: The formation of an imine from a carbonyl and an amine releases one equivalent of water. According to Le Châtelier's principle, removing this water will shift the equilibrium towards the product (the imine). This can be achieved by:
-
Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture.
-
Azeotropic Distillation: For larger-scale reactions, using a Dean-Stark apparatus with a solvent like toluene can be effective.
-
Q3: Can I monitor imine formation before proceeding with the reduction?
A3: Yes, and it is highly recommended if you are developing a new procedure or troubleshooting an existing one. Pre-forming the imine and confirming its presence before adding the reducing agent can significantly simplify troubleshooting.[3][10] You can monitor the reaction by:
-
TLC: Look for the consumption of the starting aldehyde/ketone and the appearance of a new spot for the imine.
-
¹H NMR: The aldehyde proton has a characteristic shift (~9-10 ppm). Its disappearance and the appearance of the imine proton signal (~8-9 ppm) are clear indicators of reaction progress.
Subsection 2.2: The Reduction Step
Q4: I see my starting material being consumed, but my final yield is still poor. I often find unreacted imine or alcohol byproducts. What's wrong with my reduction?
A4: This points directly to the choice and handling of your reducing agent. The key is to use a reagent that is selective for the imine/iminium ion over the starting carbonyl compound.
-
Choosing the Right Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a powerful and inexpensive reducing agent, but it can readily reduce the starting aldehyde or ketone to an alcohol, competing with the desired reaction.[3][7][10] It is best used in a two-step process where the imine is formed first, and then NaBH₄ is added.[3][7]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a "smarter" choice for one-pot reactions. It is a weaker reducing agent than NaBH₄ and is selective for the protonated imine (the iminium ion) over the neutral carbonyl at mildly acidic pH.[7][11][12] This allows it to coexist with the starting materials without causing significant premature reduction. However, its high toxicity (liberates HCN gas in strong acid) is a major drawback.[4][11]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is often the reagent of choice for modern reductive aminations.[4] It combines the selectivity of NaBH₃CN with lower toxicity, making it safer to handle.[4] It is particularly effective for a wide range of substrates but is sensitive to moisture.[3]
-
| Reducing Agent | Selectivity | Optimal pH | Common Solvents | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Low (Reduces C=O and C=N) | Neutral to Basic | MeOH, EtOH | Inexpensive, powerful | Lacks selectivity, best for two-step process[3][4][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (Reduces C=N over C=O) | Mildly Acidic (4-6) | MeOH, THF | Excellent for one-pot reactions[7][11] | Highly toxic (HCN risk)[4] |
| Sodium Triacetoxyborohydride (STAB) | High (Reduces C=N over C=O) | Mildly Acidic (4-6) | DCE, DCM, THF | Selective, less toxic than NaBH₃CN[3][4] | Moisture sensitive, higher cost |
-
Stoichiometry and Temperature: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion. Most reductions are run at room temperature or 0 °C. If the reaction is sluggish, gentle heating may be attempted, but be aware that this can increase side reactions.
Troubleshooting Logic Flow
Caption: Troubleshooting Decision Tree for Low Yield.
Section 3: Alternative Routes - The Leuckart Reaction
Q5: I am using the Leuckart reaction and getting very low yields and a lot of tar. Is this normal?
A5: While classic, the Leuckart reaction is often thermally harsh and can lead to moderate yields and significant side products.[13] It uses ammonium formate or formamide as both the nitrogen source and the reducing agent, requiring high temperatures (150-200 °C).[13][14]
-
Common Issues:
-
High Temperatures: The required high temperatures can cause thermal decomposition of starting materials and products, leading to charring and low yields.[13]
-
Side Reactions: The conditions can promote various side reactions.
-
Intermediate Hydrolysis: The reaction produces an N-formyl amide intermediate, which must be hydrolyzed (typically with strong acid) to yield the final primary amine.[13] Incomplete hydrolysis will lower the yield of the desired product.
-
-
Optimization Strategies:
-
Modern variations using microwave irradiation have been shown to improve yields and drastically reduce reaction times.[13]
-
Careful temperature control is paramount. Overheating is a common cause of failure.
-
Ensuring complete hydrolysis of the formyl intermediate is crucial for maximizing the isolated yield of the free amine.[15]
-
Section 4: Work-up and Purification
Q6: My reaction seems to work based on crude analysis, but I lose most of my product during purification. What are the best practices for isolating a phenethylamine?
A6: Phenethylamines are basic compounds, a property that is key to their successful purification via acid-base liquid-liquid extraction.
-
Acid-Base Extraction: This is the primary method for separating your basic amine product from neutral (unreacted aldehyde, imine, alcohol byproduct) and acidic impurities.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Discard the organic layer (containing impurities).
-
Basify the aqueous layer to a high pH (>12) with a strong base (e.g., NaOH). This deprotonates your amine, making it soluble in organic solvents again.
-
Extract the aqueous layer multiple times with fresh portions of an organic solvent.
-
Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified amine.
-
-
Common Pitfalls:
-
Incomplete Protonation/Deprotonation: Not using a sufficiently low or high pH during the extraction steps will lead to incomplete transfer between layers and significant product loss.
-
Emulsions: Formation of a stable emulsion between the organic and aqueous layers can make separation difficult. Adding brine (saturated NaCl solution) can often help break up emulsions.
-
Impure Product: If unreacted imine is present, it can hydrolyze back to the aldehyde and amine during the acidic wash, contaminating your final product.[16] This underscores the importance of driving the reduction step to completion.
-
Section 5: Protocols & Methodologies
Protocol 1: General One-Pot Reductive Amination using STAB
This protocol provides a general method for the synthesis of a secondary phenethylamine.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde/ketone (1.0 eq.) and the primary amine (1.0-1.2 eq.).
-
Solvent: Dissolve the starting materials in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) to a concentration of ~0.1-0.5 M.
-
Imine Formation: Add glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the stirring solution. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Quench: Once complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and proceed with an acid-base extraction as described in Section 4.
Protocol 2: Purification via Salt Formation
For solid phenethylamines, purification by crystallization of a salt is highly effective.
-
Dissolution: Dissolve the crude, freebase amine in a suitable solvent like isopropanol or ether.
-
Acidification: Slowly add a solution of HCl in ether or concentrated HCl dropwise while stirring.
-
Precipitation: The phenethylamine hydrochloride salt will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ether to remove soluble impurities.
-
Drying: Dry the purified salt under vacuum. The freebase amine can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction.
Frequently Asked Questions (FAQs)
Q: My reaction produces a significant amount of a dialkylated byproduct. How do I stop this? A: This occurs when your newly formed product amine is more nucleophilic than your starting amine and reacts again with the aldehyde.[9][10] To minimize this, use a 1:1 stoichiometry of your starting amine and carbonyl, or even a slight excess of the carbonyl. Adding the reducing agent at the beginning of the reaction (in a one-pot setup with STAB or NaBH₃CN) can also help, as the imine is reduced as soon as it is formed, keeping its concentration low.
Q: Can I use ammonia directly to make a primary phenethylamine? A: Yes, this is a common application. Using a source of ammonia like ammonium acetate or bubbling ammonia gas through the solution in the presence of a reducing agent will yield the primary amine.[17] The challenge is often preventing over-alkylation to the secondary and tertiary amines. Using a large excess of the ammonia source is critical.
Q: My phenethylamine product appears to be degrading or changing color upon storage. Why? A: Many phenethylamines, especially those with electron-donating groups (like hydroxyl or methoxy) on the phenyl ring, are susceptible to air oxidation, which can lead to discoloration. Storing the purified amine under an inert atmosphere (nitrogen or argon) in a sealed container, protected from light, and in a freezer can significantly improve its long-term stability. Phenethylamine itself is also known to absorb CO₂ from the air to form a carbonate salt.[]
References
- Master Organic Chemistry. (2017).
- Grokipedia. Leuckart reaction. [Link]
- Organic Syntheses. α-Phenylethylamine. [Link]
- Organic Chemistry Portal.
- Wikipedia. Leuckart reaction. [Link]
- YouTube. (2020).
- MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
- Chem-Station. (2014).
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Organic Syntheses. β-PHENYLETHYLAMINE. [Link]
- PubMed Central (PMC). (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]
- Scribd. Leuckart Reaction Mechanism. [Link]
- National Institutes of Health (NIH). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
- YouTube. (2024).
- ACS Publications. (2020).
- Consensus. What are the adverse effects of Phenethylamine (PEA)?. [Link]
- ACS Publications. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. [Link]
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- Quora. (2015). What are phenylethylamine side effects?. [Link]
- ResearchGate. (A) Optimal pH for reductive amination; (B)
- Reddit. (2017). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
- ResearchGate.
- Reddit. (2025).
- Scribd. Illicit Synthesis of Phenylethylamines. [Link]
- Google Patents.
- Wikipedia. Phenethylamine. [Link]
- Reddit. (2025).
- Google Patents. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.
- Journal of Chemical and Pharmaceutical Research. (2024).
- ResearchGate. (2018).
- ResearchGate. (2025). α-Phenylethamine in illegally produced amphetamine. [Link]
- ResearchGate. (2025). Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. [Link]
- DOI.
- Reddit. (2020). Synthesis - General tips for improving yield?. [Link]
- WebMD. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
- Consensus. Phenethylamine Adverse Effects Neurotoxicity. [Link]
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- 16. reddit.com [reddit.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3,4-Dichlorophenethylamine
Welcome to the technical support center for the synthesis of 3,4-Dichlorophenethylamine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The following question-and-answer section addresses specific issues encountered during the reduction of 3,4-Dichlorophenylacetonitrile, the most common precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation of 3,4-Dichlorophenylacetonitrile is giving low yields and significant amounts of a higher molecular weight impurity. What is happening and how can I prevent it?
A1: Cause & Mechanism of Side Reaction
This is a classic and frequently encountered issue in the catalytic hydrogenation of nitriles. The primary cause is the formation of secondary and tertiary amine byproducts.[1] The reaction proceeds through an intermediate imine species. While this imine is intended to be further hydrogenated to the desired primary amine, it can also be attacked by a molecule of the already-formed primary amine product. The resulting adduct is then hydrogenated to a stable secondary amine. This process can even repeat to form a tertiary amine.
The mechanism is outlined below:
Caption: Formation of secondary amine byproducts during nitrile hydrogenation.
Solution: Suppressing Dimerization with Ammonia
To mitigate this, the reaction must be conducted in the presence of a large excess of ammonia (or ammonium hydroxide).[1] Ammonia competes with the primary amine product in reacting with the imine intermediate. Since ammonia is a smaller, more mobile molecule and is present in a much higher concentration, it effectively blocks the primary amine from reacting, thus minimizing the formation of the secondary amine byproduct.
See Protocol 1 for a detailed experimental procedure using Raney Nickel with ammonium hydroxide.
Q2: During my hydrogenation reaction, I'm observing impurities that appear to have lost one or both chlorine atoms. What causes this dehalogenation and how can I avoid it?
A2: Cause & Mitigation of Dehalogenation
Dehalogenation, or hydrodechlorination, is a known side reaction when hydrogenating aromatic halides, especially with active catalysts like Palladium on Carbon (Pd/C) or under harsh conditions (high temperature or pressure).[2] The C-Cl bond can be susceptible to hydrogenolysis, where it is cleaved and replaced by a C-H bond, leading to byproducts like 3-chlorophenethylamine and even phenethylamine.
Solutions:
-
Catalyst Choice: Raney Nickel is often less prone to causing dehalogenation than Palladium catalysts for this type of substrate.[2]
-
Reaction Conditions: Use the mildest conditions possible that still afford a reasonable reaction rate. Avoid excessive temperatures and pressures.
-
Inhibitors: In some industrial processes, specific inhibitors are added to the reaction mixture to suppress the dehalogenation side reaction without significantly impacting the nitrile reduction.[2] For example, small amounts of nitrogen or sulfur-containing compounds can act as selective catalyst poisons for the dehalogenation process. However, this requires careful optimization.
Q3: I used Lithium Aluminum Hydride (LiAlH₄) for the reduction, but my workup is problematic, resulting in a gelatinous precipitate and poor recovery of my product. How can I improve the isolation?
A3: The Challenge of the LiAlH₄ Workup
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent excellent for converting nitriles to primary amines.[3][4] The primary challenge lies not in the reduction itself, but in the aqueous workup. Quenching the reaction with water and acid leads to the formation of aluminum salts (e.g., Al(OH)₃), which often form a gelatinous, difficult-to-filter precipitate that traps the amine product, leading to low isolated yields.
Solution: The Fieser Workup
A widely adopted and highly effective solution is the "Fieser workup," which involves the sequential and stoichiometric addition of water, followed by a sodium hydroxide solution, and finally more water. This procedure results in the formation of granular, easily filterable aluminum salts.
The key is the precise ratio of reagents added relative to the amount of LiAlH₄ used. For every 'X' grams of LiAlH₄ used, add sequentially:
-
'X' mL of Water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of Water
This procedure precipitates the aluminum salts in a sandy, crystalline form that can be easily removed by filtration, liberating the amine product into the organic phase. See Protocol 2 for a detailed application of this method.
Q4: My reaction is stalled, and I see a lot of unreacted 3,4-Dichlorophenylacetonitrile in my TLC/GC-MS analysis. What are the likely causes?
A4: Troubleshooting Incomplete Reactions
An incomplete reaction can stem from several factors, depending on the chosen synthetic route.
Sources
Technical Support Center: Stability and Degradation of 3,4-Dichlorophenethylamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenethylamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound during storage and experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in storage?
A1: this compound, like many phenethylamine derivatives, is susceptible to degradation from several environmental factors. The primary influences on its stability are:
-
Oxygen: The phenethylamine nucleus can be oxidized, a process often initiated by atmospheric oxygen.[1] This can be exacerbated by the presence of trace metal ions which can catalyze oxidation.[1]
-
Light: Exposure to UV or visible light can induce photodegradation, leading to the formation of various byproducts.[1] This is a common pathway for chlorinated aromatic compounds.
-
Carbon Dioxide: The primary amine group can react with atmospheric CO2. It is noted that phenethylamines can absorb carbon dioxide from the air.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, making storage at controlled, cool temperatures crucial.[1][4]
-
Humidity: Moisture can facilitate hydrolytic degradation, especially if impurities are present, and can also affect the physical state of the solid compound.[5][6]
Q2: I've noticed my solid this compound has developed a yellowish or brownish tint over time. What is the likely cause?
A2: The development of a color, typically yellow or brown, is a common indicator of oxidative degradation. The oxidation of the phenethylamine structure can lead to the formation of colored quinone-type structures and other complex degradation products.[1] This is often a sign that the compound has been exposed to air (oxygen) and/or light. For reliable experimental results, it is recommended to use material that is a clear, colorless to light yellow liquid, as per supplier specifications.[7]
Q3: What are the ideal storage conditions for neat this compound and its solutions?
A3: To maximize shelf-life and ensure compound integrity, adhere to the following storage recommendations:
| Form | Recommended Storage Conditions | Rationale |
| Neat Solid/Liquid | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed, amber glass vial at a controlled cool temperature (2-8°C recommended). | Minimizes exposure to oxygen, light, and atmospheric CO2, while low temperatures slow down degradation kinetics.[2][8] |
| Stock Solutions | Prepare fresh solutions for each experiment. If storage is necessary, purge the headspace of the vial with inert gas, seal tightly, and store protected from light at -20°C or -80°C. | Solvents can contain impurities (e.g., peroxides in aged ethers) that promote degradation.[1] Freezing minimizes reaction rates. |
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing the root cause.
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
You observe a diminished biological effect or high variability in your assay results when using a stock solution of this compound that is not freshly prepared.
-
Causality: This is a classic symptom of compound degradation.[1] The concentration of the active parent compound has likely decreased, and the newly formed degradation products may be inactive or have different pharmacological activities, confounding your results.
-
Troubleshooting Workflow:
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, GC-MS)
During routine analysis of a this compound sample, you detect additional, unidentified peaks that were not present in the reference standard.
-
Causality: These new peaks are almost certainly degradation products. Their formation indicates that the sample has been subjected to stress conditions such as light, heat, or oxidation. To ensure the quality and safety of a drug substance, it is crucial to identify and characterize these products. [9]
-
Diagnostic Approach: Forced Degradation Studies
Forced degradation (or stress testing) is an essential tool to deliberately degrade the sample and produce the potential degradation products that could form during storage. [5][10]This process helps in developing a stability-indicating analytical method capable of separating the drug from its degradants. [11]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room temperature to 60°C. [5][10] | Generally stable, but may promote reactions if other functional groups are present. |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room temperature to 60°C. [5][10] | Dehalogenation or other reactions on the chlorinated ring are possible under harsh conditions. |
| Oxidation | 3% - 30% H₂O₂; Room temperature, protected from light. [9][12] | Oxidation of the amine to form oximes or nitriles; oxidation of the aromatic ring. [1][13] |
| Thermal Degradation | Solid or solution stored at 40-80°C. [5] | General acceleration of all degradation pathways. |
| Photodegradation | Expose to a combination of UV and visible light as per ICH Q1B guidelines. [10] | Dechlorination, radical reactions, formation of complex products. [14] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products for analytical method development and pathway elucidation.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
Photostability chamber, Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12h). Neutralize with 1 M NaOH before analysis.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples and neutralize with 1 M HCl before analysis.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 48 hours.
-
Thermal Stress (Solution): Heat the stock solution at 70°C for 48 hours.
-
Thermal Stress (Solid): Place a thin layer of the solid drug in an oven at 100°C for 12 hours. [12]Dissolve in solvent for analysis.
-
Photolytic Stress: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/PDA. [11]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method that resolves this compound from all its potential degradation products.
Workflow Diagram:
Caption: Workflow for developing a stability-indicating HPLC method.
Starting Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: UV/PDA at 220 nm and 275 nm
-
Column Temperature: 30°C
Optimization Strategy:
-
If peaks are poorly resolved, adjust the gradient slope (make it shallower) or the pH of the mobile phase (the amine's charge state is pH-dependent). [1]* Use the pooled sample from the forced degradation study to ensure all potential degradants are considered during method development.
-
Peak purity analysis using a PDA detector is crucial to confirm that the parent peak is not co-eluting with any degradants.
References
- Technical Support Center: Enhancing the Stability of Phenylethylamine Derivatives in Solution - Benchchem. (n.d.).
- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.).
- Degradation of benzylamines during chlorination and chloramination | Request PDF. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Phenethylamine(64-04-0)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
- This compound - LookChem. (n.d.).
- Phenethylamine | C8H11N | CID 1001 - PubChem - NIH. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
- This compound 97 21581-45-3 - Sigma-Aldrich. (n.d.).
- This compound 97 21581-45-3 - Sigma-Aldrich. (n.d.).
- Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023, February 4).
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9).
- Effect of Plastics on the Photodegradation Behavior of Chlorophenols - ResearchGate. (2025, August 6).
- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC - PubMed Central. (n.d.).
- Benzylamine oxidation products from reaction with PhIO in dichloromethane catalyzed by [MnIIITPPCl]. - ResearchGate. (n.d.).
- [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment] - PubMed. (2014, May).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenethylamine(64-04-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 4. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of Phenethylamine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand, prevent, and diagnose the oxidation of phenethylamine derivatives. Our goal is to ensure the stability and integrity of your compounds, leading to more reliable and reproducible experimental outcomes.
Understanding the Problem: The "Why" Behind Oxidation
Phenethylamine and its derivatives, especially those containing hydroxyl groups on the phenyl ring (catecholamines like dopamine), are highly susceptible to oxidative degradation.[1] This chemical instability can lead to significant issues in research and drug development, including loss of compound potency, formation of potentially toxic byproducts, and discoloration of solutions, all of which compromise experimental results.[1][2]
The primary drivers of oxidation in these compounds are:
-
Exposure to Atmospheric Oxygen: Molecular oxygen can directly react with electron-rich portions of the molecule, such as the amine group or hydroxylated aromatic rings.[1][2][3]
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), are potent catalysts for oxidation reactions.[3][4] These ions can be introduced from solvents, reagents, or even glassware.
-
Light Exposure (Photodegradation): UV and visible light provide the energy needed to initiate and propagate oxidative chain reactions.[1][2][3]
-
Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation.[1][2]
-
pH: The pH of a solution dictates the protonation state of the amine group and other ionizable functions, which can dramatically affect a molecule's susceptibility to oxidation.[1][2][5]
The Chemical Pathway of Catecholamine Oxidation
Catecholamine derivatives are particularly vulnerable. The catechol moiety can be oxidized to form highly reactive ortho-quinones. These quinones are electrophilic and can undergo further reactions, leading to polymerization (e.g., the formation of polydopamine) and the characteristic brown or pink discoloration of the solution.
Caption: Simplified oxidation pathway of a catecholamine.
Frequently Asked Questions (FAQs)
Q1: My phenethylamine solution turned yellow/brown shortly after preparation. What happened? A1: This discoloration is a classic sign of oxidation.[1] The primary causes are dissolved oxygen in your solvent, contamination with catalytic metal ions, or exposure to light.[3] To fix this, you must prepare a fresh solution using deoxygenated solvents and high-purity reagents, and protect it from light.[3]
Q2: I'm seeing inconsistent results in my bioassays. Could this be a stability issue? A2: Absolutely. Loss of potency and experimental variability are common consequences of compound degradation.[1] Oxidation reduces the concentration of your active compound, leading to unreliable data. It is critical to use freshly prepared solutions or to validate the stability of your stock solutions over time.
Q3: Which is a better antioxidant for my phenethylamine derivative: Ascorbic Acid or BHT? A3: The choice depends on your solvent system and the specific derivative. Ascorbic acid is a hydrophilic (water-soluble) reducing agent that gets oxidized preferentially.[6][7] Butylated hydroxytoluene (BHT) is a lipophilic (oil-soluble) free-radical scavenger.[2][6] For aqueous solutions, ascorbic acid is a common and effective choice.[3] For lipid-based formulations, BHT would be more appropriate.
Q4: What is the ideal pH for storing a solution of a phenethylamine HCl salt? A4: A slightly acidic pH (e.g., pH 4-6) is generally recommended.[3] In this range, the primary amine group is protonated (R-NH₃⁺), which makes it less susceptible to oxidation compared to the free base form (R-NH₂).
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
Use this guide to systematically address stability problems.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Discoloration (Minutes to Hours) | 1. High concentration of dissolved oxygen.2. Significant metal ion contamination.3. High pH (basic conditions). | 1. Deoxygenate Solvent: Sparge solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.[3]2. Use Chelators: Add a small amount of EDTA (e.g., 0.01-0.05%) to sequester metal ions.[3][6]3. Control pH: Prepare the solution in a slightly acidic buffer.[3] |
| Gradual Discoloration (Days to Weeks) | 1. Slow oxygen ingress.2. Photodegradation from ambient light.3. Inadequate storage temperature. | 1. Inert Atmosphere: Store aliquots under an inert gas (e.g., Argon) in tightly sealed vials.[8]2. Protect from Light: Use amber vials or wrap containers in aluminum foil.[3]3. Cold Storage: Store solutions at -20°C or -80°C.[9] |
| Precipitate Formation | 1. Formation of insoluble polymer byproducts.2. Change in solubility due to pH shift or degradation. | 1. Re-evaluate Prevention Strategy: The solution has likely degraded significantly. Discard and prepare a fresh solution using the preventative protocols below.2. Analytical Confirmation: Before discarding, confirm degradation using an analytical technique like HPLC. |
| Loss of Potency / Inconsistent Assay Results | 1. Oxidative degradation of the active compound.2. Adsorption to container surfaces. | 1. Implement Full Preventative Protocol: Use deoxygenated solvents, antioxidants, chelators, and proper storage conditions.2. Perform Stability Study: Quantify the compound's concentration over time (e.g., via HPLC-UV) under your storage conditions.3. Use Low-Binding Labware: Consider using polypropylene or silanized glass vials. |
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting phenethylamine oxidation.
Preventative Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol incorporates multiple strategies to create a robust, oxidation-resistant stock solution of a phenethylamine HCl salt.
Materials:
-
Phenethylamine derivative (HCl salt form)
-
High-purity water (e.g., 18.2 MΩ·cm)
-
Disodium EDTA
-
L-Ascorbic acid
-
Dilute HCl for pH adjustment
-
Inert gas (Argon or Nitrogen) with sparging tube
-
Sterile, amber glass storage vials with tight-sealing caps
-
0.22 µm syringe filter
Methodology:
-
Solvent Preparation (The Critical Step):
-
Place the required volume of high-purity water in a clean glass beaker or bottle with a magnetic stir bar.
-
Sparge the water with a steady stream of Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizers:
-
Dissolving the Compound:
-
Weigh the required amount of the phenethylamine derivative.
-
Slowly add the powder to the vortex of the stirring, stabilized solvent. Maintain a gentle stream of inert gas over the surface of the liquid during this process to prevent oxygen re-entry.
-
-
pH Adjustment & Finalization:
-
Once fully dissolved, check the pH. If necessary, adjust to a target of pH 5.0 - 5.5 using dilute HCl. This ensures the amine is protonated and more stable.
-
-
Sterile Filtration and Aliquoting:
-
Draw the final solution into a syringe and pass it through a 0.22 µm syringe filter directly into sterile, amber glass storage vials.
-
Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles and headspace oxygen exposure in partially used vials.
-
-
Storage:
-
Before capping each vial, briefly flush the headspace with inert gas.
-
Seal tightly and immediately store at -20°C for short-term use or -80°C for long-term storage.
-
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. ftloscience.com [ftloscience.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Mitigating Fluorescence Interference in Bioassays
Welcome to the technical support center for troubleshooting compound interference in fluorescent assays. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate common issues that can lead to unreliable data.
Introduction: The Challenge of Compound Interference
Fluorescence-based assays are a cornerstone of modern drug discovery and biological research, offering high sensitivity and amenability to high-throughput screening (HTS). However, the introduction of test compounds, particularly from large chemical libraries, can introduce significant artifacts that compromise data integrity.[1][2] Compound interference can manifest as either false positives, where an inactive compound appears active, or false negatives, where a true active is missed.[3] Understanding and mitigating these effects is critical to avoid wasting resources on artifactual hits and to ensure the identification of genuine lead compounds.[1]
This guide provides a structured approach to diagnosing and resolving common types of fluorescence interference through a series of frequently asked questions, detailed troubleshooting protocols, and expert recommendations.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary ways a test compound can interfere with my fluorescence assay?
Compound interference in fluorescence assays is not a single phenomenon but rather a collection of distinct physical and chemical processes. All homogeneous fluorescent assay formats are susceptible to these interferences.[3][4] The three most common mechanisms are:
-
Autofluorescence: The test compound itself is fluorescent and emits light that overlaps with the emission spectrum of your assay's fluorophore.[1][5] This directly adds to the measured signal, potentially creating a false-positive result. A significant percentage of compounds in screening libraries, particularly those with conjugated aromatic systems, exhibit some level of autofluorescence, especially in the blue-green spectral region.[5][6][7]
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at either the excitation wavelength of your fluorophore or its emission wavelength.[1][3] This "inner filter effect" reduces the amount of light that reaches the fluorophore or the amount of emitted light that reaches the detector, leading to an artificially decreased signal and potential false negatives.[3][8]
-
Light Scattering: Compounds that are poorly soluble or form aggregates in the assay buffer can scatter the excitation light.[4] This scattered light can be captured by the detector, leading to an erroneously high signal that is often variable and non-reproducible.[4]
Below is a diagram illustrating these common interference mechanisms.
Caption: Common mechanisms of compound-mediated fluorescence interference.
FAQ 2: How can I proactively check my compound library for potential interference?
A proactive "interference screen" is a highly effective strategy to flag problematic compounds before they enter your primary biological assay. The most common method is a "pre-read" protocol.
Protocol 1: Compound Autofluorescence Pre-Read
This protocol measures the intrinsic fluorescence of your test compounds under the same conditions as your primary assay.
Objective: To identify and quantify compound autofluorescence.
Methodology:
-
Plate Preparation: Prepare a microplate (e.g., 384-well) with wells containing only your final assay buffer.
-
Compound Addition: Add your test compounds to these wells at the highest concentration used in your primary screen. It is crucial to include all assay components except for the biological target or the fluorescent substrate/probe that generates the signal.
-
Control Wells: Include the following controls:
-
Buffer only (negative control).
-
Buffer + DMSO/vehicle (vehicle control).
-
A serial dilution of your assay's fluorophore standard (e.g., resorufin, fluorescein) to serve as a positive control and for signal comparison.[7]
-
-
Incubation: Incubate the plate under the exact same conditions as your primary assay (time, temperature, etc.).[3]
-
Fluorescence Reading: Use a plate reader to measure the fluorescence of the plate using the identical excitation and emission filters/wavelengths and gain settings as your primary assay.[3][8]
-
Data Analysis: Subtract the average fluorescence of the vehicle control wells from all other wells. Any compound showing a signal significantly above the background is an autofluorescent "hit." You can quantify this interference by comparing it to your fluorophore standard curve.[7] For example, a compound might be flagged if it produces a signal equivalent to >10 nM of the fluorophore standard.[8]
FAQ 3: My compound appears to be a "hit," but I suspect it's an artifact. What's the best way to confirm?
Confirming a suspected artifact requires a logical progression of secondary or "counter-assays." The goal is to systematically remove key biological components of the assay to see if the compound's effect persists.
Troubleshooting Workflow: Deconvoluting True Hits from Artifacts
Caption: Decision workflow for validating a primary screen hit.
Key Steps for Validation:
-
Run a Counter-Assay: This is your most powerful tool. A counter-assay is a version of your primary screen that lacks a key biological component, such as the enzyme, receptor, or coupling partner. If the compound still shows activity in this simplified system, the effect is independent of the biological target and is therefore an artifact.[1][8]
-
Test for Aggregation: Compound aggregation is a notorious source of false positives. Aggregates can sequester and non-specifically inhibit enzymes.[3]
-
Protocol: Rerun the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the buffer.[3]
-
Interpretation: If the compound's inhibitory activity is substantially reduced or eliminated in the presence of detergent, it is highly likely an aggregator.[3]
-
-
Employ an Orthogonal Assay: Validate your hit using an assay that relies on a different detection technology (e.g., luminescence, absorbance, or mass spectrometry).[1] A true hit should demonstrate activity across different technological platforms, whereas an interference artifact is typically specific to one method.
Part 2: Proactive Mitigation Strategies
The most robust solution to fluorescence interference is to minimize it from the outset through intelligent assay design.
Strategy 1: "Red-Shifting" Your Assay
The Principle: The majority of interfering compounds found in screening libraries fluoresce in the blue-green region of the spectrum (approx. 350-500 nm).[6][8] By designing your assay to use fluorophores that excite and emit at longer wavelengths (i.e., "red-shifted," >550 nm), you can dramatically reduce the incidence of interference.[1][4] Studies have shown that moving from a blue to a red-shifted fluorophore can decrease the compound interference rate from ~5% of a library to less than 0.1%.[8]
Practical Application:
-
Fluorophore Selection: When developing an assay, choose red-shifted dyes like Cy5, Alexa Fluor 647, or resorufin (the product of resazurin reduction) over blue dyes like 4-methylumbelliferone (4-MU).[4][8]
-
Coupled Enzyme Systems: For assays that measure NAD(P)/NAD(P)H, which has native fluorescence in the UV range, a coupled enzyme system can be used. For example, the enzyme diaphorase can use NADH or NADPH to reduce the weakly fluorescent resazurin into the highly fluorescent, red-shifted product resorufin.[1][2][8]
Caption: Using a diaphorase/resazurin coupled system to red-shift an assay.[8]
Strategy 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The Principle: TR-FRET is a powerful technology that inherently minimizes interference.[9][10] It works by combining two principles:
-
FRET: Energy transfer occurs between a donor and an acceptor fluorophore only when they are in close proximity (typically <10 nm).[11][12]
-
Time-Resolved Fluorescence (TRF): The donor fluorophore is a lanthanide (e.g., Europium, Terbium) with a very long fluorescence lifetime (milliseconds), while the background fluorescence from interfering compounds and scattered light has a very short lifetime (nanoseconds).[10][13]
By introducing a time delay (a few hundred microseconds) between the excitation pulse and the signal measurement, the short-lived background fluorescence is allowed to decay completely, leaving only the specific, long-lived FRET signal to be detected.[10][11]
Advantages of TR-FRET:
-
High signal-to-background ratio.
-
Reduced interference from autofluorescent compounds and light scattering.[10]
-
Homogeneous "mix-and-read" format suitable for HTS.[11]
| Mitigation Strategy | Principle | Pros | Cons |
| Red-Shifting | Uses fluorophores with longer excitation/emission wavelengths (>550 nm) to avoid the spectral region where most library compounds fluoresce.[1][4] | Simple to implement, significantly reduces autofluorescence interference.[8] | May require re-optimization of assay conditions; detector sensitivity must be adequate at longer wavelengths.[1] |
| TR-FRET | Employs long-lifetime lanthanide donors and a time-delayed reading to eliminate short-lived background fluorescence from interfering compounds.[10][11] | Excellent for reducing autofluorescence and scattering; high sensitivity and robust HTS performance.[9][12] | Requires specific and often more expensive reagents (lanthanide-labeled molecules); needs a plate reader capable of time-resolved measurements. |
| Counter-Assays | Rerunning the assay while omitting a key biological component (e.g., the target protein) to see if compound activity persists.[1][8] | Definitive way to identify off-target or artifactual compound activity. | Requires additional reagents and plate processing; increases overall screening cost and time. |
| Data Correction | Measuring compound fluorescence in a pre-read step and subtracting this value from the primary assay signal. | Can computationally salvage data for moderately fluorescent compounds. | Assumes fluorescence is additive and does not account for quenching or other complex interactions. |
Part 3: Data Interpretation and Final Checks
Even with the best mitigation strategies, careful data analysis is paramount.
-
Analyze Dose-Response Curves: True inhibitors typically display a classic sigmoidal dose-response curve. Artifacts, especially from aggregators or fluorescent compounds, often produce steep, irregular, or non-saturating curves.
-
Visual Plate Inspection: Before reading, visually inspect your assay plates (if possible). Obvious precipitation is a clear red flag for light scattering artifacts.
-
Kinetic vs. Endpoint Reads: Whenever possible, run your assay in kinetic mode. The fluorescence of an interfering compound is usually stable over the course of a short reading, so its contribution can be effectively removed by measuring the rate of signal change rather than the absolute endpoint signal.[1]
By combining proactive assay design, rigorous validation workflows, and careful data analysis, researchers can significantly enhance the quality and reliability of their fluorescence-based screening campaigns, ensuring that downstream efforts are focused on biologically relevant and promising lead compounds.
References
- Dahlin, J. L., Walters, M. A., & Pacchione, S. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 14(3), 174-186. [Link]
- Pope, A. J., Haupts, U. M., & Moore, K. J. (2000). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening, 5(4), 255-262. [Link]
- Valler, M. J., & Green, A. (2012). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Journal of Biomolecular Screening, 17(8), 1122-1132. [Link]
- Agilent Technologies. (n.d.). TR-FRET.
- Profacgen. (n.d.). Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Eastwood, B. J., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- Dahlin, J. L., Walters, M. A., & Pacchione, S. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase.
- Wikipedia. (2023). Time-resolved fluorescence energy transfer. [Link]
- Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. [Link]
- Inglese, J., et al. (2007). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 104(28), 11473-11478. [Link]
Sources
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Improving the Stability of 3,4-Dichlorophenethylamine (3,4-DCPEA) Solutions
Introduction: Welcome to the technical support center for 3,4-Dichlorophenethylamine (3,4-DCPEA). As a critical intermediate and research compound, the stability of 3,4-DCPEA in solution is paramount for achieving reproducible and accurate experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common stability issues encountered during the handling and storage of 3,4-DCPEA solutions. By understanding the underlying chemical principles of its degradation, you can implement effective strategies to preserve the integrity of your samples.
Section 1: Understanding 3,4-DCPEA Instability
This section addresses the fundamental question of why 3,4-DCPEA solutions can be unstable and outlines the primary factors that contribute to degradation.
Q1: My 3,4-DCPEA solution, which was initially colorless, has developed a yellow or brownish tint. What is happening?
A1: The development of color in a previously colorless solution of a phenethylamine derivative is a classic indicator of oxidative degradation.[1] The phenethylamine structure, particularly the amine group, is susceptible to oxidation from atmospheric oxygen.[1][2] This process can form complex, colored by-products like quinones or other chromophoric structures, indicating that the parent compound is degrading and its effective concentration is decreasing.
Q2: What are the main environmental and chemical factors that cause 3,4-DCPEA to degrade in solution?
A2: The stability of 3,4-DCPEA, like other phenethylamines, is influenced by several key factors:[1]
-
Oxygen: Dissolved atmospheric oxygen is a primary driver of oxidative degradation.[1][2]
-
pH: The pH of the solution dictates the protonation state of the primary amine. In basic or neutral conditions, the free amine is more susceptible to oxidation.[2][3]
-
Carbon Dioxide (CO₂): As a basic amine, 3,4-DCPEA can react with CO₂ from the air to form a solid carbonate salt, which may appear as a precipitate.[4][5]
-
Light: Exposure to ultraviolet (UV) or even ambient visible light can provide the energy to initiate photodegradation, leading to the formation of various degradation products.[1][6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis.[1]
-
Trace Metal Ions: Metal ions (e.g., copper, iron) present as contaminants in solvents or on glassware can act as catalysts for oxidation reactions.[2]
Caption: A logical flowchart for troubleshooting common 3,4-DCPEA solution issues.
Section 4: Protocols for Preparing Stabilized 3,4-DCPEA Solutions
Implementing robust preparation and validation protocols is the most effective way to ensure solution stability.
Protocol 4.1: Preparation of a Stabilized Aqueous 3,4-DCPEA Stock Solution
This protocol incorporates multiple strategies to minimize degradation from oxidation and metal-catalyzed reactions.
Materials:
-
This compound (3,4-DCPEA)
-
High-purity water (e.g., Type I, 18.2 MΩ·cm)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
L-Ascorbic acid
-
Dilute HCl or NaOH for pH adjustment
-
Inert gas (Nitrogen or Argon)
-
0.22 µm syringe filter (ensure compatibility)
-
Sterile, amber glass storage vials
Procedure:
-
Solvent Degassing: Place the required volume of high-purity water in a suitable flask. Sparge with a steady stream of inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. [2]2. Add Chelating Agent: To the degassed water, add Disodium EDTA to a final concentration of 0.01-0.1 mM. Stir gently until fully dissolved. This will sequester trace metal ions. [2]3. Add Antioxidant: Add L-Ascorbic acid to a final concentration of 0.1-1.0 mM. Stir gently until dissolved. This will scavenge free radicals. [2]4. Weigh Compound: Accurately weigh the required amount of 3,4-DCPEA.
-
Dissolution: Quantitatively transfer the 3,4-DCPEA to the prepared solvent while maintaining a gentle stream of inert gas over the solution's surface. Stir until fully dissolved.
-
pH Adjustment: Measure the pH of the solution. Adjust to a target pH of 5.5 ± 0.5 using dilute HCl or NaOH.
-
Final Steps & Storage:
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage bottle.
-
Immediately aliquot the solution into smaller, single-use amber vials, leaving minimal headspace.
-
Flush the headspace of each vial with inert gas before tightly sealing.
-
Store at the appropriate temperature (e.g., 2-8°C or frozen).
-
Protocol 4.2: Conducting a Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. [7][8][9]These studies deliberately expose the drug substance to harsh conditions to generate potential degradation products. [10][11] Objective: To identify the likely degradation pathways and primary degradation products of 3,4-DCPEA.
Procedure:
-
Prepare a solution of 3,4-DCPEA at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of this solution to the stress conditions outlined in the table below. Include a control sample protected from all stress conditions.
-
Analyze the samples at appropriate time points using a validated stability-indicating method, such as HPLC-UV or LC-MS/MS, to quantify the remaining parent compound and detect degradation products. [12][13]The goal is to achieve 5-20% degradation of the active ingredient. [11]
Stress Condition Typical Protocol Purpose Acid Hydrolysis Add 0.1 M HCl; heat at 60-80°C. To test stability in acidic environments. [11] Base Hydrolysis Add 0.1 M NaOH; heat at 60-80°C. To test stability in alkaline environments. [11] Oxidation Add 3-30% H₂O₂; keep at room temperature. To simulate oxidative stress. [11] Thermal Degradation Heat solution at 70°C (or store solid at high temp). To assess the effect of heat. [1] | Photodegradation | Expose to light source (UV/Vis) per ICH Q1B guidelines. | To assess light sensitivity. [6][11]|
Section 5: Quantitative Data Summary
While specific degradation kinetics for 3,4-DCPEA are not widely published, data from closely related phenylethylamine compounds can provide valuable insights into the effectiveness of stabilization strategies.
Table 1: Recommended Storage Conditions for 3,4-DCPEA Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Degassed, high-purity solvent. | Minimizes oxidative degradation. [2] |
| pH | 4.0 - 6.0 | Protonates the amine group, increasing stability. [2] |
| Additives | Antioxidant (e.g., Ascorbic Acid), Chelator (e.g., EDTA). | Scavenges free radicals and sequesters catalytic metals. [2] |
| Container | Tightly sealed, amber glass vials. | Protects from light and atmospheric gases (O₂, CO₂). [2] |
| Atmosphere | Inert (Nitrogen or Argon). | Displaces oxygen to prevent oxidation. [14] |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term). | Reduces the rate of chemical degradation. [1] |
| Handling | Aliquot into single-use volumes. | Avoids contamination and repeated stress on the main stock. [2] |
Table 2: Illustrative Data on Stabilizer Effectiveness for Amine Compounds
Disclaimer: The data in this table is illustrative, based on typical degradation patterns of similar amine compounds, to demonstrate the principles of stabilization. Actual results for 3,4-DCPEA may vary. [2]
| Condition (Aqueous Solution, pH 7.0) | Stabilizer(s) | Concentration | % Degradation (after 24h at 40°C) |
|---|---|---|---|
| Control | None | - | ~18% |
| Antioxidant | Ascorbic Acid | 0.5 mM | ~7% |
| Chelator | EDTA | 0.1 mM | ~12% |
| Combined | Ascorbic Acid + EDTA | 0.5 mM + 0.1 mM | < 2% |
References
- Specialty Chemicals. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply.
- ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers. Request PDF.
- National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Summary for CID 1001.
- ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2.
- Eurofins. (2025). Analytical Method Summaries.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Wikipedia. (n.d.). Phenethylamine.
- MedCrave. (2016). Forced Degradation Studies.
- LookChem. (n.d.). This compound.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 217958.
- National Institutes of Health. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent.
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds.
- National Institutes of Health. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- Wikipedia. (n.d.). 25I-NBOMe.
- WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Request PDF.
- National Institutes of Health. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.
- PubMed. (n.d.). In-Use Photostability Practice and Regulatory Evaluation for Pharmaceutical Products in an Age of Light-Emitting Diode Light Sources.
- PubMed Central. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
- National Institutes of Health. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material.
- MDPI. (n.d.). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates.
- ResearchGate. (n.d.). Degradation of diuron and 3, 4-dichloroaniline (degradation...). Download Scientific Diagram.
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Navigating the Terrain of Phenethylamine Synthesis Scale-Up: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the challenges and solutions in the scale-up of phenethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we move beyond simple protocols to explore the underlying principles and provide practical, field-tested advice to ensure your scale-up is efficient, safe, and yields a high-quality product.
Introduction: The Scale-Up Challenge
Scaling up any chemical synthesis is rarely a linear process. What works flawlessly in a 100 mL round-bottom flask can present unexpected hurdles in a 50 L reactor. The synthesis of phenethylamines and their derivatives, a critical scaffold in many pharmaceuticals, is no exception.[] Issues with heat transfer, mass transport, reaction kinetics, and impurity profiles often become more pronounced at larger scales. This guide is structured to anticipate these challenges, offering a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries that arise during the planning and execution of phenethylamine synthesis scale-up.
Q1: What are the most common synthetic routes for phenethylamines, and which is most amenable to scale-up?
A1: Several robust methods exist, each with its own advantages and disadvantages for large-scale production. The most prevalent are:
-
Reductive Amination of Phenylacetaldehyde: This is a widely used and generally scalable method. It involves the reaction of phenylacetaldehyde with an amine (or ammonia) to form an imine, which is then reduced in situ to the desired phenethylamine.[2][3]
-
Reduction of Benzyl Cyanide: This classic method involves the reduction of benzyl cyanide using reagents like lithium aluminum hydride or catalytic hydrogenation.[4][5] While effective, the use of potent reducing agents can pose safety and handling challenges on a large scale.[5]
-
Reduction of ω-Nitrostyrenes: The reduction of ω-nitrostyrene derivatives is another viable route, often employing powerful reducing agents like lithium aluminum hydride.[4]
-
Leuckart-Wallach Reaction: This reaction utilizes formamide or ammonium formate to reductively aminate ketones or aldehydes.[6][7][8] It often requires high temperatures, which can be a challenge to manage uniformly in large reactors.[7]
-
Pictet-Spengler Reaction: This reaction is particularly useful for synthesizing tetrahydroisoquinoline derivatives of phenethylamines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions.[9][10][11][12]
The "best" route for scale-up depends on factors like the specific phenethylamine target, available equipment, cost of starting materials, and safety infrastructure. Reductive amination is often favored for its operational simplicity and the availability of a wide range of reducing agents.[2][3]
Q2: My reaction yield dropped significantly when I moved from a 1 L to a 20 L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a classic problem and can often be attributed to a combination of factors:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and maintaining a uniform temperature can be difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[13]
-
Mass and Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases. This can hinder the efficiency of heat transfer, making it difficult to control reaction temperatures, and can also affect the rate of mass transfer between phases in heterogeneous reactions.
-
Changes in Reagent Addition Rate: The rate of addition of a reactant that was trivial at the lab scale can become critical at a larger scale. A slow, controlled addition in a large reactor is often necessary to manage exotherms and prevent the buildup of reactive intermediates.
-
Extended Reaction Times: What might have been a 2-hour reaction in the lab could take longer at scale due to the factors above, potentially leading to product degradation over time.
Q3: What are the primary safety concerns I should be aware of when scaling up phenethylamine synthesis?
A3: Safety is paramount. Key concerns include:
-
Thermal Runaway: Many of the reactions, particularly reductions with powerful hydrides or hydrogenations, are highly exothermic. Inadequate cooling capacity on a large reactor can lead to a thermal runaway, where the reaction temperature increases uncontrollably, potentially causing a dangerous pressure buildup.[14]
-
Handling of Hazardous Reagents: Reagents like lithium aluminum hydride, Raney nickel, and strong acids or bases require specialized handling procedures, especially in large quantities. The use of flammable solvents also presents a significant fire and explosion risk.[5][14]
-
Pressure Buildup: Reactions that evolve gas (e.g., hydrogenation, some reductions) must be conducted in appropriately rated pressure vessels with adequate venting and pressure relief systems.[13]
-
Product and Byproduct Toxicity: Phenethylamines and their derivatives can have potent physiological effects.[[“]][[“]][17][18] Appropriate personal protective equipment (PPE) and containment strategies are essential to prevent exposure.[19]
Part 2: Troubleshooting Guides
This section provides in-depth, question-and-answer formatted guides to address specific, complex issues you may encounter during your scale-up experiments.
Guide 1: Reductive Amination Issues
Q: I'm performing a reductive amination of phenylacetaldehyde and observing significant amounts of a dimeric secondary amine byproduct. How can I suppress this?
A: The formation of a di-(β-phenylethyl)amine is a common side reaction in reductive aminations, especially when using ammonia.[5] This occurs when the newly formed primary amine product reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced.
Causality and Mitigation Strategies:
-
Stoichiometry of the Amine: The most direct way to suppress this side reaction is to use a large excess of the amine source (e.g., ammonia). This increases the probability that the aldehyde will react with the initial amine source rather than the primary amine product.
-
Order of Reagent Addition: Adding the reducing agent to a pre-formed mixture of the aldehyde and amine can sometimes favor the desired reaction. However, for sensitive aldehydes, it is often better to add the aldehyde slowly to a mixture of the amine and the reducing agent.
-
Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride, can sometimes be more selective for the reduction of the initially formed imine over the secondary imine.[20]
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular side reaction that leads to the dimer.
Experimental Protocol: Suppressing Dimer Formation in Reductive Amination
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge a solution of the amine (e.g., ammonia in methanol, 5-10 equivalents) and the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents).
-
Controlled Addition: Cool the mixture to 0-5 °C. Slowly add a solution of phenylacetaldehyde in a suitable solvent (e.g., methanol) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl) at low temperature. Proceed with standard extraction and purification procedures.
Q: My final phenethylamine product is discolored, and I'm struggling with purification. What are the likely impurities?
A: Discoloration and purification challenges often stem from side reactions of the starting materials or product.
Likely Impurities and Their Origins:
| Impurity | Likely Origin | Mitigation Strategy |
| Phenylacetic Acid | Oxidation of phenylacetaldehyde. | Use high-purity, freshly distilled starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Polymeric Materials | Aldol condensation or other side reactions of phenylacetaldehyde, especially under basic or acidic conditions. | Maintain strict temperature control. Consider using a milder, neutral pH reducing agent. |
| Over-reduction Products | Reduction of the aromatic ring. | This is more common with aggressive catalytic hydrogenation conditions (high pressure/temperature). Use a milder catalyst or reaction conditions. |
| Residual Starting Materials | Incomplete reaction. | Ensure sufficient equivalents of the amine and reducing agent are used. Monitor the reaction to completion. |
Purification Strategy:
If impurities are present, a multi-step purification may be necessary:
-
Acid-Base Extraction: Phenethylamine is a basic compound.[4] It can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be raised to liberate the free base, which can be extracted back into an organic solvent.
-
Crystallization: The hydrochloride or another salt of the phenethylamine can often be crystallized to a high purity.[4][5]
-
Distillation: For liquid phenethylamines, vacuum distillation can be an effective purification method.[5]
Guide 2: Leuckart-Wallach and Pictet-Spengler Reaction Challenges
Q: The Leuckart-Wallach reaction is giving me a low yield and a complex mixture of products. How can I optimize this?
A: The Leuckart-Wallach reaction is notoriously sensitive to temperature and reaction time.[21][22]
Optimization Parameters:
-
Temperature Control: The optimal temperature is crucial and must be determined experimentally for each substrate.[22] Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition and byproduct formation.[21] In a large reactor, ensuring uniform heating is critical.[13]
-
Reaction Time: Prolonged heating can lead to the formation of undesired side products.[13] The reaction should be monitored and stopped once the starting material is consumed.
-
Ratio of Reagents: The ratio of the carbonyl compound to formamide or ammonium formate can significantly impact the yield. An excess of the formamide/formate is typically used.[22]
Q: In my Pictet-Spengler reaction to form a tetrahydroisoquinoline, I'm observing the formation of an enecarbamate byproduct. What is causing this?
A: The formation of an enecarbamate can occur through the deprotonation of the reactive N-acyliminium ion intermediate.[9] This is more likely to happen if the reaction conditions are not sufficiently acidic or if the counterion of the acid catalyst is basic enough to facilitate deprotonation.[9]
Mitigation Strategies:
-
Choice of Acid Catalyst: Using a more acidic Brønsted acid can help to keep the iminium ion protonated and favor the desired cyclization pathway.[9]
-
Solvent System: The choice of solvent can influence the stability of the iminium ion. Aprotic solvents are sometimes found to give superior yields compared to traditional protic solvents.[10]
Part 3: Visualization and Data
Workflow Diagram: General Phenethylamine Synthesis Scale-Up
Caption: A generalized workflow for scaling up phenethylamine synthesis.
Logical Diagram: Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting logic for addressing low yields in scale-up.
References
- Wikipedia. (n.d.). Phenethylamine.
- Bornadel, A., Bisagni, S., Pushpanath, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268.
- Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
- Indian Academy of Sciences. (2020, January 19). Ninhydrin reaction with phenylethylamine: unavoidable by-products.
- Scribd. (n.d.). Illicit Synthesis of Phenylethylamines.
- National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?.
- ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- National Institutes of Health. (n.d.). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions.
- Organic Syntheses. (n.d.). α-Phenylethylamine.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Journal of the American Chemical Society. (n.d.). studies on the leuckart reaction.
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- Wikipedia. (n.d.). Leuckart reaction.
- PubMed. (2020, May 27). Pathway Engineering for Phenethylamine Production in Escherichia coli.
- ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
- ResearchGate. (2012, October 12). What are the difficulties associated with reductive amination? How to control byproduct formation?.
- SpringerLink. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Google Patents. (n.d.). Method for making phenylethylamine compounds.
- Journal of the American Chemical Society. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids.
- JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- YouTube. (2025, May 9). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up.
- ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides.
- Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?.
- Wikipedia. (n.d.). Fine chemical.
- ResearchGate. (2025, August 8). Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods.
- National Institutes of Health. (2020, December 17). Novel Psychoactive Phenethylamines: Impact on Genetic Material.
- National Institutes of Health. (2013, September 30). β-phenylethylamine, a small molecule with a large impact.
- ResearchGate. (2022, October 3). Reinforcing effects of phenethylamine analogs found in dietary supplements.
- WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
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Technical Support Center: Identification of Impurities in 3,4-Dichlorophenethylamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenethylamine. This guide is designed to provide expert-driven, practical solutions to the challenges encountered when identifying and characterizing impurities in your samples. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can generally be classified into three categories as per the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API). They can include:
-
Starting Materials: Unreacted precursors from the synthesis, such as 3,4-dichlorophenylacetonitrile.[2][3]
-
By-products: Compounds formed from side reactions during synthesis. For phenethylamines, this can include isomers or related substances formed through alternative reaction pathways.[4][5]
-
Intermediates: Partially reacted molecules that were not fully converted to the final product.
-
Degradation Products: Impurities formed by the decomposition of this compound over time due to factors like heat, light, oxidation, or hydrolysis.[6][7]
-
-
Inorganic Impurities: These can originate from manufacturing processes and include reagents, ligands, catalysts, and heavy metals.[1]
-
Residual Solvents: These are volatile organic compounds used during the synthesis or purification process, such as diethyl ether or toluene.[2][4][8]
Q2: Which analytical technique is best suited for initial impurity profiling of this compound?
A2: For initial impurity profiling, High-Performance Liquid Chromatography (HPLC) is often the gold standard.[8][9] It is a versatile technique capable of separating a wide range of non-volatile and thermally labile compounds.[10] When coupled with a UV detector, it provides a robust platform for quantifying impurities.[11] For a more comprehensive analysis, coupling HPLC with Mass Spectrometry (LC-MS) allows for the determination of molecular weights of unknown impurities, providing crucial information for their identification.[8][9]
Q3: My this compound sample shows unexpected peaks in the chromatogram. What is the first step I should take?
A3: The first step is to systematically evaluate the potential sources of these peaks. Consider the following:
-
System Suitability: Ensure your analytical system is performing correctly by running a blank (solvent) injection and a standard of your this compound. This helps to rule out contamination from the solvent or the system itself.
-
Sample Preparation: Review your sample preparation procedure. Were the correct solvent and concentration used? Could the sample have degraded after preparation but before analysis?
-
Forced Degradation Studies: To determine if the unexpected peaks are degradation products, you can perform forced degradation studies.[6][12] This involves subjecting your sample to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation and observe the resulting impurity profile.[6][7] This can help in identifying and tracking potential degradants that might appear under normal storage conditions over time.[13]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific analytical techniques used in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Tailing or Fronting) for the Main this compound Peak.
-
Question: My main analyte peak is exhibiting significant tailing or fronting, which is affecting the accuracy of my quantification. What are the likely causes and how can I resolve this?
-
Answer: Poor peak shape in HPLC for amine-containing compounds like this compound is a common issue. The primary amine functional group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[14]
Causality and Solutions:
Potential Cause Scientific Explanation Troubleshooting Steps Secondary Silanol Interactions The basic amine group on this compound interacts strongly with acidic silanol groups on the C18 column packing material, causing peak tailing. 1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (e.g., an "end-capped" column).2. Mobile Phase Modification: Add a competitive base, like triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase at a low concentration (e.g., 0.1%). These will preferentially interact with the silanol groups, masking them from the analyte.3. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa ≈ 9.3) to ensure it is fully protonated. This can reduce interactions with the stationary phase. Sample Overload Injecting too much sample can saturate the column, leading to peak fronting.[15] 1. Dilute the Sample: Prepare a more dilute sample and reinject.2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[15] 1. Use Mobile Phase as Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities and degradation products.[13][16]
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. This helps to protonate the amine and improve peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is typically necessary to separate both early and late-eluting impurities.[11]
-
Start with a low percentage of organic phase (e.g., 10% B) and gradually increase it to a high percentage (e.g., 90% B) over 20-30 minutes.
-
-
Detection: Use a UV detector set at a wavelength where this compound has significant absorbance (e.g., 220 nm or 275 nm).
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a sample with 0.1 M HCl at 60°C for 24 hours.[12]
-
Base Hydrolysis: Treat a sample with 0.1 M NaOH at 60°C for 24 hours.[12]
-
Oxidative Degradation: Treat a sample with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose a solid sample to 80°C for 48 hours.[17]
-
Photolytic Degradation: Expose a sample solution to a combination of UV and visible light as per ICH Q1B guidelines.[7]
-
-
Method Validation: Analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.[17][18]
Caption: Workflow for developing a stability-indicating HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Poor Peak Shape and Low Response for this compound.
-
Question: I am trying to analyze my sample using GC-MS, but I am getting broad peaks and a weak signal for the main compound. What is causing this and what can I do to improve my results?
-
Answer: The primary amine in this compound makes it a polar and active compound, which can lead to poor chromatographic performance in GC.[14] It can adsorb to active sites in the GC inlet and column, causing peak tailing and loss of signal.
Causality and Solutions:
Potential Cause Scientific Explanation Troubleshooting Steps Analyte Adsorption The polar amine group interacts with active sites (e.g., silanols) in the GC inlet liner and column, leading to poor peak shape and reduced recovery. 1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.2. Derivatization: This is often the most effective solution. Convert the primary amine to a less polar, more volatile derivative. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for phenethylamines.[19] Thermal Degradation High temperatures in the GC inlet can cause the compound to degrade before it reaches the column. 1. Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 220°C) and gradually increase it to find the optimal balance between volatilization and degradation.[20] Improper Column Choice A standard non-polar column may not be ideal for this compound. 1. Use a Mid-Polarity Column: A column with a phase containing some phenyl or cyanopropyl groups can sometimes improve peak shape for polar compounds.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 1 mL of a suitable solvent like ethyl acetate or toluene.[4]
-
-
Derivatization:
-
Add 100 µL of Trifluoroacetic anhydride (TFAA) to the vial.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Inlet: Splitless injection mode at 250°C.
-
Column: A standard 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5-10 minutes.[4]
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 500.
-
-
Data Analysis:
-
The derivatized this compound will have a higher molecular weight and a different fragmentation pattern.
-
Identify impurities by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
Caption: GC-MS workflow with derivatization for improved analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Need for Unambiguous Structure Elucidation of an Unknown Impurity.
-
Question: I have isolated an unknown impurity using preparative HPLC, but its structure is not clear from MS data alone. How can I use NMR to definitively identify it?
-
Answer: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[21][22] A combination of 1D and 2D NMR experiments can reveal the complete connectivity and stereochemistry of an impurity.
Causality and Solutions:
| Challenge | Scientific Explanation | NMR Solution |
| Determining the Carbon Skeleton | Need to establish which atoms are bonded to each other. | * ¹H NMR: Provides information on the number and types of protons.[21] * ¹³C NMR: Shows the number and types of carbon atoms. * HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.[23] * HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, revealing the connectivity of the molecule.[23] |
| Establishing Proton-Proton Connectivity | Need to identify which protons are adjacent to each other in the molecule. | * COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds).[23] |
| Determining Relative Stereochemistry | Need to understand the 3D arrangement of atoms. | * NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, even if they are not directly bonded.[23] |
Experimental Protocol: Structure Elucidation of an Isolated Impurity
-
Sample Preparation:
-
Ensure the isolated impurity is of high purity (>95%).
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Acquire NMR Data:
-
¹H NMR: A standard proton spectrum.
-
¹³C NMR: A standard carbon spectrum.
-
2D Experiments: Acquire COSY, HSQC, and HMBC spectra. A NOESY experiment may be necessary if stereochemistry is .[24]
-
-
Data Interpretation:
-
Step 1: Use the ¹H and ¹³C spectra to identify the types of atoms present (e.g., aromatic, aliphatic).
-
Step 2: Use the HSQC spectrum to link each proton to its carbon.
-
Step 3: Use the COSY spectrum to build spin systems (fragments of the molecule where protons are coupled).
-
Step 4: Use the HMBC spectrum to connect these fragments by identifying long-range correlations between protons and carbons.
-
Step 5: Propose a structure and verify that all observed correlations are consistent with the proposed structure.
-
Caption: Logical workflow for structure elucidation using NMR.
References
- Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. (n.d.). Universiti Kebangsaan Malaysia.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- This compound. (n.d.). LookChem.
- Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2025). ResearchGate.
- Forced Degradation Studies. (2016). MedCrave online.
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences, 05(04).
- Analytical Methods. (n.d.). Japan Environment Agency.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- O'Neil, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Asian Journal of Pharmaceutical and Clinical Research.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
- DEVLOPMENT AND VALIDATION OF RP- HPLC METHOD FOR QUANTIFICATION OF THIOCOLCHICOSIDE AND DICLOFENAC DIETHYLAMINE IN PRESENCE O. (n.d.). IJNRD.
- Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025). ResearchGate.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- Structure Elucidation by NMR. (n.d.). ETH Zurich.
- Phenethylamine, 3,4-dichloro-, hydrochloride. (n.d.). PubChem.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Journal of the Chilean Chemical Society. Retrieved from https://www.scielo.cl/scielo.php?script=sci_arttext&pid=S0717-97072014000100012
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). PMC - PubMed Central.
- Analytical Methods. (2025). Royal Society of Chemistry.
- Analytical methods and achievability. (n.d.). Guidelines for drinking-water quality - NCBI Bookshelf.
- Process for preparing 3,4'-dichlorodiphenyl-ether. (n.d.). Google Patents.
- Process for preparing 3, 4 dichloroaniline. (n.d.). Google Patents.
- Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. (n.d.). PMC - NIH.
- Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. (n.d.). Der Pharma Chemica.
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Technical Support Center: Optimizing Reaction Conditions for Nitrile Reduction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nitrile reduction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting nitriles into primary amines—a cornerstone transformation in modern organic synthesis. We will address common challenges, from incomplete reactions and low yields to the formation of undesired side products, providing you with the expert insights and practical protocols needed to achieve your synthetic goals.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when planning or executing a nitrile reduction.
Q1: What are the most common and reliable methods for reducing nitriles to primary amines?
The two most prevalent strategies for nitrile reduction are catalytic hydrogenation and reduction with metal hydrides.[1][2]
-
Catalytic Hydrogenation: This is often the most economical and scalable method, particularly in industrial settings.[3] It involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), Platinum Dioxide (PtO₂), and Cobalt-based catalysts.[1][4]
-
Metal Hydride Reduction: This approach is very common in laboratory-scale synthesis due to its effectiveness and generally milder conditions (in terms of pressure). Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reagent for this transformation.[4][5] Other reagents like boranes (e.g., BH₃·THF, BH₃·SMe₂) are also effective.[6]
Q2: My reaction is producing significant amounts of secondary and tertiary amines. Why is this happening and how can I prevent it?
This is a classic side reaction, especially during catalytic hydrogenation.[7] The reaction proceeds through an intermediate imine. The desired primary amine product can act as a nucleophile and attack this imine intermediate, leading to the formation of secondary and, subsequently, tertiary amines.[1]
Causality & Prevention:
-
Mechanism:
-
R-C≡N + H₂ → [R-CH=NH] (Imine Intermediate)
-
[R-CH=NH] + H₂ → R-CH₂-NH₂ (Primary Amine - Desired)
-
[R-CH=NH] + R-CH₂-NH₂ → Dimerization → (R-CH₂)₂NH (Secondary Amine - Undesired)
-
-
Solution: The most effective way to suppress this side reaction during catalytic hydrogenation is to add a large excess of ammonia (or ammonium hydroxide) to the reaction mixture.[6] The ammonia competes with the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation.
Q3: How can I selectively reduce a nitrile group in a molecule with other sensitive functional groups (e.g., esters, ketones, halides)?
Achieving chemoselectivity is a common challenge. The choice of reducing agent is critical.
-
For Halogenated Substrates: Catalytic hydrogenation using cobalt-based catalysts can show excellent functional group tolerance, leaving halogens intact where Pd/C might cause hydrodehalogenation.[8]
-
For Carbonyls (Esters, Ketones): Strong hydrides like LiAlH₄ will reduce most carbonyls along with the nitrile. Milder, more selective reagents are needed. For instance, diisopropylaminoborane in the presence of catalytic lithium borohydride (LiBH₄) can reduce nitriles while leaving esters or other carbonyls untouched.[9] Certain cobalt or iron-based catalytic systems can also offer high chemoselectivity.[10][11]
-
General Strategy: When facing selectivity issues, exploring catalytic transfer hydrogenation or specialized borane reagents is often a fruitful path.[9][12] Always consult the literature for specific catalyst systems tailored to your substrate's functional groups.
Q4: What is the functional difference between using LiAlH₄ and DIBAL-H for nitrile reduction?
The key difference lies in the product obtained.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that fully reduces the nitrile to a primary amine .[13][14] The reaction involves two successive additions of a hydride ion.[5][13]
-
Diisobutylaluminum Hydride (DIBAL-H): This is a milder and more sterically hindered reducing agent. Under carefully controlled, often low-temperature conditions, DIBAL-H will add only one hydride equivalent to the nitrile, stopping at the imine stage. Upon aqueous workup, this intermediate imine is hydrolyzed to an aldehyde .[1][13][14]
Q5: Why might my catalytic hydrogenation reaction stall or show no conversion?
Several factors can lead to a failed hydrogenation:
-
Catalyst Poisoning: The catalyst's active sites can be deactivated by impurities in the substrate, solvent, or hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons.
-
Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a low-quality batch. Dry hydrogenation catalysts can also be pyrophoric and require careful handling.[7]
-
Insufficient Pressure or Agitation: The reaction is dependent on dissolving hydrogen gas into the liquid phase. Insufficient H₂ pressure or poor mixing can starve the catalyst, slowing or stopping the reaction.[15]
-
Catalyst Deactivation by Substrate: Some functional groups, like the sp² nitrogen in pyridine, can bind strongly to the catalyst surface and inhibit its activity.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during nitrile reduction experiments.
Problem 1: Low or No Conversion of Starting Nitrile
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Hydride Reagent | LiAlH₄ and other metal hydrides can decompose upon exposure to atmospheric moisture. An older, partially hydrolyzed reagent will have significantly reduced activity. | Use a fresh bottle of LiAlH₄ or titrate the existing reagent to determine its active hydride content. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).[16][17] |
| Inactive/Poisoned Catalyst | Heterogeneous catalysts like Raney Ni or Pd/C can lose activity over time or be poisoned by trace impurities (e.g., sulfur, thiols) in the starting material or solvent. | Use a fresh batch of catalyst. If poisoning is suspected, purify the starting material (e.g., by recrystallization, distillation, or passing through a silica plug). Increase catalyst loading as a last resort.[7] |
| Sub-optimal Conditions | Some reductions require specific temperatures or pressures to proceed at a reasonable rate. For example, borane reductions often require heating, while catalytic hydrogenations depend on adequate H₂ pressure.[4][6][15] | For borane reductions, try increasing the temperature to refluxing THF. For hydrogenations, ensure the system is leak-free and increase the H₂ pressure within safe limits for your equipment (e.g., from 50 psi to 100 psi).[15] |
| Poor Substrate Solubility | If the nitrile starting material is not fully dissolved in the reaction solvent, the reaction becomes mass-transport limited, leading to slow or incomplete conversion. | Select a solvent in which the substrate is fully soluble at the reaction temperature. For LiAlH₄ reductions, THF is often a better choice than diethyl ether for less soluble substrates. |
Problem 2: Formation of Significant Side Products
| Side Product | Explanation & Causality | Recommended Solution |
| Secondary/Tertiary Amines | As detailed in the FAQ, the primary amine product can react with the imine intermediate. This is particularly problematic in catalytic hydrogenations run in neutral or acidic conditions.[1][6] | Add an excess of ammonia (typically as a solution in methanol or as gaseous ammonia) to the reaction mixture before starting the hydrogenation. This competitively inhibits the product amine from reacting.[6] |
| Hydrolyzed Amide/Acid | The nitrile group can be hydrolyzed to a primary amide and then to a carboxylic acid under harsh acidic or basic conditions, especially with heating during the workup.[14][18] | Perform the aqueous workup at low temperatures (e.g., 0 °C). Minimize the time the product is in contact with strong acid or base. If isolating the product as a salt, use HCl in a non-aqueous solvent like ether or dioxane.[19] |
| Decyanation (C-CN Cleavage) | At high temperatures or with certain catalysts, the C-CN bond can cleave, leading to a loss of the nitrile group entirely. This is a known issue in some catalytic systems.[20] | Reduce the reaction temperature. Screen different catalysts; for example, some ruthenium or cobalt catalysts may be milder and less prone to inducing decyanation than high-loaded palladium catalysts.[20] |
Troubleshooting Workflow
Here is a logical workflow to follow when a nitrile reduction experiment fails to give the desired outcome.
Caption: Competing reaction pathways in nitrile hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Nitrile Reduction with LiAlH₄
-
Safety: LiAlH₄ reacts violently with water and protic solvents. All operations must be conducted in a fume hood under a dry, inert atmosphere (N₂ or Ar) using flame-dried glassware.
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 equivalents) as a powder or a solution in an anhydrous solvent.
-
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) via cannula to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the nitrile (1.0 equivalent) in the same anhydrous solvent. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry via an addition funnel. The addition should be slow enough to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Reaction progress can be monitored by TLC or GC/MS analysis of a carefully quenched aliquot. Some reductions may require gentle heating to go to completion. [17]5. Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents sequentially:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Workup: Stir the resulting granular white precipitate for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or ethyl acetate. [17]7. Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine.
Protocol 2: Catalytic Hydrogenation with Raney Nickel and Ammonia
-
Safety: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or another solvent. Hydrogen gas is flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and safety measures. [7]
-
Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the nitrile (1.0 equivalent) and a solvent (e.g., methanol or ethanol).
-
Catalyst and Additive: Add a 7 M solution of ammonia in methanol (5-10 equivalents). Under a stream of inert gas, carefully add Raney Nickel (5-20% by weight, as a water or ethanol slurry).
-
Hydrogenation: Seal the vessel. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). [15]4. Reaction: Begin vigorous stirring or shaking and heat the reaction if necessary. Monitor the reaction progress by observing hydrogen uptake.
-
Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent and dispose of it properly. Rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography.
References
- Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activ
- Zinc-Catalyzed Chemoselective Reduction of Nitriles to N-Silylimines through Hydrosilylation: Insights into the Reaction Mechanism.
- Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. PubMed.
- Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable c
- JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy.
- Chemoselective reduction of nitrile to amine.
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- Nitrile reduction. Wikipedia.
- Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol.
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- Revision Notes - Reduction of Amides and Nitriles to Amines. Sparkl.
- reduction of nitriles. Chemguide.
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- Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- Reactions of Nitriles. Chemistry Steps.
- Selective Nitrile Reduction. ChemistryViews.
- LAH Reduction of Nitriles to Amines. Scribd.
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- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Receptor Binding Assays with Novel Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for receptor binding assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions when working with novel ligands. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying principles to empower you in your experimental design and data interpretation.
Introduction to Receptor Binding Assays
Receptor binding assays are fundamental tools for quantifying the interaction between a ligand and its receptor. These assays are crucial in drug discovery for determining key parameters like the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), indicating receptor density.[1][2][3][4] When working with novel, uncharacterized ligands, these assays present unique challenges. This guide will walk you through common pitfalls and their solutions.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Section A: Signal, Background, and Noise Issues
Question 1: My signal-to-noise ratio is very low. How can I improve it?
A low signal-to-noise ratio can make it difficult to obtain accurate and reproducible data.[5] The goal is to maximize the specific binding signal while minimizing the background noise.
Core Directive: Aim for specific binding to be at least 80% of the total binding at the Kd concentration of the radioligand.[6]
Troubleshooting Steps:
-
Optimize Receptor Concentration: Titrate the amount of receptor (e.g., membrane protein) in your assay. Too little receptor will result in a weak signal, while too much can lead to ligand depletion and high non-specific binding. A typical starting range is 50-120 µg of membrane protein per well.[5]
-
Adjust Ligand Concentration: For competitive assays, using a radioligand concentration at or below its Kd value is recommended.[5][6] This provides a good window for competition by your novel ligand.
-
Verify Reagent Quality: Ensure the purity and integrity of your novel ligand and receptor preparation.[7][8] Degradation of either component can significantly reduce the specific binding signal.[8]
-
Check Buffer Composition: Ensure your assay buffer has the optimal pH and contains necessary ions (e.g., MgCl₂) for receptor binding.[3][5]
-
Equilibration Time: Confirm that your incubation time is sufficient to reach binding equilibrium. This can be determined by performing kinetic experiments (association and dissociation).[5][6] Keep in mind that lower concentrations of radioligand require longer times to reach equilibrium.[6]
Question 2: I'm observing very high non-specific binding (NSB). What are the common causes and solutions?
High non-specific binding can obscure the specific binding signal, leading to an underestimation of affinity.[9] NSB is the binding of your ligand to components other than the target receptor, such as lipids, other proteins, or the assay apparatus itself.[8][9] Ideally, NSB should be less than 50% of the total binding.[9]
Causality and Solutions:
-
Hydrophobic Interactions: Novel ligands that are highly hydrophobic have a tendency to exhibit higher non-specific binding.[5][9]
-
Electrostatic Interactions: Charged ligands can interact non-specifically with charged surfaces.
-
Binding to Filters/Plates: The ligand may be binding to the filter paper or the walls of the microplate.
-
Solution: Pre-soak filters in a blocking agent like 0.3% polyethyleneimine (PEI).[5] For plate-based assays, choose plates with low protein-binding surfaces.
-
-
Impure Ligand: Impurities in your ligand preparation can contribute to high NSB.[9]
-
Solution: Ensure the purity of your novel ligand is as high as possible.[9]
-
The following diagram outlines a decision-making workflow for addressing high non-specific binding:
Caption: Troubleshooting workflow for high non-specific binding.
Section B: Ligand and Receptor Integrity
Question 3: My results are not reproducible. What could be causing this variability?
Poor reproducibility can stem from several factors, from inconsistent sample preparation to reagent instability.[7]
Key Areas to Investigate:
-
Pipetting and Dilutions: Inconsistent pipetting, especially during the creation of serial dilutions, is a major source of error.[8]
-
Best Practice: Use calibrated pipettes and consider automated liquid handling for high-throughput applications. Prepare reagents in large batches to minimize batch-to-batch variability.[7]
-
-
Ligand/Receptor Stability: Ensure your novel ligand and receptor preparations are stable under your assay and storage conditions.[8] Degradation can lead to a loss of binding activity over time.
-
Best Practice: Perform stability studies on your reagents. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
-
Assay Conditions: Minor variations in temperature, pH, and incubation time can impact binding.[7]
-
Personnel Training: Ensure all personnel performing the assay are adequately trained and follow the same protocol.[7]
Question 4: I suspect my novel ligand is being depleted in the assay. How can I confirm and correct for this?
Ligand depletion occurs when a significant fraction of the added ligand binds to the receptor, causing the free ligand concentration to be substantially lower than the total added concentration.[12][13] This is more common in miniaturized, high-throughput assays or when using high receptor concentrations.[12][14][15] Failure to account for ligand depletion can lead to a significant underestimation of ligand affinity.[12]
Rule of Thumb: If more than 10% of the total added ligand is bound, you should be concerned about ligand depletion.[6][13][14]
Solutions:
-
Change Experimental Conditions:
-
Use Appropriate Data Analysis:
Section C: Data Analysis and Interpretation
Question 5: The Hill slope of my competition curve is not equal to 1.0. What does this indicate?
The Hill slope describes the steepness of a competition curve. A slope of -1.0 is expected for a simple, bimolecular interaction following the law of mass action.[6] Deviations can indicate more complex binding phenomena.
| Hill Slope Value | Possible Interpretation |
| < -1.0 | Negative cooperativity or multiple binding sites with different affinities. |
| > -1.0 | Positive cooperativity. |
| Shallow (<1.0) | Can be caused by experimental issues like improper serial dilutions, compound solubility problems, or assay artifacts.[6] |
Important Note: While there are several possible explanations for a Hill slope that deviates from unity, it's crucial to first rule out experimental artifacts before concluding a complex biological mechanism.[6]
Part 2: Key Experimental Protocols
Here are detailed protocols for two fundamental receptor binding experiments.
Protocol 1: Saturation Binding Assay
Objective: To determine the affinity (Kd) and receptor density (Bmax) of a labeled novel ligand.[2][4]
Materials:
-
Receptor source (e.g., cell membranes)
-
Labeled novel ligand
-
Unlabeled ligand (for determining non-specific binding)
-
Assay Buffer
-
Filtration apparatus (e.g., Brandel harvester) or Scintillation Proximity Assay (SPA) beads
-
Scintillation counter or other appropriate detector
Workflow Diagram:
Caption: General workflow for a saturation binding experiment.
Step-by-Step Method:
-
Preparation: Prepare a series of dilutions of your labeled novel ligand in assay buffer. A typical range would be from 0.1 x Kd to 10 x Kd.[6]
-
Set up Assay Tubes/Plate:
-
Incubation: Incubate all tubes/plates at a defined temperature for a sufficient time to reach equilibrium.[3]
-
Separation: Rapidly separate the bound from the free ligand. This is commonly done by vacuum filtration through glass fiber filters.[6][16] The filters trap the receptor-ligand complexes.
-
Washing: Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.[5][6]
-
Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding for each ligand concentration: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the specific binding as a function of the free ligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.[2][6]
-
Protocol 2: Competition Binding Assay
Objective: To determine the affinity (Ki) of an unlabeled novel ligand by measuring its ability to compete with a known labeled ligand for binding to a receptor.
Step-by-Step Method:
-
Preparation:
-
Prepare a fixed concentration of a labeled ligand (ideally at or below its Kd).
-
Prepare serial dilutions of your unlabeled novel ligand.
-
-
Set up Assay Tubes/Plate:
-
Total Binding: Receptor + labeled ligand.
-
Non-Specific Binding (NSB): Receptor + labeled ligand + excess of a known unlabeled competitor.
-
Competition: Receptor + labeled ligand + increasing concentrations of your novel unlabeled ligand.
-
-
Incubation, Separation, Washing, and Detection: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand against the log concentration of the unlabeled novel ligand.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of your novel ligand that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
References
- Carter, R. L., et al. (2007). Miniaturized receptor binding assays: complications arising from ligand depletion. Journal of Pharmacological and Toxicological Methods, 55(3), 328-336. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
- ResearchGate. (n.d.). Simulation of the impact of ligand depletion in a single-point binding assay.
- Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad. [Link]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
- Frei, A. P., et al. (2018). Validation of extracellular ligand–receptor interactions by Flow-TriCEPS. BMC Research Notes, 11(1), 878. [Link]
- GraphPad. (2025). Ligand depletion. GraphPad Prism 10 Curve Fitting Guide. [Link]
- GraphPad. (2025). Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
- Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
- ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay.
- Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
- Sielaff, M., et al. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Methods in Molecular Biology, 1583, 19-36. [Link]
- Alpert, N. M., et al. (2006). Optimization of dynamic measurement of receptor kinetics by wavelet denoising. NeuroImage, 30(2), 464-472. [Link]
- Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' binding. The problem, and a solution. The Biochemical Journal, 228(1), 269–272. [Link]
- Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva. [Link]
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]
- Armean, I. M., et al. (2025). connectomeDB2025: a rigorously curated, multi-species resource of experimentally supported ligand–receptor interactions. Nucleic Acids Research. [Link]
- Jurček, O., et al. (2021). Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both?. Journal of the American Chemical Society, 143(35), 14326-14335. [Link]
- ResearchGate. (n.d.). Assay development. Signal-to-noise ratio, calculated as the ratio....
- Boettcher, M., et al. (2024). Uncovering receptor-ligand interactions using a high-avidity CRISPR activation screening platform. Science Advances, 10(7), eadj6109. [Link]
- ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?.
- Harvey, D. (2021). 10.
- YouTube. (2024). Scintillation proximity assay.
- Wikipedia. (n.d.).
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
- Bioengineer.org. (2026). Decoding GPR50–L-LEN Interaction in Metabolism. Bioengineer.org. [Link]
- OpenWetWare. (n.d.). Filter-binding assay. OpenWetWare. [Link]
- Lane, J. R., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS Omega, 3(10), 13578-13589. [Link]
- Gutman, M., & Nachliel, E. (1985). Effect of buffer on kinetics of proton equilibration with a protonable group. Biochemistry, 24(12), 2941-2946. [Link]
- Johnson, C. M. (2008). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 97(1), 10-49. [Link]
- YouTube. (2020). Kinetics of Drug-Target Binding. YouTube. [Link]
- Wikipedia. (n.d.). Receptor–ligand kinetics. Wikipedia. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Phenethylamine Salts in Buffers
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for our valued research, scientific, and drug development partners. We understand that wrestling with compound solubility can be a significant bottleneck in experimental workflows. This document moves beyond simple protocols to provide a deeper understanding of the physicochemical principles governing the solubility of phenethylamine salts. Our goal is to empower you not just to solve immediate issues but to proactively design more robust experimental setups.
Section 1: The Science of Phenethylamine Solubility
A foundational understanding of the molecule's behavior in aqueous systems is the most powerful tool in any troubleshooting endeavor. Let's begin with the fundamentals.
Why Use a Salt Form (e.g., Phenethylamine HCl) and Not the Free Base?
Phenethylamine in its free base form is a colorless, oily liquid with limited water solubility and a tendency to absorb atmospheric CO2 to form a solid carbonate salt[1][2]. For research applications requiring precise concentrations in aqueous buffers, this presents a significant challenge.
The conversion to a hydrochloride (HCl) salt dramatically improves its handling and solubility characteristics. The salt is a stable, white crystalline powder that is readily soluble in polar solvents like water and ethanol[1][3][4][5]. This is because the salt form exists as charged ions (phenethylammonium and chloride) in solution, which interact favorably with polar water molecules, a principle that applies broadly to amine salts[6].
The Critical Role of pH: Ionization State is Everything
The single most important factor governing the solubility of a phenethylamine salt in a buffer is the solution's pH. Phenethylamine is a weak base. Its solubility is directly tied to the equilibrium between its protonated (charged) and deprotonated (neutral) forms.
-
Protonated Form (R-NH₃⁺): This is the phenethylammonium cation. It is charged and therefore highly soluble in polar solvents like water.
-
Deprotonated Form (R-NH₂): This is the free base. It is neutral and significantly less soluble in water.
The ratio of these two forms is dictated by the solution's pH relative to the pKa of phenethylamine. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal. For phenethylamine, the pKa is approximately 9.83[1][7].
The Henderson-Hasselbalch equation provides the mathematical framework for this relationship[8][9][10]. For a base, it helps us understand that:
-
When pH < pKa: The equilibrium shifts towards the protonated, charged, and more soluble form (R-NH₃⁺).
-
When pH > pKa: The equilibrium shifts towards the deprotonated, neutral, and less soluble free base (R-NH₂).
Since most biological experiments are conducted in buffers around pH 7.4, which is more than two pH units below the pKa of 9.83, phenethylamine will exist almost entirely in its protonated, highly soluble cation form[7]. This is the theoretical basis for its successful use in buffers like PBS.
Caption: Fig 2. Logical Workflow for Troubleshooting Solubility.
Section 4: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: Preparation of 1x Phosphate-Buffered Saline (PBS), pH 7.4
This protocol yields 1 liter of 1x PBS.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Sodium Phosphate, Dibasic (Na₂HPO₄)
-
Potassium Phosphate, Monobasic (KH₂PO₄)
-
Distilled, deionized water (ddH₂O)
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 L graduated cylinder and beaker
Procedure:
-
While stirring, add the following reagents:
-
Calibrate your pH meter and measure the pH of the solution.
-
Adjust the pH to 7.4 using small additions of concentrated HCl or NaOH as needed.[12][13]
-
Once the pH is stable at 7.4, transfer the solution to a 1 L graduated cylinder and add ddH₂O to bring the final volume to 1 liter.[11][12]
-
For sterile applications, autoclave the solution on a liquid cycle or filter sterilize through a 0.22 µm filter.[12][14] Store at room temperature or 4°C.
Protocol 2: Preparation of a Concentrated Stock Solution of Phenethylamine HCl
This protocol describes the recommended method for preparing a stock solution for subsequent dilution into aqueous buffers.
Materials:
-
2-Phenylethylamine hydrochloride (PEA-HCl) powder [15]* Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 30 mg/mL in DMSO).[15]
-
Weigh the required amount of PEA-HCl powder and place it into a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Cap the vial securely and vortex vigorously until the PEA-HCl is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
For use: Dilute this stock solution into your final aqueous buffer (e.g., PBS) to achieve the desired working concentration. Crucially, add the DMSO stock dropwise into the vortexing buffer to prevent precipitation. Ensure the final DMSO concentration in your experiment is low and consistent across all samples, including vehicle controls.
-
Store stock solutions at -20°C.[16] Prepare fresh working dilutions daily as aqueous solutions are not recommended for long-term storage.[16]
Section 5: Data Summary
This table provides a quick reference for the solubility of phenethylamine HCl in common laboratory solvents.
| Solvent | Solubility | Reference | Notes |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [4][15] | Recommended for high-concentration stock solutions. |
| Dimethylformamide (DMF) | 30 mg/mL | [4][15] | Alternative to DMSO for stock solutions. |
| Ethanol | 25 mg/mL | [4][15] | Good solubility; can be used as a co-solvent. |
| PBS (pH 7.2) | 10 mg/mL | [4][15] | Maximum recommended concentration for direct dissolution. |
| Water | Soluble | [1][4][5] | Generally soluble, but pH-dependent. Buffer is preferred. |
| Ether | Insoluble | [7] | The hydrochloride salt is insoluble in non-polar organic solvents. |
References
- Phenethylamine | C8H11N | CID 1001 - PubChem. (n.d.). National Center for Biotechnology Information.
- Phenethylamine. (n.d.). Wikipedia.
- How to prepare Phosphate Buffered Saline (PBS). (n.d.). St John's Laboratory.
- Phenethylamine. (2024). ChemBK.
- Preparation of PBS Solution. (2022). Protocols.io.
- Phenylethanolamine. (n.d.). Wikipedia.
- PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). (2019). iGEM.
- Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. (n.d.). NovoPro Bioscience Inc.
- Phenethylamine. (n.d.). Solubility of Things.
- Phenylethylamine. (n.d.). Solubility of Things.
- Phenethylamine Hydrochloride. (n.d.). Solubility of Things.
- 1-Phenethylamine | C8H11N | CID 7408 - PubChem. (n.d.). National Center for Biotechnology Information.
- Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse.
- Common Ion Effect. (2021). Chemistry LibreTexts.
- Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. (2018). National Institutes of Health.
- Why amine salts are soluble in water? (2016). Chemistry Stack Exchange.
- How to increase solubility of a salt? (2023). Reddit.
- How does branching increase the solubility in amines? (2018). Quora.
- Henderson–Hasselbalch equation. (n.d.). Wikipedia.
- Henderson–Hasselbalch equation (video). (n.d.). Khan Academy.
- Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Henderson–Hasselbalch equation | Acids and bases | AP Chemistry | Khan Academy. (2021). Khan Academy.
- Increase Solubility of Sparingly Soluble Salts. (2023). YouTube.
- The common-ion effect (video) | Equilibrium. (n.d.). Khan Academy.
- How to tackle compound solubility issue. (2022). Reddit.
- β-Phenylethylamine hydrochloride. (2024). ChemBK.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). BUCHI.
- Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review.
- Which buffer do you use to remove salt from proteins in dialysis? (2023). ResearchGate.
- What would be the best solvent/buffer to dissolve a lyophilized peptide with a hydrophobicity gradient along the helix axis and the net charge of -1? (2015). ResearchGate.
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Validation & Comparative
A Comparative Pharmacological Guide: 3,4-Dichlorophenethylamine vs. 4-Chloroamphetamine
Introduction
Within the vast landscape of neuropharmacology, phenethylamines and their amphetamine analogues represent a cornerstone of research into monoaminergic systems. These compounds, through their interactions with dopamine, norepinephrine, and serotonin transporters, have provided invaluable tools for dissecting the complexities of neurotransmission. This guide offers a detailed pharmacological comparison between the well-characterized research chemical, 4-chloroamphetamine (4-CA), and the structurally related but significantly less studied compound, 3,4-Dichlorophenethylamine (3,4-DCPEA).
4-CA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a known serotonergic neurotoxin, widely used as a research tool to model serotonin depletion.[1][2][3] In stark contrast, 3,4-DCPEA remains largely uncharacterized in the scientific literature. Its pharmacological profile is not well-documented, presenting both a knowledge gap and an opportunity for novel investigation. This guide will synthesize the extensive data available for 4-CA and, based on structure-activity relationships (SAR) of related halogenated phenethylamines, propose a logical, experimentally-driven pathway for the comprehensive characterization of 3,4-DCPEA.
Section 1: Pharmacological Profile of 4-Chloroamphetamine (4-CA)
4-Chloroamphetamine, also known as para-chloroamphetamine (PCA), is a synthetic amphetamine derivative distinguished by a chlorine atom at the para position of the phenyl ring.[1] This substitution profoundly influences its pharmacological activity compared to its parent compound, amphetamine.
Mechanism of Action: A Potent Monoamine Releaser
The primary mechanism of 4-CA is the potent release of monoamine neurotransmitters, particularly serotonin (5-HT).[1][3] It acts as a substrate for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Upon entering the presynaptic terminal, it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flow, leading to a massive, non-vesicular efflux of serotonin, and to a lesser extent, norepinephrine and dopamine, into the synaptic cleft.[1][2]
This potent releasing activity is quantified by its half-maximal effective concentration (EC₅₀) values in rat brain synaptosomes:
-
Serotonin (5-HT) Release: 28.3 nM[1]
-
Norepinephrine (NE) Release: 23.5 - 26.2 nM[1]
-
Dopamine (DA) Release: 42.2 - 68.5 nM[1]
These values highlight 4-CA as a potent and relatively balanced SNDRA, with a slight preference for norepinephrine and serotonin release over dopamine.[1]
Serotonergic Neurotoxicity
A defining and critical characteristic of 4-CA is its selective neurotoxicity towards serotonergic neurons, especially at higher doses (e.g., >10 mg/kg in animal models).[1][4] This toxic effect is long-lasting, resulting in the depletion of serotonin, its metabolite 5-HIAA, the enzyme tryptophan hydroxylase, and a reduction in SERT density for weeks or months.[1] Histological studies have confirmed that 4-CA causes the degeneration and destruction of serotonin-containing nerve fibers and cell bodies, particularly within the B-9 serotonergic cell group in the ventral midbrain tegmentum.[4] This has made 4-CA an invaluable, albeit cytotoxic, tool for studying the consequences of long-term serotonin depletion.[3]
The α-methyl group on the amphetamine backbone is considered essential for this neurotoxicity. Moving the chloro-substituent to the ortho or meta positions eliminates this neurotoxic effect, underscoring the critical role of the para-substitution.[1]
Visualizing 4-CA's Mechanism of Action
Caption: Mechanism of 4-CA at the serotonergic synapse.
Section 2: The Enigma of this compound (3,4-DCPEA)
In contrast to the extensive body of research on 4-CA, this compound is a data-poor compound. It is commercially available as a chemical intermediate, for example, in the synthesis of various complex organic molecules.[5] Its core structure is a phenethylamine backbone with chlorine atoms at the 3 and 4 positions of the phenyl ring.
Known Information and Structural Analysis
Pharmacological data for 3,4-DCPEA is virtually absent from peer-reviewed literature. Its characterization is limited to basic chemical properties and synthesis routes.[6][7] The key structural differences from 4-CA are:
-
Lack of α-methyl group: 3,4-DCPEA is a phenethylamine, not an amphetamine. This absence is significant, as the α-methyl group in amphetamines generally increases resistance to metabolism by monoamine oxidase (MAO) and is crucial for the neurotoxicity of 4-CA.[1]
-
Dichlorination: It possesses two chlorine atoms (at meta and para positions) instead of one. Dichlorination is known to affect the binding affinity and selectivity of ligands for monoamine transporters. For instance, 3,4-dichloroamphetamine (3,4-DCA) is a potent and selective serotonin releasing agent, also exhibiting serotonergic neurotoxicity, though slightly less potent than 4-CA.[8]
Hypothesized Pharmacological Activity (Based on SAR)
Based on structure-activity relationships (SAR), we can formulate a hypothesis about the likely pharmacological targets of 3,4-DCPEA:
-
Target: Like other phenethylamines, its primary targets are expected to be the monoamine transporters (SERT, DAT, NET).
-
Action: The 3,4-dichloro substitution, similar to that in 3,4-DCA, suggests a potential for potent interaction with SERT.[8] However, the lack of an α-methyl group may reduce its efficacy as a releasing agent compared to its amphetamine counterpart and may make it a more favorable substrate for MAO.
-
Neurotoxicity: The absence of the α-methyl group makes it less likely that 3,4-DCPEA would exhibit the same potent serotonergic neurotoxicity as 4-CA or 3,4-DCA.[1]
This hypothesis remains speculative and requires rigorous experimental validation.
Section 3: Comparative Data Summary and Knowledge Gaps
The following table starkly illustrates the disparity in available data.
| Feature | 4-Chloroamphetamine (4-CA) | This compound (3,4-DCPEA) |
| Chemical Class | Substituted Amphetamine | Substituted Phenethylamine |
| Primary MOA | Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[1] | Unknown (Hypothesized: Monoamine Transporter Ligand) |
| SERT Affinity | High (EC₅₀ for release: 28.3 nM)[1] | Unknown |
| DAT Affinity | Moderate (EC₅₀ for release: 42.2-68.5 nM)[1] | Unknown |
| NET Affinity | High (EC₅₀ for release: 23.5-26.2 nM)[1] | Unknown |
| Neurotoxicity | Potent and selective serotonergic neurotoxin[1][4] | Unknown (Hypothesized: Low to none) |
Section 4: Experimental Workflows for Pharmacological Characterization of 3,4-DCPEA
To address the knowledge gap, a systematic pharmacological evaluation of 3,4-DCPEA is required. The following protocols outline a standard, self-validating approach to determine its activity at monoamine transporters, directly enabling a comparison with 4-CA.
Protocol 1: In Vitro Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Kᵢ) of 3,4-DCPEA for human SERT, DAT, and NET.
Causality: This experiment is the foundational step. It establishes whether the compound physically interacts with the target transporters and with what potency. A high affinity (low Kᵢ value) suggests that the transporter is a primary molecular target. Radioligand binding assays are the gold standard for this determination.[9][10]
Methodology:
-
Preparation: Utilize HEK293 cells stably transfected with human SERT, DAT, or NET. Prepare cell membrane homogenates.
-
Assay Setup: In a 96-well plate, combine membrane homogenates, a specific radioligand, and varying concentrations of 3,4-DCPEA (or a reference compound like 4-CA).
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.[12]
-
Termination & Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of 3,4-DCPEA. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: In Vitro Neurotransmitter Release Assays
Objective: To determine if 3,4-DCPEA acts as a substrate (releaser) or an inhibitor (blocker) at monoamine transporters and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).
Causality: Binding does not equal function. This assay differentiates between an antagonist (blocker) and an agonist/substrate (releaser). A releaser will induce neurotransmitter efflux, while a blocker will prevent the uptake of a radiolabeled substrate. This functional data is crucial for defining the compound's pharmacological class.[13][14]
Methodology:
-
Preparation: Use rat brain synaptosomes or HEK293 cells expressing the transporters of interest.
-
Loading: Pre-load the cells/synaptosomes with a radiolabeled monoamine ([³H]-5-HT, [³H]-DA, or [³H]-NE).
-
Assay Setup: Wash the cells to remove extracellular radiolabel. Add varying concentrations of 3,4-DCPEA (or 4-CA as a positive control).
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Termination: Stop the release by placing the samples on ice or by rapid filtration.
-
Quantification: Measure the amount of radioactivity released into the supernatant (extracellular fluid) via liquid scintillation counting.
-
Data Analysis: Plot the amount of neurotransmitter released against the concentration of 3,4-DCPEA. Fit the data to a sigmoid curve to determine the EC₅₀ (potency) and Eₘₐₓ (maximum effect relative to a standard releaser like amphetamine or 4-CA).
Caption: Workflow for Neurotransmitter Release Assay.
Protocol 3: In Vivo Microdialysis
Objective: To measure the real-time effects of systemic administration of 3,4-DCPEA on extracellular neurotransmitter levels in the brains of living animals (e.g., rats).
Causality: In vitro results must be validated in a complex biological system. Microdialysis provides in vivo evidence of a compound's ability to cross the blood-brain barrier and engage its targets to produce a neurochemical effect.[15][16] This allows for a direct comparison of the neurochemical signatures of 3,4-DCPEA and 4-CA in a physiological context.
Methodology:
-
Surgery: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum for dopamine, prefrontal cortex for all three monoamines).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular neurotransmitter levels.
-
Drug Administration: Administer 3,4-DCPEA (or 4-CA) systemically (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the pre-drug baseline.
Conclusion
The pharmacological profile of 4-chloroamphetamine is extensively defined, characterized by its potent monoamine-releasing properties and profound serotonergic neurotoxicity. It serves as a critical, albeit hazardous, reference compound in neuropharmacology. In contrast, this compound represents an unexplored chemical entity.
Based on established structure-activity relationships, it is hypothesized that 3,4-DCPEA will interact with monoamine transporters, likely with a preference for SERT, but its functional output (releaser vs. inhibitor) and its potential for neurotoxicity are unknown. The lack of an α-methyl group suggests a significantly different profile from 4-CA, with potentially lower releasing efficacy and reduced or absent neurotoxicity.
The experimental workflows detailed herein provide a clear and robust pathway to systematically characterize 3,4-DCPEA. By determining its binding affinities, functional activities, and in vivo neurochemical effects, researchers can definitively place this compound within the pharmacological landscape and generate the crucial data needed for a direct and meaningful comparison with 4-chloroamphetamine. Such studies are essential for advancing our understanding of how subtle structural modifications can dramatically alter the pharmacological effects of phenethylamine-based compounds.
References
- Wikipedia. (n.d.). para-Chloroamphetamine.
- National Center for Biotechnology Information. (n.d.). p-Chloroamphetamine. PubChem Compound Summary for CID 3127.
- Grokipedia. (n.d.). para-Chloroamphetamine. Retrieved from an internal source, summary of pharmacological properties.[3]
- Harvey, J. A., & McMaster, S. E. (1975). P-Chloramphetamine: Selective neurotoxic action in brain. PubMed.
- Johnson, M. P., et al. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. PubMed.
- Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
- Sucic, S., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- Hasenhuetl, P. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Wikipedia. (n.d.). 3,4-Dichloroamphetamine.
- Gartland, L. A., et al. (2024). Serotonin release by parachloroamphetamine in rats with high and low sociability. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Phenethylamine, 3,4-dichloro-, hydrochloride. PubChem Compound Summary for CID 217957.
- MDPI. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- LookChem. (n.d.). This compound.
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A Comprehensive Guide to Validating the Purity of Synthesized 3,4-Dichlorophenethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide offers an in-depth, comparative analysis of analytical methodologies for ascertaining the purity of 3,4-Dichlorophenethylamine, a key intermediate in the synthesis of various biologically active molecules. As Senior Application Scientists, our objective is to provide not just procedural steps, but a foundational understanding of the principles behind method selection, potential pitfalls, and the interpretation of data, thereby empowering researchers to ensure the integrity of their synthesized compounds.
The Synthetic Landscape: Understanding the Origin of Impurities
The most prevalent and efficient route to this compound is the reduction of 3,4-dichlorophenylacetonitrile. This transformation is typically achieved through one of two primary methods: chemical reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of method profoundly influences the impurity profile of the final product.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: This powerful reducing agent effectively converts the nitrile to the primary amine. However, the high reactivity of LiAlH₄ can lead to over-reduction or side reactions if not carefully controlled. Potential impurities include unreacted starting material (3,4-dichlorophenylacetonitrile) and byproducts from the quenching process.
-
Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney nickel, palladium on carbon) and hydrogen gas to reduce the nitrile. While generally a cleaner method, it can lead to the formation of secondary and tertiary amines through the reaction of the newly formed primary amine with the intermediate imine.
A thorough understanding of the synthetic route is paramount, as it informs the analyst of the likely impurities to screen for during purity validation.
Comparative Analysis of Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for the comprehensive validation of this compound purity. No single technique can provide a complete picture; therefore, a combination of chromatographic and spectroscopic methods is recommended.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantitative purity (% area), impurity profile, detection of non-volatile impurities. | High resolution, quantitative, widely applicable. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, with mass-based detection. | Identification of volatile impurities, confirmation of molecular weight. | High sensitivity and specificity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Unambiguous structural confirmation, identification and quantification of impurities. | Provides detailed structural information, quantitative without the need for a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Identification of functional groups, confirmation of compound identity. | Fast, simple sample preparation, provides a molecular "fingerprint". | Limited use for quantification, may not be sensitive to minor impurities. |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the linear range of the assay (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the reference standard. Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and analysis software with a mass spectral library
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent such as dichloromethane or methanol (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass spectrometer settings: Electron ionization (EI) mode at 70 eV, scan range of m/z 40-500.
-
-
Analysis: Inject the prepared sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Analyze any additional peaks by comparing their mass spectra to a library of known compounds to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides definitive structural information and can be used to identify and quantify impurities without the need for reference standards of those impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to confirm the proton environment of the molecule. The aromatic protons should appear as a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The ethylamine chain protons should appear as two distinct triplets.
-
¹³C NMR: Analyze the chemical shifts to confirm the carbon skeleton of the molecule.
-
Impurity Analysis: Look for any unexpected signals in both ¹H and ¹³C spectra. The presence of additional peaks may indicate impurities. The integration of these peaks relative to the main compound's peaks can be used for quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR is a rapid and simple technique to confirm the presence of key functional groups and provide a "fingerprint" of the synthesized compound.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound, including:
-
N-H stretching of the primary amine (around 3300-3400 cm⁻¹)
-
C-H stretching of the aromatic ring and alkyl chain (around 2850-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
-
C-N stretching (around 1000-1200 cm⁻¹)
-
C-Cl stretching (around 600-800 cm⁻¹) Compare the obtained spectrum with a reference spectrum of this compound if available.
-
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for purity validation and the logical relationships between the different analytical techniques.
Caption: Workflow for the synthesis and purity validation of this compound.
A Comparative Analysis of 3,4-Dichlorophenethylamine and Dichloroisoprenaline at Beta-Adrenergic Receptors: A Guide for Researchers
This guide provides an in-depth comparative analysis of 3,4-Dichlorophenethylamine and the classic beta-adrenergic antagonist, Dichloroisoprenaline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to offer a foundational understanding of their mechanisms of action, supported by structural analysis and established experimental protocols. While direct comparative experimental data between these two specific compounds is limited in publicly available literature, this guide synthesizes known pharmacological principles and structure-activity relationships to provide a robust framework for investigation.
Introduction: Two Structurally Related Compounds Targeting a Key Physiological System
The beta-adrenergic receptor system, comprising β1, β2, and β3 subtypes, is a cornerstone of physiological regulation, influencing heart rate, bronchodilation, metabolism, and more. Consequently, it remains a critical target for therapeutic intervention. Dichloroisoprenaline (DCI) holds a historic place as the first beta-blocker to be developed, paving the way for a generation of cardiovascular drugs.[1][2] It is a non-selective antagonist at β1 and β2-adrenergic receptors with some partial agonist activity.[1][2] this compound, a structurally related phenethylamine derivative, is less characterized in the context of beta-adrenergic receptor interaction. This guide aims to juxtapose the known properties of Dichloroisoprenaline with the predicted activities of this compound based on established structure-activity relationships for this chemical class.
Chemical Structures and Their Implications
The chemical structures of this compound and Dichloroisoprenaline share a common 3,4-dichlorinated phenyl ring, a feature known to influence receptor affinity and pharmacology.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | 2-(3,4-dichlorophenyl)ethan-1-amine | C₈H₉Cl₂N | 190.07 g/mol | |
| Dichloroisoprenaline | 1-(3,4-dichlorophenyl)-2-(isopropylamino)ethan-1-ol | C₁₁H₁₅Cl₂NO | 248.15 g/mol |
The key structural differences lie in the ethylamine side chain. Dichloroisoprenaline possesses a β-hydroxyl group and an N-isopropyl group, both of which are critical for its interaction with beta-adrenergic receptors. The β-hydroxyl group is a common feature of many adrenergic ligands and is known to contribute to receptor binding. The N-isopropyl group, in comparison to the unsubstituted amine of this compound, is a significant determinant of its pharmacological profile.
Mechanism of Action at Beta-Adrenergic Receptors
Dichloroisoprenaline: A Non-Selective Partial Agonist/Antagonist
Dichloroisoprenaline is recognized as a non-selective antagonist for β1- and β2-adrenergic receptors.[1][2] This means it binds to both receptor subtypes without significant preference. Its classification as a partial agonist/antagonist indicates that while it blocks the binding of more potent agonists like adrenaline, it can also weakly activate the receptor itself, leading to a submaximal response compared to a full agonist.[3] The development of DCI was a pivotal moment in pharmacology, providing strong evidence for Ahlquist's concept of two distinct adrenergic receptor types (α and β).[4]
This compound: An Indirect-Acting Sympathomimetic?
The pharmacological profile of this compound at beta-adrenergic receptors is not well-defined in the literature. However, based on the structure-activity relationships of phenethylamines, we can infer its likely mechanism.[5] Phenethylamine and its derivatives often act as indirect-acting sympathomimetics.[4] This means they may not bind directly to the beta-adrenergic receptor with high affinity but rather increase the concentration of endogenous catecholamines like norepinephrine in the synaptic cleft. This can be achieved by promoting their release from nerve terminals or by inhibiting their reuptake. The resulting increase in norepinephrine can then stimulate beta-adrenergic receptors.
The absence of a β-hydroxyl group and a bulky N-alkyl substituent on this compound makes it a poor candidate for a potent, direct-acting beta-adrenergic agonist.[5] Structure-activity relationship studies have shown that these features are crucial for high-affinity binding and activation of beta-receptors.[6]
The Beta-Adrenergic Signaling Pathway
Upon activation by an agonist, beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), trigger a downstream signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7][8] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[7][8] PKA proceeds to phosphorylate various intracellular proteins, leading to the cellular response, such as increased heart rate in cardiac cells or relaxation in smooth muscle cells.[7][8]
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the pharmacological profiles of this compound and Dichloroisoprenaline, a combination of receptor binding and functional assays is essential.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A competitive binding assay would be employed to determine the binding affinity (Ki) of the two compounds for β1, β2, and β3 adrenergic receptors.
Principle: This assay measures the ability of an unlabeled compound (the "competitor," i.e., this compound or Dichloroisoprenaline) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing a single subtype of the human beta-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β1/β2 or [¹²⁵I]-cyanopindolol for all three subtypes), and increasing concentrations of the unlabeled competitor compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional Assays: cAMP Accumulation
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist. A cAMP accumulation assay is a common method for assessing the functional activity of compounds at beta-adrenergic receptors.
Principle: This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP in whole cells expressing the receptor of interest.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing a single beta-adrenergic receptor subtype in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound (this compound or Dichloroisoprenaline) to the cells.
-
Antagonist Mode: Add a fixed, submaximal concentration of a known agonist (e.g., isoproterenol) along with increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for a defined period to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax).
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated.
-
Summary and Future Directions
Dichloroisoprenaline is a well-established, non-selective β1/β2-adrenergic partial agonist/antagonist that played a crucial role in the development of beta-blockers.[1][2][3] In contrast, the direct interaction of this compound with beta-adrenergic receptors is likely to be weak due to its chemical structure.[5] Based on the structure-activity relationships of phenethylamines, it is more likely to act as an indirect sympathomimetic, modulating the levels of endogenous catecholamines.[4]
To definitively characterize and compare these two compounds, the experimental protocols outlined in this guide provide a clear path forward. Such studies would provide valuable data for the scientific community, contributing to a deeper understanding of the structure-activity relationships of dichlorinated phenethylamines at beta-adrenergic receptors.
References
- Ambrosio C, Molinari P, Fanelli F, Chuman Y, Sbraccia M, Ugur O, Costa T. Different structural requirements for the constitutive and the agonist-induced activities of the beta2-adrenergic receptor. J Biol Chem. 2005 Jun 24;280(25):23464-74. Epub 2005 Apr 21. PubMed PMID: 15845544.
- Dichloroisoprenaline. Wikipedia. [Link]
- Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. PMC. [Link]
- Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. [Link]
- New Potential Beta-3 Adrenergic Agonists with Beta-Phenylethylamine Structure, Synthesized for the Treatment of Dyslipidemia and Obesity.
- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. [Link]
- Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]
- Down-regulation of beta-adrenergic and dopaminergic receptors induced by 2-phenylethylamine. PubMed. [Link]
- Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
- Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]
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- 8. Pharmacological activity of nitroxide analogues of dichloroisoproterenol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
bioassay for determining the biological activity of 3,4-Dichlorophenethylamine
An In-Depth Guide to Determining the Biological Activity of 3,4-Dichlorophenethylamine (3,4-DCPEA): A Comparative Bioassay Analysis
Introduction: The Enigmatic Profile of this compound
This compound (3,4-DCPEA) is a substituted phenethylamine and a structural analog of dopamine, a critical neurotransmitter. While its primary utility has been documented as a precursor in the synthesis of more complex molecules, its own pharmacological profile remains largely uncharacterized in publicly available literature. For researchers in drug discovery and pharmacology, understanding the biological activity of such a compound is paramount. This guide provides a comprehensive, technically-grounded framework for elucidating the activity of 3,4-DCPEA, drawing upon established methodologies for analogous phenethylamine compounds. We will explore a logical progression of bioassays, from initial receptor screening to functional and cellular characterization, offering a comparative analysis to guide experimental design.
The core hypothesis, based on its structural similarity to other phenethylamines, is that 3,4-DCPEA may interact with monoamine systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters and receptors. Our proposed bioassay cascade is designed to test this hypothesis rigorously.
Experimental Workflow for Characterizing 3,4-DCPEA
A logical and cost-effective approach to characterizing an unknown compound like 3,4-DCPEA involves a tiered system. We begin with broad screening to identify potential targets and then proceed to more specific functional assays to understand the nature of the interaction.
Caption: A tiered approach to the bioassay cascade for 3,4-DCPEA.
Tier 1: Target Identification via Radioligand Binding Assays
The initial step is to determine if 3,4-DCPEA binds to any of the primary monoamine transporters. Radioligand binding assays are a robust and high-throughput method for this purpose. These assays measure the displacement of a known radioactive ligand from its receptor or transporter by the test compound (3,4-DCPEA).
Principle of the Assay
This technique relies on the law of mass action. A radiolabeled ligand with high affinity and specificity for the target (e.g., dopamine transporter, DAT) is incubated with a preparation of cells or tissues expressing that target. The amount of radioactivity bound to the target is then measured. When an unlabeled compound like 3,4-DCPEA is introduced, it will compete with the radioligand for the binding site. A reduction in the measured radioactivity indicates that 3,4-DCPEA is binding to the target.
Comparative Analysis of Radioligands for Monoamine Transporters
| Target Transporter | Radioligand | Typical Kd (nM) | Advantages | Disadvantages |
| Dopamine (DAT) | [³H]WIN 35,428 | 2-5 | High affinity, good specificity | Can show some cross-reactivity with SERT at higher concentrations |
| Norepinephrine (NET) | [³H]Nisoxetine | 0.5-2 | Highly selective for NET | Can be expensive |
| Serotonin (SERT) | [³H]Citalopram | 1-3 | Excellent specificity for SERT | May have slower dissociation kinetics |
Experimental Protocol: [³H]WIN 35,428 Competition Assay for DAT
-
Preparation of Membranes: Utilize a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 2 nM), and varying concentrations of 3,4-DCPEA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Scintillation Counting: Place the filtermat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of 3,4-DCPEA. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 3,4-DCPEA that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 2: Functional Characterization - Neurotransmitter Uptake Inhibition Assays
Once binding is confirmed, the next logical step is to determine the functional consequence of that binding. For monoamine transporters, the primary function is the reuptake of neurotransmitters from the synaptic cleft. An uptake inhibition assay directly measures this function.
Principle of the Assay
This assay uses a radiolabeled neurotransmitter (e.g., [³H]dopamine) and measures its uptake into cells expressing the corresponding transporter. If 3,4-DCPEA is a functional inhibitor of the transporter, it will block the uptake of the radiolabeled neurotransmitter, resulting in a lower intracellular radioactive signal.
Caption: Mechanism of a dopamine uptake inhibition assay.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture: Plate HEK293-hDAT cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of 3,4-DCPEA or a known inhibitor (e.g., cocaine as a positive control) for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add [³H]dopamine (at a final concentration near its Km for uptake, e.g., 10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. It is critical that this is within the linear range of uptake over time.
-
Termination of Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]dopamine.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity, which corresponds to the amount of [³H]dopamine taken up by the cells.
-
Data Analysis: Calculate the percentage of uptake inhibition for each concentration of 3,4-DCPEA relative to the vehicle control. Plot the data and determine the IC₅₀ value.
Comparison of Assay Formats
| Assay Type | Principle | Pros | Cons |
| Radioligand Binding | Measures displacement of a known ligand | High throughput, determines affinity (Ki) | Does not provide functional information (agonist vs. antagonist vs. inhibitor) |
| Neurotransmitter Uptake | Measures inhibition of neurotransmitter transport | Provides functional data, physiologically relevant | Lower throughput, can be more variable |
Interpreting the Data: Building a Pharmacological Profile
By comparing the Ki values from binding assays and the IC₅₀ values from uptake assays, we can begin to build a comprehensive profile of 3,4-DCPEA.
Hypothetical Data Summary for 3,4-DCPEA:
| Assay | Target | Result (IC₅₀/Ki in nM) |
| Binding | DAT | 150 |
| Binding | NET | 850 |
| Binding | SERT | >10,000 |
| Uptake | Dopamine | 250 |
| Uptake | Norepinephrine | 1200 |
| Uptake | Serotonin | >10,000 |
From this hypothetical data, we could conclude that 3,4-DCPEA is a moderately potent inhibitor of the dopamine transporter, with weaker activity at the norepinephrine transporter and negligible activity at the serotonin transporter. The close correlation between the binding affinity (Ki) and the functional potency (IC₅₀) for DAT suggests that its primary mechanism of action at this target is through direct inhibition of dopamine transport.
Tier 3 and Beyond: Advanced Characterization
Should the initial tiers reveal significant activity, further assays can be employed:
-
In Vitro Release Assays: To determine if 3,4-DCPEA is a substrate-releaser (like amphetamine) or purely an uptake blocker (like cocaine). This can be done by pre-loading cells with a radiolabeled neurotransmitter and then measuring the amount of release stimulated by the compound.
-
Receptor Functional Assays: If binding to G-protein coupled receptors (e.g., dopamine D₂ receptors) is suspected, functional assays measuring downstream signaling (e.g., cAMP accumulation or calcium flux) would be necessary.
-
In Vivo Studies: If the in vitro profile is compelling, behavioral assays in animal models could be used to investigate the physiological and psychological effects (e.g., locomotor activity, drug discrimination).
Conclusion
While this compound is not a well-characterized compound, a systematic and logical progression of bioassays can effectively elucidate its biological activity. By starting with broad radioligand binding assays to identify potential targets and then moving to functional assays like neurotransmitter uptake inhibition, researchers can build a detailed pharmacological profile. This comparative guide provides the necessary framework, protocols, and rationale for undertaking such an investigation, enabling a data-driven understanding of this and other novel psychoactive compounds. The key is to progress from "does it bind?" to "what does it do?", a fundamental principle in modern pharmacology.
References
- Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening URL:[Link]
- Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology URL:[Link]
- Title: High-Throughput Screening for CNS Applications. Source: Methods in Molecular Biology URL:[Link]
- Title: Neurotransmitter Transporter Assays in Drug Discovery. Source: Assay and Drug Development Technologies URL:[Link]
A Comparative Guide to the Neurotoxicity of Chlorinated Phenethylamines for the Research Professional
This guide provides an in-depth, objective comparison of the neurotoxic profiles of various chlorinated phenethylamines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the structure-activity relationships that dictate the neurotoxic potential of this class of compounds. We will delve into the underlying mechanisms, present comparative data, and provide detailed experimental protocols to empower your research endeavors.
Introduction: The Criticality of the Chlorine Position
Chlorinated phenethylamines, a subgroup of substituted amphetamines, exhibit a fascinating and stark divergence in their neurotoxic effects, largely dictated by the position of the chlorine atom on the phenyl ring. While these compounds share a common structural backbone, this single atomic substitution dramatically alters their interaction with monoamine systems, leading to a spectrum of effects ranging from potent and selective neurotoxicity to a near-complete lack of neuronal damage.
Understanding these differences is paramount for the scientific community. For neuroscientists, these compounds serve as powerful pharmacological tools to probe the intricacies of the serotonergic and dopaminergic systems. For medicinal chemists and drug developers, the structure-activity relationships of chlorinated phenethylamines offer crucial insights into designing safer therapeutic agents and avoiding neurotoxic liabilities. This guide will primarily focus on the three main positional isomers: para-chloroamphetamine (4-CA or PCA), ortho-chloroamphetamine (2-CA), and meta-chloroamphetamine (3-CA), providing a clear comparison of their neurotoxic potential.
Comparative Neurotoxicity: A Tale of Three Isomers
The neurotoxicity of chlorinated phenethylamines is not a monolithic property. The location of the chlorine atom profoundly influences the compound's affinity for and activity at the serotonin (5-HT) and dopamine (DA) transporters, which in turn dictates its neurotoxic profile.
para-Chloroamphetamine (PCA): The Archetypal Serotonergic Neurotoxin
p-Chloroamphetamine is the most extensively studied of the chlorinated phenethylamines and is widely recognized as a potent and selective serotonergic neurotoxin.[1][2] Administration of PCA, particularly at higher doses, leads to a long-lasting depletion of brain serotonin.[2] This is not merely a transient pharmacological effect but is indicative of structural damage to serotonergic neurons.[1] Studies have demonstrated that PCA can cause the degeneration of 5-HT nerve terminals and even cell bodies, particularly within the B-9 serotonergic cell group in the ventral midbrain tegmentum.[1]
The neurotoxicity of PCA is intrinsically linked to its high affinity for the serotonin transporter (SERT).[2] The uptake of PCA into the serotonergic neuron via SERT is a prerequisite for its toxic effects.[2] Once inside the neuron, PCA induces a massive release of serotonin, which is thought to contribute to the subsequent neurotoxic cascade.
ortho-Chloroamphetamine (2-CA): The Non-Neurotoxic Isomer
In stark contrast to its para-substituted counterpart, o-chloroamphetamine (2-CA) does not appear to exert significant serotonergic neurotoxicity. This lack of toxicity holds true even when its metabolism is inhibited, suggesting an intrinsic difference in its pharmacological activity. The primary action of 2-CA is as a releasing agent of norepinephrine and dopamine, with a much weaker effect on the serotonin system.
meta-Chloroamphetamine (3-CA): The Metabolically-Guarded Neurotoxin
The neurotoxic profile of m-chloroamphetamine (3-CA) is more nuanced and highlights the critical role of metabolism in determining the ultimate physiological effect of a compound. Initial studies in rodents suggested that 3-CA was not a serotonergic neurotoxin. However, further investigation revealed that this was due to its rapid metabolism via para-hydroxylation. When this metabolic pathway is blocked, 3-CA exhibits serotonergic neurotoxicity that is comparable to that of PCA. This demonstrates that the inherent pharmacological properties of 3-CA are neurotoxic, but its pharmacokinetic profile in some species prevents this potential from being realized. From a drug development perspective, this underscores the importance of considering metabolic pathways when assessing the safety of novel compounds. For 3-CA, its EC50 values for monoamine release are 9.4 nM for norepinephrine, 11.8 nM for dopamine, and 120 nM for serotonin, indicating a preference for catecholamine release.
Quantitative Comparison of Neurotoxicity
Direct, side-by-side quantitative comparisons of the in vitro neurotoxicity of all three isomers are scarce in the literature. However, a study by Zhou et al. (2020) provides valuable data on the cytotoxicity of PCA in the human neuroblastoma SH-SY5Y cell line, a widely used model for neurotoxicity studies.[3]
| Compound | In Vitro Neurotoxicity (SH-SY5Y cells) | Primary Neurotransmitter System Affected | Notes |
| 4-Chloroamphetamine (PCA) | High (IC50 for ATP depletion: 0.4 mM)[3] | Serotonin (5-HT)[2] | Potent and selective serotonergic neurotoxin.[1] |
| 2-Chloroamphetamine (2-CA) | Low / Negligible | Norepinephrine (NE) & Dopamine (DA) | Generally considered non-neurotoxic to serotonin neurons. |
| 3-Chloroamphetamine (3-CA) | High (when metabolism is inhibited) | Serotonin (5-HT) | Neurotoxicity is masked by rapid metabolism in some species. |
Mechanistic Insights into Differential Neurotoxicity
The profound differences in the neurotoxicity of chlorinated phenethylamine isomers stem from their distinct interactions with monoamine transporters and the subsequent intracellular events they trigger.
The Role of the Serotonin Transporter (SERT)
The primary gateway for the neurotoxicity of PCA and metabolically-unhindered 3-CA is the serotonin transporter. These compounds are substrates for SERT, which actively transports them into the serotonergic neuron. This selective uptake concentrates the drug within the target neuron, initiating the toxic cascade. The lack of serotonergic neurotoxicity with 2-CA is likely due to its lower affinity for SERT.
Proposed Signaling Pathway for PCA-Induced Neurotoxicity
The precise molecular mechanisms following the uptake of PCA into serotonergic neurons are still under active investigation. However, a leading hypothesis involves a multi-faceted process of oxidative stress, mitochondrial dysfunction, and potentially the formation of a toxic metabolite.
Caption: Proposed signaling pathway for PCA-induced serotonergic neurotoxicity.
Oxidative Stress and Mitochondrial Dysfunction
A growing body of evidence suggests that oxidative stress plays a crucial role in the neurotoxicity of amphetamine derivatives. The massive release of serotonin and its subsequent metabolism can lead to the generation of reactive oxygen species (ROS).[4] This surge in ROS can overwhelm the neuron's antioxidant defenses, leading to damage to lipids, proteins, and DNA. Mitochondria are particularly vulnerable to oxidative stress, and damage to these organelles can impair energy production and initiate apoptotic cell death pathways.[3]
Experimental Protocols for Assessing Neurotoxicity
To ensure the scientific rigor of neurotoxicity studies, it is essential to employ validated and well-controlled experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely accepted in vitro model for neurotoxicity screening due to its human origin and ability to be differentiated into a more mature neuronal phenotype.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
4.1.1. Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the chlorinated phenethylamines for 24 hours. Include a vehicle control.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
4.1.2. Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay quantifies the intracellular generation of ROS.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. The treatment duration may be shorter (e.g., 6 hours) to capture early events.
-
Probe Loading: Wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: After washing with PBS, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Express the results as a percentage of the vehicle control.
4.1.3. Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses a cationic dye to assess mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure both the red and green fluorescence using a microplate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
In Vivo Neurotransmitter Depletion (Microdialysis)
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic view of a compound's effects.
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus). Allow for a recovery period of several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the chlorinated phenethylamine (e.g., via intraperitoneal injection).
-
Post-Dosing Collection: Continue to collect dialysate samples at regular intervals for several hours.
-
Neurochemical Analysis: Analyze the dialysate samples for serotonin, dopamine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-dosing neurotransmitter levels as a percentage of the baseline levels.
Conclusion: A Framework for Informed Research
The chlorinated phenethylamines provide a compelling example of how subtle structural modifications can lead to vastly different biological outcomes. p-Chloroamphetamine stands as a potent serotonergic neurotoxin, a valuable tool for studying the 5-HT system but also a cautionary tale of neurotoxic potential. In contrast, o-chloroamphetamine appears to be largely devoid of such effects. The case of m-chloroamphetamine serves as a crucial reminder of the interplay between a compound's intrinsic pharmacology and its metabolic fate.
For researchers in neuroscience and drug development, a thorough understanding of these structure-activity relationships is indispensable. By employing rigorous and validated experimental protocols, such as those detailed in this guide, the scientific community can continue to unravel the complex mechanisms of neurotoxicity and leverage this knowledge to design safer and more effective therapeutic agents. This guide is intended to serve as a foundational resource to support these critical endeavors.
References
- Harvey, J. A., McMaster, S. E., & Yunger, L. M. (1975). P-Chloroamphetamine: selective neurotoxic action in brain. Science, 187(4179), 841–843. [Link]
- Fuller, R. W., Perry, K. W., & Molloy, B. B. (1975). Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine. European Journal of Pharmacology, 33(1), 119-124. [Link]
- Fuller, R. W., Snoddy, H. D., Perry, K. W., Bymaster, F. P., & Wong, D. T. (1978). Importance of duration of drug action in the antagonism of p-chloroamphetamine depletion of brain serotonin—comparison of fluoxetine and chlorimipramine. Biochemical Pharmacology, 27(2), 193-198. [Link]
- Fuller, R. W., & Snoddy, H. D. (1980). Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain. Research Communications in Chemical Pathology and Pharmacology, 29(1), 201-204. [Link]
- Harvey, J. A. (1978). Neurotoxic action of halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 289-304. [Link]
- Furlong, T. M., et al. (2016). Methamphetamine-, d-Amphetamine-, and p-Chloroamphetamine-Induced Neurotoxicity Differentially Effect Impulsive Responding on the Stop-Signal Task in Rats. Psychopharmacology (Berl), 233(12), 2265-2276. [Link]
- Zhou, X., Bouitbir, J., Liechti, M. E., Krähenbühl, S., & Mancuso, R. V. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 21(8), 2841. [Link]
- Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical Research, 17(5), 449-456. [Link]
- Blough, B. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 246, 109827. [Link]
- Colado, M. I., et al. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical Pharmacology, 52(8), 1269-1277. [Link]
- Zwartsen, A., et al. (2019). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 39(1), 121-130. [Link]
- Capela, J. P., et al. (2009). Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview. Molecular Neurobiology, 39(3), 210-271. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3,4-Dichlorophenethylamine
For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-Dichlorophenethylamine (3,4-DCPEA) is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of validated analytical methods for 3,4-DCPEA, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies and validation data presented herein are synthesized from established analytical practices for structurally analogous compounds, offering a robust framework for the analysis of 3,4-DCPEA.
The Significance of Validated Analytical Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For pharmaceutical analysis, this is a regulatory requirement to ensure the reliability and consistency of results.[2] A validated method provides a high degree of assurance that the measurements are accurate, precise, and specific for the analyte of interest.[3]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for 3,4-DCPEA depends on several factors, including the sample matrix, required sensitivity, and the purpose of the analysis. Below is a comparative summary of HPLC, GC-MS, and LC-MS/MS for the quantification of 3,4-DCPEA.
| Parameter | HPLC with UV Detection | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation coupled with highly selective and sensitive mass detection.[4] |
| Sample Volatility | Not required. | Required; derivatization is often necessary for polar amines.[5] | Not required. |
| Sensitivity | Moderate (µg/mL to high ng/mL). | High (ng/mL to pg/mL), especially with derivatization. | Very High (pg/mL to fg/mL).[4] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | High; mass spectral data provides structural information. | Very High; based on precursor and product ion transitions. |
| Sample Throughput | High. | Moderate to High. | High. |
| Matrix Effects | Can be significant. | Can be significant, but often mitigated by sample cleanup. | Can be significant (ion suppression/enhancement), requires careful method development.[6] |
| Instrumentation Cost | Low to Moderate. | Moderate. | High. |
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the validation of analytical methods for 3,4-DCPEA using HPLC, GC-MS, and LC-MS/MS. The presented validation data are representative of what can be expected for a robust and reliable method, based on studies of similar phenethylamine and dichloro-substituted aromatic compounds.[7][8][9]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of non-volatile and polar compounds like 3,4-DCPEA.[10] A reversed-phase method is typically employed for the separation of such analytes.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3,4-DCPEA in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For drug product analysis, dissolve the formulation in a suitable solvent, filter, and dilute to the appropriate concentration.
-
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of 3,4-DCPEA.
-
Linearity: Analyze a minimum of five concentrations over the expected range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of 3,4-DCPEA at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts and equipment. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability.[12][13][14]
-
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.1 µg/mL |
| LOQ | - | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15] For polar amines like 3,4-DCPEA, derivatization is often necessary to improve volatility and chromatographic performance.[5]
-
Derivatization:
-
React the sample containing 3,4-DCPEA with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) to form a less polar and more volatile derivative.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Validation Parameters:
-
The validation parameters are similar to those for HPLC, with a focus on the specificity provided by the mass spectral data. The linearity range is typically in the ng/mL range.
-
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (RSD) | ≤ 15.0% | < 10.0% |
| LOD | - | ~0.5 ng/mL |
| LOQ | - | ~1.5 ng/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantitative analysis, particularly in complex matrices like biological fluids.[4][6]
-
LC Conditions:
-
Utilize similar LC conditions as the HPLC-UV method, but often with a faster gradient to reduce run times.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3,4-DCPEA and an internal standard. For a structurally similar compound, 3,4-dichloroaniline, the parent ion is m/z 163.03.[7]
-
-
Sample Preparation:
-
For bioanalytical samples, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove matrix interferences.[11]
-
-
Validation Parameters:
-
Follow the guidelines from regulatory bodies like the FDA or EMA for bioanalytical method validation, which include assessments of selectivity, matrix effect, and stability.
-
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 90.0 - 110.0% |
| Precision (RSD) | ≤ 15.0% | < 10.0% |
| LOD | - | ~10 pg/mL |
| LOQ | - | ~30 pg/mL |
Visualization of Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A typical workflow for the development and validation of an analytical method.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust method for routine quality control analysis of bulk drug and finished products. GC-MS, with its high selectivity, is a valuable tool for identification and quantification, especially when dealing with complex mixtures, although it often requires a derivatization step. For applications demanding the highest sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the unparalleled choice.
This guide provides a comprehensive framework for the validation of these analytical methods for 3,4-DCPEA. By adhering to the principles of scientific integrity and following established regulatory guidelines, researchers can ensure the generation of reliable and defensible analytical data.
References
- LCGC International. (n.d.). Robustness Tests.
- Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?.
- Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
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- PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation.
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A Comparative Guide to the Receptor Binding Affinities of Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Phenethylamine Scaffold
Substituted phenethylamines are a broad and impactful class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances.[1] The foundational structure, a phenyl ring attached to an ethylamine side chain, serves as a versatile scaffold. Modifications to the phenyl ring, the ethyl chain, and the terminal amine give rise to a vast array of molecules with diverse pharmacological profiles.[2] Their primary mechanism of action involves interaction with monoamine transporters and G-protein coupled receptors (GPCRs) in the central nervous system, profoundly influencing mood, cognition, and perception.[1][3] This guide focuses on the comparative binding affinities of key substituted phenethylamines at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and the serotonin 2A (5-HT2A) receptor, critical targets for understanding their neuropharmacological effects.
Comparative Receptor Binding Affinities: A Quantitative Overview
The binding affinity of a compound for its molecular target is a crucial determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of substituted phenethylamines for key monoamine transporters and the 5-HT2A receptor.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | 5-HT2A (Ki, nM) |
| Amphetamine | ~640[2] | ~38,000[2] | ~70[2] | >10,000 |
| Methamphetamine | ~82[2] | ~20,700[2] | ~1.3[2] | >10,000 |
| MDMA (Ecstasy) | ~8,290[2] | ~2,410[2] | ~1,190[2] | ~2,000-4,000 |
| 4-Fluoroamphetamine (4-FA) | 770[4] | 6800[4] | 420[4] | - |
| 2C-B | >10,000 | >10,000 | >10,000 | 4.9 |
| 25I-NBOMe | >10,000 | >10,000 | >10,000 | 0.044 |
| 25C-NBOMe | >10,000[5] | >10,000[5] | >10,000[5] | 0.061[5] |
| 25H-NBOMe | >10,000[6] | 2,220-2,300[6] | 5,500-16,300[6] | 2.83[6] |
Note: Ki values can vary between studies due to differences in experimental conditions. The data presented here are representative values from the cited literature.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The diverse receptor binding profiles of substituted phenethylamines are governed by their distinct structural features. Understanding these structure-activity relationships is fundamental to medicinal chemistry and drug design.
-
Monoamine Transporter Affinity:
-
Unsubstituted Phenethylamine: The basic phenethylamine structure has low affinity for all three monoamine transporters.
-
Alpha-Methylation: The addition of a methyl group to the alpha-carbon of the ethyl chain, as seen in amphetamine, significantly increases affinity for DAT and especially NET, while having a lesser effect on SERT.[2] This modification also confers resistance to metabolism by monoamine oxidase (MAO).
-
N-Methylation: N-methylation, as in methamphetamine, further enhances affinity for NET compared to amphetamine.[2]
-
Ring Substitution:
-
Methylenedioxy Ring (as in MDMA): The 3,4-methylenedioxy group dramatically increases affinity for SERT compared to amphetamine, while reducing affinity for DAT and NET.[2]
-
Halogenation: Halogenation on the phenyl ring can modulate selectivity. For example, para-chloro substitution tends to increase SERT affinity.[2]
-
-
-
5-HT2A Receptor Affinity:
-
Methoxy Groups: The presence of methoxy groups on the phenyl ring, particularly at the 2 and 5 positions, is a key feature for high 5-HT2A receptor affinity, as seen in the "2C" series of psychedelic phenethylamines.[7]
-
4-Position Substituent: A bulky, hydrophobic substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold, such as bromine in 2C-B, enhances 5-HT2A affinity.[7]
-
N-Benzyl Substitution: The addition of a 2-methoxybenzyl group to the nitrogen of a 2,5-dimethoxyphenethylamine (the "NBOMe" series) results in exceptionally high, often sub-nanomolar, affinity for the 5-HT2A receptor.[8]
-
Experimental Protocol: Competitive Radioligand Binding Assay for the Dopamine Transporter (DAT)
This protocol outlines a standard in vitro competitive radioligand binding assay to determine the Ki of a test compound for the human dopamine transporter. This method is a cornerstone of neuropharmacological research and provides a robust system for quantifying ligand-receptor interactions.[9][10]
1. Materials and Reagents:
-
Cell Membranes: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or another suitable high-affinity DAT radioligand.
-
Unlabeled Ligand (Competitor): The substituted phenethylamine test compound.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Filtration Apparatus: Vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
2. Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-hDAT cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[11]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[11]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation and resuspend to the desired concentration in assay buffer.[11]
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.
-
Competition: Membranes + Radioligand + Test Compound (at each concentration).
-
-
-
Incubation:
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[11]
-
-
Visualizing the Molecular Landscape
To better understand the context of these receptor interactions, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Signaling Pathways
Substituted phenethylamines can initiate intracellular signaling cascades by acting as agonists at GPCRs. The 5-HT2A receptor, a primary target for psychedelic phenethylamines, couples to the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Caption: 5-HT2A receptor Gq-coupled signaling cascade.
Experimental Workflow
The radioligand binding assay follows a systematic and self-validating workflow, ensuring the reliability of the generated affinity data.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The study of the comparative receptor binding affinities of substituted phenethylamines is a dynamic and essential field of research. The structure-activity relationships outlined in this guide provide a framework for understanding the diverse pharmacological effects of this chemical class. The detailed experimental protocol for radioligand binding assays offers a practical tool for researchers to further explore these interactions. As new analogs are synthesized and characterized, a continued focus on quantitative binding data will be crucial for advancing our understanding of neuropharmacology and for the development of novel therapeutics targeting the monoaminergic system.
References
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- Hansen, M., Jacobsen, U., & West, T. (2014). Affinities of New Compounds for the Human 5-HT2A and 5-HT2C Receptors Using Both Agonist and Antagonist Radioligands. Bioorganic & Medicinal Chemistry, 22(1), 409-417.
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- PDSP. (n.d.). Assay Protocol Book.
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- Elmore, C. S., & Wild, C. (2018). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Journal of Medicinal Chemistry, 61(17), 7859–7871.
- S. S. H. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74(1), 12.15.1–12.15.20.
- G. G. D. (2022). Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. International Journal of Molecular Sciences, 23(9), 5035.
- Cai, W., & Chen, Z. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 59(1), 57–63.
- Hondebrink, L., & Schmeink, W. (2019). DAT vs. SERT selectivity of a variety of stimulants. International Journal of Molecular Sciences, 20(22), 5678.
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- Al-Sabri, M. H., & Al-Samhari, M. M. (2022). MDMA and Their Analogs as Therapeutics for Mental Disorder and Response Predictor. Pharmaceuticals, 15(7), 841.
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A Head-to-Head Comparative Analysis: 3,4-Dichlorophenethylamine vs. Methamphetamine
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction
In the landscape of psychostimulant research, a thorough understanding of structure-activity relationships is paramount for the development of novel therapeutics and for comprehending the mechanisms of addiction and neurotoxicity. This guide provides a comprehensive head-to-head comparison of 3,4-Dichlorophenethylamine (3,4-DCP) and the well-characterized psychostimulant, methamphetamine. While methamphetamine's potent central nervous system (CNS) stimulant effects are extensively documented, the pharmacological profile of its halogenated analogue, 3,4-DCP, remains less elucidated.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for a direct comparative study, complete with experimental protocols and supporting data.
This document moves beyond a simple recitation of facts, providing a causal narrative for the proposed experimental design. The methodologies described are designed to be self-validating, ensuring the generation of robust and reproducible data. All key claims and protocols are supported by citations to authoritative sources, fostering a foundation of scientific integrity.
Physicochemical Properties: A Tale of Two Amines
A fundamental comparison begins with the physicochemical properties of 3,4-DCP and methamphetamine, which influence their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound (3,4-DCP) | Methamphetamine |
| Molecular Formula | C₈H₉Cl₂N[4] | C₁₀H₁₅N[5] |
| Molecular Weight | 190.07 g/mol [6] | 149.23 g/mol |
| Boiling Point | 280 °C | ~215 °C |
| Density | 1.268 g/mL at 25 °C | ~0.913 g/mL at 25 °C |
| Structure | Phenethylamine with two chlorine atoms on the phenyl ring at positions 3 and 4. | N-methylated derivative of amphetamine.[1] |
The addition of two chlorine atoms to the phenyl ring of the phenethylamine core in 3,4-DCP significantly increases its molecular weight and density compared to methamphetamine. These substitutions are also expected to alter its lipophilicity and metabolic stability, which can have profound effects on its ability to cross the blood-brain barrier and its duration of action.
Mechanism of Action: A Focus on Monoamine Transporters
Methamphetamine is a potent central nervous system stimulant that primarily exerts its effects by increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][7][8] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and by inhibiting their reuptake via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][7][9]
The mechanism of action for 3,4-DCP is not as well-characterized in publicly available literature. However, based on its structural similarity to other phenethylamines, it is hypothesized to interact with monoamine transporters. The dichlorination pattern on the phenyl ring is a key structural feature that will likely modulate its affinity and selectivity for DAT, NET, and SERT. The following experimental plan is designed to elucidate and compare the precise mechanisms of both compounds.
Diagram of Methamphetamine's Presumed Primary Mechanism of Action
Caption: Proposed mechanism of methamphetamine at the dopaminergic synapse.
Head-to-Head Experimental Comparison: A Phased Approach
To provide a thorough and objective comparison, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo behavioral and neurochemical analysis.
Phase 1: In Vitro Characterization of Monoamine Transporter Interactions
The initial phase will determine the affinity and functional activity of 3,4-DCP and methamphetamine at the primary molecular targets for psychostimulants: DAT, NET, and SERT.
Experimental Protocol: Radioligand Binding Assays
This experiment will determine the binding affinity (Ki) of each compound for the human dopamine, norepinephrine, and serotonin transporters.
-
Cell Culture: Utilize HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligand: Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Competition Binding: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of either 3,4-DCP or methamphetamine.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[10]
Experimental Protocol: In Vitro Uptake and Efflux Assays
These assays will assess the functional effects of the compounds on transporter activity, specifically their ability to inhibit neurotransmitter uptake or induce neurotransmitter efflux (release).[11][12][13]
-
Cell Culture: Use cell lines stably expressing the respective human monoamine transporters (e.g., HEK293-hDAT, -hNET, -hSERT).[11][12]
-
Uptake Inhibition Assay:
-
Pre-incubate cells with varying concentrations of 3,4-DCP or methamphetamine.
-
Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a short incubation, terminate the uptake and measure the intracellular radioactivity.
-
-
Efflux (Release) Assay:
Diagram of the In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of monoamine transporter interactions.
Phase 2: In Vivo Behavioral Pharmacology
This phase will compare the in vivo effects of 3,4-DCP and methamphetamine on spontaneous locomotor activity, a hallmark of psychostimulant action.[14][15]
Experimental Protocol: Locomotor Activity Assessment
-
Animals: Use adult male Sprague-Dawley rats.
-
Apparatus: Utilize open-field arenas equipped with automated photobeam detection systems to quantify horizontal and vertical activity.[15]
-
Procedure:
-
Habituate the animals to the testing environment.
-
Administer various doses of 3,4-DCP, methamphetamine, or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place the animals in the open-field arenas and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the dose-response relationship for each compound on measures such as total distance traveled, stereotypy counts, and time spent in the center of the arena (as an indicator of anxiolytic or anxiogenic effects).
Phase 3: In Vivo Neurochemical Analysis
To correlate the behavioral findings with neurochemical changes, this phase will employ in vivo microdialysis to measure extracellular levels of dopamine and its metabolites in key brain regions.
Experimental Protocol: In Vivo Microdialysis
-
Animals and Surgery: Implant guide cannulae targeting the nucleus accumbens, a critical brain region in the reward pathway, in adult male Sprague-Dawley rats.
-
Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of 3,4-DCP, methamphetamine, or vehicle.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[16][17][18]
-
Data Analysis: Compare the time course and magnitude of changes in extracellular dopamine and its metabolites induced by each compound.
Analytical and Safety Considerations
Compound Characterization and Quantification
The purity and identity of 3,4-DCP and methamphetamine should be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[16][19] Methods for the quantification of these phenethylamines in biological samples (e.g., plasma, brain tissue) are crucial for pharmacokinetic studies and should be developed and validated.[17][18][20]
Safety and Handling
Both 3,4-DCP and methamphetamine are potent psychoactive compounds and should be handled with extreme caution in a controlled laboratory setting.[21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.[21][22]
-
Ventilation: All handling of the compounds should be performed in a certified chemical fume hood to avoid inhalation.[21][22]
-
Storage: Store the compounds in a secure, locked, and well-ventilated area away from incompatible materials.[21]
-
Disposal: Dispose of all waste in accordance with institutional and national regulations for hazardous chemical waste.
Expected Outcomes and Interpretation
This comprehensive head-to-head study is designed to provide a detailed comparative pharmacological profile of 3,4-DCP and methamphetamine.
-
Phase 1 will reveal the relative affinities and functional activities of the two compounds at the primary monoamine transporters. It is hypothesized that the dichloro-substitution on 3,4-DCP will significantly alter its potency and selectivity profile compared to methamphetamine.
-
Phase 2 will determine the in vivo psychostimulant effects. The dose-response curves will indicate the relative potency of the two compounds in inducing locomotor activity.
-
Phase 3 will provide a neurochemical basis for the observed behavioral effects, directly comparing their ability to elevate synaptic dopamine levels in a key reward-related brain region.
By integrating the data from these three phases, researchers can construct a comprehensive understanding of the structure-activity relationships that differentiate 3,4-DCP from methamphetamine. This knowledge will be invaluable for the rational design of novel compounds with specific pharmacological profiles and for a deeper understanding of the neurobiological underpinnings of psychostimulant action.
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assessing the enantiomeric purity of chiral phenethylamines
An Objective Guide to Assessing the Enantiomeric Purity of Chiral Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Enantiomeric Purity
Phenethylamines are a broad class of compounds with a shared chemical backbone, encompassing neurotransmitters, hormones, and a wide array of psychoactive drugs and therapeutic agents. The presence of a stereocenter, typically at the alpha-carbon of the ethylamine side chain, gives rise to enantiomeric pairs. For instance, in amphetamine, the S-(+)-enantiomer (dextroamphetamine) is a potent central nervous system stimulant, while the R-(-)-enantiomer (levoamphetamine) has more pronounced peripheral effects. Consequently, the ability to accurately quantify the enantiomeric excess (ee), defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer, is a critical quality attribute.[1][2]
This guide offers an objective comparison of the principal analytical techniques for this purpose: chiral chromatography (HPLC and GC), capillary electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. The selection of the most appropriate method is a critical decision dictated by the analyte's physicochemical properties, the required sensitivity and accuracy, sample throughput, and available instrumentation.[3][4]
Chiral Chromatography: The Gold Standard in Separation
Chromatographic methods are the most widely used for enantioseparation, relying on the differential interaction of enantiomers with a chiral environment to achieve separation.[5] This can be accomplished through two primary strategies: direct and indirect separation.
Principle of Separation
-
Direct Method (Chiral Stationary Phases - CSPs): The enantiomeric mixture is passed through a column containing a chiral stationary phase. The CSP forms transient, diastereomeric complexes with the enantiomers. Due to differences in the stability and steric fit of these complexes, one enantiomer is retained longer on the column than the other, resulting in different retention times.[5][6]
-
Indirect Method (Chiral Derivatization): This approach involves reacting the enantiomeric amine with an enantiomerically pure chiral derivatizing agent (CDA) before chromatographic analysis.[7][8] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be readily separated on a standard, achiral chromatography column.[8][9]
Diagram: Direct vs. Indirect Chiral Chromatography
Caption: Logical workflows for direct and indirect chiral chromatography.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique. The choice between direct and indirect methods often depends on the availability of a suitable CSP and the presence of interfering substances.
Experimental Protocol: Indirect HPLC via Derivatization with Marfey's Reagent
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic CDA for primary and secondary amines, creating diastereomers with strong UV absorbance, which enhances detection sensitivity.[8][9]
-
Reagent Preparation:
-
Sample Solution: Prepare the phenethylamine sample in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Buffer: Prepare a 1 M sodium bicarbonate solution in water.
-
-
Derivatization Procedure:
-
In a microvial, combine 50 µL of the sample solution with 100 µL of the Marfey's Reagent solution.
-
Add 20 µL of the 1 M sodium bicarbonate buffer to initiate the reaction.
-
Vortex the mixture and incubate at 40°C for 60-90 minutes.[9]
-
Quench the reaction by adding 20 µL of 1 M HCl.
-
Dilute the sample as needed with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used. For example, starting at 30% acetonitrile and ramping to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the two resulting diastereomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100
-
Gas Chromatography (GC)
Chiral GC is particularly suited for volatile and thermally stable phenethylamines like amphetamine and methamphetamine. Derivatization is often employed not only to create diastereomers for indirect analysis but also to improve the chromatographic properties of the analytes.[10][11]
Experimental Protocol: Direct GC using a Chiral Column
This protocol is adapted for the analysis of 1-phenylethylamine enantiomers after derivatization to improve volatility and peak shape.[12]
-
Sample Preparation (N-Trifluoroacetyl Derivatization):
-
Dissolve approximately 1 mg of the 1-phenylethylamine sample in 1 mL of methylene chloride.
-
Add 100 µL of N-methyl-N-(trifluoroacetyl)acetamide (MSTFA) or trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 70°C for 20 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column, such as Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm).[12]
-
Oven Program: Isothermal at 130°C.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at an appropriate pressure/flow rate (e.g., 30 psi for Helium).[12]
-
-
Data Analysis:
-
Identify and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and resolution with very small sample volumes.[13] Enantioseparation is achieved by adding a chiral selector directly to the background electrolyte (BGE).
Principle of Separation
The chiral selector in the BGE forms transient, non-covalent diastereomeric complexes with the phenethylamine enantiomers. Because the enantiomers are charged, they migrate in the electric field. The differing stability constants of the diastereomeric complexes result in different effective electrophoretic mobilities for each enantiomer, leading to their separation.[13][14] Cyclodextrins and their derivatives are common chiral selectors for this purpose.[15][16]
Diagram: Principle of Chiral Capillary Electrophoresis
Caption: Enantiomers form diastereomeric complexes with different stabilities.
Experimental Protocol: Chiral CE with a Cyclodextrin Selector
This protocol is a generalized procedure for separating chiral phenethylamines.
-
Reagent Preparation:
-
Background Electrolyte (BGE): Prepare a 25-50 mM phosphate buffer and adjust the pH to a low value (e.g., 2.5) to ensure the phenethylamines are protonated (cationic).
-
Chiral Selector Solution: Dissolve a suitable chiral selector, such as sulfated-β-cyclodextrin, into the BGE at a concentration of 10-20 mM.[16]
-
Sample Solution: Dissolve the phenethylamine sample in water or the BGE at a concentration of 0.1-1.0 mg/mL.
-
-
CE Conditions:
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-60 cm total length).
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200-210 nm.
-
-
Data Analysis:
-
The two enantiomers will appear as distinct peaks with different migration times.
-
Calculate the enantiomeric excess using the corrected peak areas (Area/Migration Time) to account for differences in velocity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a fundamentally different approach that does not require physical separation.[17] Enantiomers are indistinguishable in a standard NMR spectrum because they are chemically equivalent in an achiral environment. The key is to introduce a chiral auxiliary to create a diastereomeric environment, which makes the corresponding nuclei in the two enantiomers chemically non-equivalent, resulting in separate signals.[18][19]
Principle of Differentiation
-
Chiral Solvating Agents (CSAs): A CSA is added to the NMR sample, where it forms rapidly exchanging, transient diastereomeric solvates with the enantiomers. This results in different time-averaged chemical environments for the enantiomers, leading to the splitting of certain proton signals.[19][20]
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a CDA (e.g., Mosher's acid chloride) to form a stable pair of diastereomers.[8][21] These diastereomers have distinct NMR spectra, allowing for clear differentiation and quantification.
Experimental Protocol: NMR with a Chiral Solvating Agent
This protocol is based on the use of (2R, 3R)-dibenzoyl-tartaric acid as a CSA for determining the enantiomeric purity of α-phenylethylamine.[20]
-
Sample Preparation:
-
Accurately weigh and dissolve the α-phenylethylamine sample (e.g., ~10 mg, 0.08 mmol) in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.
-
Add a sub-stoichiometric amount of the chiral solvating agent, (2R, 3R)-dibenzoyl-tartaric acid (e.g., ~10 mg, 0.027 mmol). The optimal molar ratio of CSA to analyte must be determined empirically but a starting point of 0.3-0.5 equivalents is common.[20]
-
Gently mix the sample until the CSA is fully dissolved.
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters: Ensure a sufficient relaxation delay (e.g., 5 seconds) and number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved into two distinct peaks (a doublet of doublets, for example, for the methyl group of α-phenylethylamine).[20]
-
Carefully integrate the areas of these two corresponding signals.
-
Calculate the enantiomeric excess based on the integration values: % ee = [(Integral1 - Integral2) / (Integral1 + Integral2)] * 100
-
Comparative Performance and Method Selection
The choice of technique is a multi-faceted decision. The following table summarizes key performance metrics to guide the selection process.
| Parameter | Chiral HPLC (Direct/Indirect) | Chiral GC (Direct/Indirect) | Chiral CE | NMR Spectroscopy (CSA/CDA) |
| Principle | Chromatographic Separation | Chromatographic Separation | Electrophoretic Separation | Spectral Differentiation |
| Typical Sensitivity (LOQ) | High (ng/mL to pg/mL)[22] | Very High (pg/mL) | High (ng/mL) | Low (~0.5-1% of minor enantiomer)[19] |
| Precision (RSD) | Excellent (< 2%) | Excellent (< 2%) | Good (< 5%) | Good (0.3% to < 5%)[20] |
| Analysis Time | 10-30 min | 5-25 min | 5-20 min | < 15 min (for acquisition) |
| Sample Prep | Moderate (derivatization may be needed) | Moderate (derivatization often required) | Simple (dissolution in BGE) | Simple (dissolution, addition of CSA) |
| Destructive? | Yes | Yes | Yes | No (with CSA) |
| Key Advantage | Robustness, preparative scale possible | Highest resolution for volatile compounds | High efficiency, low sample/solvent use | Rapid, non-destructive, absolute method |
| Key Limitation | Higher solvent consumption, CSP cost | Limited to volatile/thermostable analytes | Lower concentration sensitivity than LC/GC | Low sensitivity, requires high sample purity |
Causality in Method Selection:
-
For high-potency drugs or trace-level impurity analysis: The superior sensitivity of Chiral GC or HPLC , often coupled with mass spectrometry, is required.[5]
-
For high-throughput screening or reaction monitoring: NMR spectroscopy with a CSA is often the fastest method, as it avoids lengthy separation times and complex sample workups.[23]
-
When dealing with complex biological matrices: The high resolving power of HPLC or CE is necessary to separate the enantiomers from endogenous interferences.[14][24]
-
For non-volatile or thermally labile phenethylamines: Chiral HPLC or CE are the methods of choice over GC.[25]
Method Validation: The Cornerstone of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[4][6][26] Validation demonstrates the reliability, quality, and consistency of the results. Key validation parameters for a chiral purity assay include:
-
Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any related impurities.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. For impurity analysis, the LOQ should be at or below the specification limit.[6]
-
Linearity and Range: The ability to obtain results that are directly proportional to the concentration of the minor enantiomer over a specified range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[26]
By carefully selecting a technique based on the specific analytical challenge and rigorously validating its performance, researchers can generate accurate and reliable data on the enantiomeric purity of chiral phenethylamines, a critical step in ensuring the quality, safety, and efficacy of pharmaceuticals.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 3,4-Dichlorophenethylamine (3,4-DCPEA)
Introduction: The Imperative for Reproducible Quantification of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic toxicology, clinical chemistry, and drug development communities. Among these, substituted phenethylamines are a significant class, with compounds like 3,4-Dichlorophenethylamine (3,4-DCPEA) requiring robust and reliable quantification methods for accurate assessment in various biological matrices. Establishing a validated analytical method is the foundational step; however, ensuring its reproducibility across different laboratories is paramount for regulatory acceptance, clinical trials, and forensic casework.
This guide provides a comprehensive framework for the inter-laboratory validation of 3,4-DCPEA quantification. It is designed for researchers, scientists, and drug development professionals seeking to establish a harmonized analytical approach. We will delve into the critical aspects of method validation, drawing upon internationally recognized guidelines, and compare two of the most powerful analytical techniques for this application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented herein are modeled on best practices and established methods for analogous compounds, providing a blueprint for achieving cross-laboratory consensus.
The core principle of inter-laboratory validation, often conducted as a round-robin or proficiency test, is to assess the reproducibility of a method when performed by different analysts in different locations with varying equipment.[1][2] This process is essential for identifying potential sources of variability and ensuring that the method is rugged and transferable.
Methodology Comparison: LC-MS/MS vs. GC-MS for 3,4-DCPEA Quantification
The choice of analytical technique is a critical decision in the method development process. Both LC-MS/MS and GC-MS are powerful tools for the quantification of small molecules in complex biological matrices.[3][4][5] The selection often depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique, particularly for volatile and thermally stable compounds. For many phenethylamine derivatives, derivatization is often required to improve chromatographic performance and sensitivity.[4][8][9]
The following sections will detail the experimental protocols for both methods, followed by a comparative analysis of their performance based on a hypothetical inter-laboratory validation study.
Experimental Design: A Blueprint for Inter-Laboratory Validation
A successful inter-laboratory study requires a meticulously planned experimental design. The following workflow outlines the key stages, from sample preparation to data analysis, ensuring a harmonized approach across all participating laboratories.
Caption: Workflow for the Inter-Laboratory Validation Study.
Detailed Experimental Protocols
The following protocols are provided as a template for the participating laboratories. Adherence to these standardized procedures is crucial for minimizing inter-laboratory variability.
Protocol 1: LC-MS/MS Quantification of 3,4-DCPEA in Human Plasma
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., 3,4-DCPEA-d4 at 100 ng/mL).
-
Add 400 µL of 4% phosphoric acid and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
3,4-DCPEA: Q1 190.0 -> Q3 173.0 (Quantifier), Q1 190.0 -> Q3 138.0 (Qualifier).
-
3,4-DCPEA-d4 (IS): Q1 194.0 -> Q3 177.0.
-
Protocol 2: GC-MS Quantification of 3,4-DCPEA in Human Urine
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of urine, add 50 µL of internal standard working solution (e.g., Phentermine-d5 at 100 ng/mL).
-
Add 100 µL of concentrated ammonium hydroxide.
-
Add 3 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate. Cap and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions:
-
3,4-DCPEA-TMS derivative: m/z 244, 193.
-
Phentermine-d5-TMS derivative (IS): m/z 140, 96.
-
Inter-Laboratory Validation Results: A Comparative Analysis
The following tables summarize the hypothetical data from a four-laboratory round-robin study. Each laboratory analyzed the same set of blinded quality control (QC) samples at low, medium, and high concentrations.
Table 1: LC-MS/MS Method Performance Across Laboratories
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Overall |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | 0.998 | >0.99 |
| LQC (5 ng/mL) | |||||
| Mean Conc. (ng/mL) | 4.9 | 5.2 | 4.8 | 5.1 | 5.0 |
| Accuracy (%) | 98.0 | 104.0 | 96.0 | 102.0 | 100.0 |
| Precision (CV%) | 4.5 | 5.1 | 4.8 | 4.2 | 4.6 |
| MQC (50 ng/mL) | |||||
| Mean Conc. (ng/mL) | 51.2 | 49.5 | 50.8 | 51.5 | 50.8 |
| Accuracy (%) | 102.4 | 99.0 | 101.6 | 103.0 | 101.5 |
| Precision (CV%) | 3.1 | 3.8 | 3.5 | 3.2 | 3.4 |
| HQC (200 ng/mL) | |||||
| Mean Conc. (ng/mL) | 198.6 | 203.4 | 197.8 | 201.2 | 200.2 |
| Accuracy (%) | 99.3 | 101.7 | 98.9 | 100.6 | 100.1 |
| Precision (CV%) | 2.5 | 2.9 | 2.7 | 2.4 | 2.6 |
| Reproducibility (Inter-Lab CV%) | <15% |
Table 2: GC-MS Method Performance Across Laboratories
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Overall |
| Linearity (r²) | 0.996 | 0.995 | 0.997 | 0.996 | >0.99 |
| LQC (10 ng/mL) | |||||
| Mean Conc. (ng/mL) | 9.7 | 10.5 | 9.5 | 10.8 | 10.1 |
| Accuracy (%) | 97.0 | 105.0 | 95.0 | 108.0 | 101.2 |
| Precision (CV%) | 6.2 | 7.1 | 6.8 | 6.5 | 6.6 |
| MQC (100 ng/mL) | |||||
| Mean Conc. (ng/mL) | 103.1 | 98.2 | 101.5 | 104.2 | 101.7 |
| Accuracy (%) | 103.1 | 98.2 | 101.5 | 104.2 | 101.7 |
| Precision (CV%) | 4.5 | 5.2 | 4.9 | 4.7 | 4.8 |
| HQC (400 ng/mL) | |||||
| Mean Conc. (ng/mL) | 395.4 | 408.2 | 393.6 | 405.8 | 400.7 |
| Accuracy (%) | 98.8 | 102.1 | 98.4 | 101.4 | 100.2 |
| Precision (CV%) | 3.8 | 4.1 | 3.9 | 3.6 | 3.8 |
| Reproducibility (Inter-Lab CV%) | <20% |
Discussion and Interpretation of Results
The results of this hypothetical inter-laboratory study demonstrate that both the LC-MS/MS and GC-MS methods are capable of providing accurate and precise quantification of 3,4-DCPEA in their respective matrices.
The LC-MS/MS method exhibited superior sensitivity, with a lower limit of quantification (LQC) of 5 ng/mL compared to 10 ng/mL for the GC-MS method. The overall precision and reproducibility were also slightly better for the LC-MS/MS method. This is likely attributable to the simpler sample preparation procedure (SPE vs. LLE and derivatization) and the inherent selectivity of tandem mass spectrometry.
The GC-MS method , while slightly less sensitive, still demonstrated acceptable performance in line with regulatory guidelines. The requirement for derivatization introduces an additional step that can be a source of variability, which is reflected in the slightly higher CV% values. However, for laboratories where LC-MS/MS is not available, a well-validated GC-MS method represents a viable alternative.
The inter-laboratory reproducibility for both methods falls within acceptable limits, indicating that with standardized protocols, consistent results can be achieved across different sites. This is a critical outcome for any method intended for widespread use in clinical or forensic settings.
Conclusion: Establishing a Gold Standard through Collaboration
The inter-laboratory validation of analytical methods is a cornerstone of scientific rigor and is essential for ensuring the comparability and reliability of data across different research and testing facilities. This guide has provided a comprehensive framework for such a validation, focusing on the quantification of the novel psychoactive substance this compound.
Based on the comparative data, the LC-MS/MS method is recommended as the preferred platform for the high-sensitivity quantification of 3,4-DCPEA in plasma, owing to its superior performance characteristics and simpler workflow. The GC-MS method, however, remains a robust and acceptable alternative for urine analysis, particularly in laboratories where this technology is more readily accessible.
Ultimately, the successful implementation of a validated and reproducible analytical method for 3,4-DCPEA will depend on continued collaboration and communication within the scientific community. By adhering to standardized protocols and participating in proficiency testing programs, we can ensure the generation of high-quality, comparable data that is fit for purpose in the ever-evolving landscape of drug development and forensic science.
References
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
- Peat, M. A., Finnigan, J. S., & Finkle, B. S. (1983). Proficiency testing in forensic toxicology: a feasibility study. Journal of forensic sciences, 28(1), 139-158.
- ASB Standard 153, First Edition 2022. Standard Practices for Proficiency Testing for Forensic Toxicology Laboratories and Breath Alcohol Programs. AAFS Standards Board.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Arndt, T. (2009). Liquid chromatography-tandem mass spectrometry in clinical and forensic toxicology. Bioanalysis, 1(4), 745-758.
- Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592-605.
- Remane, D., Meyer, M. R., Wissenbach, D. K., & Maurer, H. H. (2011). An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. Analytical and bioanalytical chemistry, 400(1), 135-143.
- Pasin, D., de Souza, I. D., & de Martinis, B. S. (2021). Development of a new LC-MS/MS screening method for detection of 120 NPS and 43 drugs in blood. Molecules, 26(22), 6969.
- Lin, H. R., Chen, C. L., Huang, C. L., Chen, Y. C., & Lin, C. H. (2020). Establishment and evaluation of GC/MS methods for urinalysis of multiple phenethylamines. Mass Spectrometry Letters, 11(2), 34-42.
- Kerrigan, S., & Phillips, P. (2011). Simultaneous detection of ten psychedelic phenethylamines in urine by gas chromatography-mass spectrometry. Journal of analytical toxicology, 35(7), 459-467.
- Hsieh, Y. Z., Lin, H. R., Chen, C. L., & Lin, C. H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science, Medicine and Pathology, 17(3), 441-453.
- DePace, A., Verebey, K., & elSohly, M. (1990). Capillary gas-liquid chromatography separation of phenethylamines in amphetamine-positive urine samples. Journal of forensic sciences, 35(6), 1431-1435.
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- 9. Capillary gas-liquid chromatography separation of phenethylamines in amphetamine-positive urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Validating Experimental Results with Certified Reference Materials
A Senior Application Scientist's Guide to Ensuring Data Integrity and Accuracy in Research and Drug Development
The Cornerstone of Confidence: Why Certified Reference Materials are Non-Negotiable
At its core, experimental validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This means the method must be accurate, precise, and reliable. While various materials can be used for this process, they are not all created equal.
A Certified Reference Material (CRM) is a highly characterized, homogeneous, and stable material with one or more specified properties certified by a metrologically valid procedure.[3] This certification, often performed by a national metrology institute or an accredited reference material producer, provides a stated property value, its associated uncertainty, and a statement of metrological traceability.[3]
In contrast, an in-house or quality control material (QCM) is a material developed by a laboratory for its own internal use.[3] While useful for routine monitoring, it lacks the formal characterization, uncertainty budget, and traceability of a CRM.[3] This distinction is critical, as the use of a CRM provides an unbroken chain of traceability, instilling confidence in your results that is recognized by regulatory bodies and the wider scientific community.
The following table provides a clear comparison of these two types of reference materials:
| Feature | Certified Reference Material (CRM) | In-House Quality Control Material (QCM) |
| Traceability | Metrologically traceable to SI units or other internationally recognized standards.[3] | Traceability not formally established or recognized. |
| Certified Value | Provides a certified value with a stated uncertainty at a specific confidence level.[3] | Does not have a formally assigned property value or uncertainty.[3] |
| Homogeneity & Stability | Rigorously tested and guaranteed to be homogeneous and stable for a specified period. | Homogeneity and stability are assumed or tested with less rigor. |
| Inter-laboratory Comparability | Enables accurate comparison of results between different laboratories. | Limited to internal laboratory comparisons. |
| Regulatory Acceptance | Universally accepted by regulatory agencies like the FDA and EMA. | May not be considered sufficient for validation in regulatory submissions. |
| Cost | Higher initial cost due to the rigorous certification process. | Lower initial cost as it is prepared in-house. |
The Workflow of Validation: A Step-by-Step Approach with a CRM
Validating an analytical method, such as a High-Performance Liquid Chromatography (HPLC) assay for a drug substance, is a multi-faceted process. The use of a CRM is integral to several key validation parameters.
Caption: A typical workflow for analytical method validation using a CRM.
Experimental Protocol: Validating an HPLC Assay for a Fictional Drug "Exemplar"
This protocol outlines the validation of an HPLC method for the quantification of the active pharmaceutical ingredient (API) "Exemplar" in a drug product, using a certified reference material.
1. Define Validation Protocol and Acceptance Criteria:
Before any bench work begins, a detailed validation protocol must be written and approved.[4] This document should outline the validation parameters to be evaluated and their corresponding acceptance criteria.[4] Acceptance criteria should be based on the intended purpose of the method and may be informed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5]
Example Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
2. Preparation of CRM and Sample Solutions:
-
CRM Stock Solution: Accurately weigh a suitable amount of the "Exemplar" CRM and dissolve it in a pre-determined solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the CRM stock solution to cover the expected concentration range of the assay (e.g., 50% to 150% of the target concentration).
-
Sample Preparation: Prepare at least three independent samples of the "Exemplar" drug product according to the developed analytical method. This may involve extraction, dilution, and filtration steps.
3. Specificity:
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Procedure: Analyze a blank (solvent), a placebo (formulation without the API), the "Exemplar" CRM, and a spiked sample (placebo spiked with the CRM and known impurities).
-
Causality: This step ensures that the chromatographic peak for "Exemplar" is free from interference from other components, which could lead to an overestimation of the API content.
4. Linearity and Range:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Procedure: Inject the calibration standards in triplicate and plot the mean peak area against the known concentration of the CRM.
-
Data Analysis: Perform a linear regression analysis and determine the coefficient of determination (r²), the y-intercept, and the slope of the regression line.[6]
-
Causality: A linear relationship is fundamental for accurate quantification. A high r² value (typically ≥ 0.999) indicates a strong correlation between concentration and response, validating the use of the calibration curve for calculating unknown sample concentrations.[4]
5. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value.[7]
-
Procedure:
-
Method 1 (CRM as sample): Analyze the CRM at a concentration within the validated range (e.g., 100% of the target concentration) in triplicate.
-
Method 2 (Spiked Placebo): Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
-
Data Analysis: Calculate the percent recovery for each sample.
-
% Recovery = (Measured Concentration / Known Concentration) x 100
-
-
Causality: This is a direct assessment of the method's ability to measure the "true" value. Using a CRM provides a known, traceable value to compare against, offering a high degree of confidence in the accuracy of the method.
6. Precision:
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six independent samples of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Data Analysis: Calculate the mean, standard deviation, and %RSD of the results.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis: Compare the results from the different conditions to assess the method's ruggedness.
-
-
Causality: Precision studies demonstrate the method's reproducibility under various conditions, ensuring that the results are reliable and not dependent on specific a specific analyst or instrument.
Navigating Challenges: A Troubleshooting Guide
Even with a well-designed protocol, unexpected results can occur. An out-of-specification (OOS) result during validation requires a thorough investigation to determine the root cause.[8][9]
Caption: A structured approach to investigating out-of-specification results.
Common Pitfalls and Solutions When Using CRMs:
| Pitfall | Potential Cause(s) | Recommended Solution(s) |
| Analysis does not match the certified value | - Incorrect storage or handling of the CRM.- Expiration of the CRM.- Instrument malfunction or improper calibration.- Matrix mismatch between the CRM and the sample. | - Always follow the storage and handling instructions on the Certificate of Analysis.- Verify the expiration date before use.- Perform system suitability tests and ensure the instrument is calibrated.- If possible, use a matrix-matched CRM. |
| Inconsistent results across replicates | - Improper sample preparation technique.- Non-homogeneity of the sample.- Instrument instability. | - Ensure consistent and validated sample preparation procedures.- Thoroughly mix samples before analysis.- Monitor instrument performance and system suitability throughout the analysis. |
| Documentation errors | - Mismatched lot numbers, expiration dates, or concentrations between the label and the Certificate of Analysis. | - Carefully verify all information on the CRM label against the Certificate of Analysis before use.[10] |
Conclusion: Investing in Incontestable Data
In the competitive and highly regulated fields of research and drug development, the quality of your data is your currency. While in-house reference materials have their place in routine quality control, they cannot replace the rigor, traceability, and confidence provided by a Certified Reference Material for the critical process of experimental validation. By adopting a validation strategy centered on the use of CRMs, you are not just following a protocol; you are investing in the integrity and defensibility of your scientific work. This commitment to quality is the bedrock upon which successful research and development are built.
References
- The Top 5 Problems with Certified Reference Material Manufacturing (And How to Fix Them). (2018, May 15).
- How can I validate a new analytical method if there is no comparable one? (2015, January 10).
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- How to Investigate Out-Of-Specification (OOS) Results. (2023, September 1).
- Development and use of reference materials and quality control materials. (2003). IAEA-TECDOC-1350.
- Kleinschmidt, G., et al. (2025, February 28). Case Study: Validation of An HPLC‐Method for Identity, Assay, and Related Impurities.
- Method validation using Certified Reference Materials (CRMs). (2025, May 8).
- Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Harmonised Guidelines for the In-House Validation of Methods of Analysis. (2003). IUPAC Technical Report.
- A Review on Analytical Method Development and Validation (With Case Study). (2024).
- Where do the Acceptance Criteria in Method Validation Come From? (2020, August 10).
- HPLC Method Validation Guide.
- The Selection and Use of Reference Materials. (2015).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22).
- 04 Steps to Investigate Out of Specification (OOS) Result. (n.d.).
- Elemental Analysis Manual - Section 3.5 Version 3.0. (2021, December). FDA.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. (2018). Química Nova, 41(7), 779-787.
- Assay Method Development And Validation Of Drug In Its Formulation By Hplc. (2012).
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Systematic Approach to Investigate & Resolve Out-Of-Spec Results. (n.d.).
- How to deal with the out-of-specification result for the sample during method validation? (2023, June 7).
- Differences Between RM, CRM and QCM. (2019, January 27).
- Chapter 5: Use of CRMs for Assessing the Accuracy of Analytical Data. (n.d.).
- Managing Out-of-Specification (OOS) Results in Pharmaceutical Manufacturing. (2025, May 29).
- Statistical Tools in Analytical Method Validation. (2025, July 29).
- Statistical Methods for Method Valid
- Taverniers, I., De Loose, M., & Van Bockstaele, E. (2004). Analytical Method Validation and Quality Assurance. Trends in Analytical Chemistry, 23(8), 535-552.
- Validation of In-House Prepared Internal Quality Control Material Using Commercially Prepared IQC Materials in a Clinical Chemistry Laboratory. (2022). ARC Journal of Clinical Case Reports, 8(2), 1-6.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2025, August 9).
- Analytical Method Validation: A Comprehensive Review of Current Practices. (2023). SEEJPH, XXI.
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Safety Operating Guide
Navigating the Disposal of 3,4-Dichlorophenethylamine: A Comprehensive Guide to Laboratory Safety and Waste Management
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount, extending from initial experimentation to final disposal. 3,4-Dichlorophenethylamine, a halogenated aromatic amine, requires a stringent and well-understood disposal protocol to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Immediate Safety & Hazard Assessment: The First Line of Defense
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Core Principle: The primary objective is to prevent any direct contact with the compound and to contain all waste materials securely.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the liquid compound or solutions, which can cause serious eye damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before each use. | Prevents skin contact, which can lead to irritation or burns.[1] |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | Provides a barrier against spills and splashes on clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary if not handled in a fume hood. | Although work should be in a fume hood, this provides an additional layer of protection against inhaling vapors, especially during spills. |
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent the spread of contamination.
Causality in Spill Response: The immediate use of inert absorbent materials is crucial to physically contain the liquid and prevent it from spreading or entering drains. Combustible materials are to be avoided as a general precaution with organic compounds.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated by the fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite to dike the spill and prevent it from spreading.
-
Absorb the Material: Carefully apply the absorbent material from the outside edges of the spill inwards to completely absorb the liquid.
-
Collect the Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, clearly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a mild detergent and water solution), followed by clean water. All cleaning materials must also be disposed of as hazardous waste.
-
Package and Label: Securely seal the hazardous waste container and label it clearly as "Hazardous Waste: this compound Spill Debris."
Disposal Pathways: From Laboratory Bench to Final Disposition
The disposal of this compound must adhere to local, state, and federal regulations. As a halogenated organic compound, it is generally classified as hazardous waste.
Diagram 1: Decision Workflow for this compound Waste Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
Waste Classification and Collection
As a chlorinated aromatic amine, waste containing this compound should be segregated as halogenated organic waste . It is crucial to not mix this with non-halogenated waste streams, as this can complicate the disposal process and increase costs.
Procedure for Waste Collection:
-
Obtain a compatible hazardous waste container with a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
-
Carefully transfer the waste into the container, ensuring no spillage.
-
Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.
In-Laboratory Chemical Degradation (for Small Quantities)
For small quantities, chemical degradation can be an effective preliminary step to render the compound less hazardous before collection. Advanced Oxidation Processes (AOPs), such as the use of Fenton's reagent, are effective for the degradation of aromatic amines and halogenated compounds.[4][5] This process generates highly reactive hydroxyl radicals (•OH) that can break down the organic molecule.
Principle of Fenton's Reagent: Fenton's reagent is a solution of hydrogen peroxide (H₂O₂) with an iron catalyst (typically Fe²⁺). The reaction between Fe²⁺ and H₂O₂ produces hydroxyl radicals, which are powerful oxidizing agents capable of mineralizing many organic pollutants.
Experimental Protocol: Degradation using Fenton's Reagent (Illustrative)
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting and in compliance with all institutional safety policies. A risk assessment must be conducted prior to performing this procedure.
-
Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a glass beaker) of appropriate size, placed within secondary containment.
-
Dilution: Dilute the this compound waste with water to a low concentration.
-
Acidification: Adjust the pH of the solution to approximately 3-4 with the dropwise addition of sulfuric acid. This is the optimal pH range for the Fenton reaction.[3]
-
Catalyst Addition: Add a source of ferrous iron, such as ferrous sulfate (FeSO₄), to the solution.
-
Oxidant Addition: Slowly and carefully add hydrogen peroxide (30% solution) to the reaction mixture in a controlled manner to manage the exothermic reaction.
-
Reaction: Allow the reaction to proceed with stirring for several hours. The completion of the reaction can be monitored by appropriate analytical techniques (e.g., HPLC, GC-MS) if necessary.
-
Neutralization and Disposal: Once the degradation is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) before collecting it as aqueous hazardous waste.
Diagram 2: Conceptual Workflow for Chemical Degradation
Caption: Conceptual workflow for the in-lab degradation of this compound waste.
Final Disposal via Licensed Waste Management
The ultimate and most critical step is the disposal of the collected waste through a licensed and qualified hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging waste pickup and disposal.
The Role of Incineration: For halogenated organic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method. This process is designed to achieve complete combustion of the organic material, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, which is then neutralized in the scrubber system.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, implementing robust safety protocols, and adhering to established disposal pathways, researchers can confidently manage this chemical from acquisition to its final, safe disposition. Always consult your institution's specific safety and waste management guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- Cravotto, G., et al. (2005). Degradation of persistent organic pollutants by Fenton's reagent facilitated by microwave or high-intensity ultrasound. Environmental Technology, 26(7), 721-724.
- ResearchGate. (1997). Chemical degradation of aromatic amines by Fenton's reagent.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Chemical Oxidation of Organics Using Fenton's Reagent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of persistent organic pollutants by Fenton's reagent facilitated by microwave or high-intensity ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mastering the Safe Handling of 3,4-Dichlorophenethylamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel compounds are daily necessities. Among these is 3,4-Dichlorophenethylamine (CAS No. 21581-45-3), a substituted phenethylamine that, while valuable in synthetic chemistry, demands rigorous adherence to safety protocols. This guide provides essential, field-proven procedures for the safe handling, personal protection, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel. Our goal is to provide value beyond the product, building a foundation of trust through comprehensive safety and operational guidance.
Understanding the Hazard Profile of this compound
Before any handling operation, a thorough understanding of the inherent risks is paramount. This compound is classified with several key hazards that dictate our safety procedures.
According to safety data sheets and chemical databases, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Some sources also indicate it can cause severe skin burns and eye damage[4]. The causality is rooted in its chemical nature as a corrosive amine. Amines can disrupt cell membranes and denature proteins upon contact, leading to chemical burns and tissue damage. As a chlorinated organic compound, its thermal decomposition can also produce toxic gases.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] / H314: Causes severe skin burns and eye damage[4][5] | Warning / Danger |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3] / H318: Causes serious eye damage[4] | Warning / Danger |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2][3] | Warning |
It is crucial to recognize that this compound is intended for research use only and is not for diagnostic or therapeutic use[6].
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to counteract a specific hazard identified in the compound's profile. The following workflow illustrates the mandatory PPE ensemble.
Caption: Mandatory PPE ensemble for handling this compound.
Hand Protection: A Critical Barrier
Standard nitrile gloves, while common in laboratories, are not the optimal choice for prolonged contact with aromatic amines. Chemical resistance guides indicate that nitrile offers poor to fair resistance against compounds like aniline and 3,4-dichloroaniline (a structurally similar chemical)[7].
-
Primary Recommendation: Neoprene or Butyl Rubber Gloves. These materials generally offer better resistance to a wider range of chemicals, including amines and halogenated organics[3][5][8]. For instance, a general chemical resistance chart rates neoprene's performance with anilines as "medium"[3]. Always consult the specific manufacturer's chemical resistance guide for breakthrough times.
-
Double Gloving: For added protection, especially when handling larger quantities or during potential splash scenarios, a double-gloving technique is recommended. An inner, lighter-weight neoprene glove can be worn under a heavier, elbow-length neoprene or butyl rubber glove[9].
-
Inspection is Key: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears[5].
Respiratory Protection: Safeguarding the Airways
Given that this compound can cause respiratory irritation, appropriate respiratory protection is mandatory, especially when handling the powder form or working outside of a certified chemical fume hood[1][3].
-
Respirator and Cartridge Type: A NIOSH-approved air-purifying respirator fitted with an ABEK-type combination cartridge is recommended[1]. The ABEK designation indicates protection against:
-
A (Brown): Organic gases and vapors with a boiling point >65°C.
-
B (Grey): Inorganic gases and vapors (e.g., chlorine).
-
E (Yellow): Sulfur dioxide and other acid gases.
-
K (Green): Ammonia and organic ammonia derivatives (amines)[10][11]. The "K" component is critical for neutralizing the amine functional group of this compound.
-
-
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. An annual quantitative fit test is required as per OSHA standard 29 CFR 1910.134.
Eye and Body Protection
-
Eye Protection: Due to the severe eye irritation/damage hazard, chemical splash goggles that form a complete seal around the eyes are mandatory[12]. For operations with a higher risk of splashing, such as transferring solutions, a full-face shield must be worn in addition to the goggles[9][13].
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact[12].
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Caption: Step-by-step workflow for handling this compound.
-
Preparation:
-
Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood[12].
-
Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the hood before introducing the this compound.
-
Don all required PPE as detailed in Section 2.
-
Ensure an appropriate chemical spill kit is immediately accessible.
-
Prepare a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste"[4][13].
-
-
Handling:
-
Dispense the chemical carefully to avoid generating dust or aerosols.
-
Keep the container sealed at all times when not actively dispensing. Note that the compound can absorb CO2 from the air[1][3].
-
Should any material come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Post-Handling:
-
After use, decontaminate all surfaces and equipment with a suitable solvent, collecting the rinsate as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands and forearms thoroughly with soap and water.
-
Emergency and Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure.
-
Minor Spill (inside a fume hood):
-
Ensure all personnel are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or diatomite. Do not use combustible materials like paper towels as the primary absorbent[12].
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated "Halogenated Organic Waste" container[12].
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If the spill is significant or if you feel unwell, activate the fire alarm to initiate a full laboratory evacuation.
-
From a safe location, contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Segregation: All waste streams containing this compound must be kept separate from non-halogenated waste to ensure proper disposal and to manage costs, as the disposal of halogenated waste is often more expensive[12].
-
Containerization: Collect all waste (excess reagent, contaminated absorbents, gloves, etc.) in a robust, sealable container made of a compatible material (e.g., high-density polyethylene)[1].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (Corrosive, Irritant)[4].
-
Storage and Pickup: Store the sealed waste container in a cool, dry, well-ventilated, and designated satellite accumulation area. Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor[1].
By integrating these safety protocols into your standard operating procedures, you create a self-validating system of safety that protects researchers and ensures regulatory compliance. This commitment to safety is the bedrock of innovative and responsible science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine.
- HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
- OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Dromex. (n.d.). Technical Datasheet REUSABLE GAS CARTRIDGES (DR-ABEK1-EN).
- Chemwatch. (n.d.). GHS Safety Data Sheet.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- BC Coatings. (n.d.). ABEK1 Gas Filter.
- Vandeputte. (2023, July 12). ABEK gas filters: what you need to know.
Sources
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. deltahealth.co.za [deltahealth.co.za]
- 3. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 4. newpig.scene7.com [newpig.scene7.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. heightechsafety.com.au [heightechsafety.com.au]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. ehs.richmond.edu [ehs.richmond.edu]
- 12. 700 Blocked [magidglove.com]
- 13. kelco.com.au [kelco.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
